molecular formula C25H25N3O3 B15621033 epi-aszonalenin A

epi-aszonalenin A

Número de catálogo: B15621033
Peso molecular: 415.5 g/mol
Clave InChI: TXNJQKDZOVFCAQ-ZWSUVBHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Epi-aszonalenin A is a pyrroloindole.
This compound has been reported in Aspergillus terreus and Aspergillus novofumigatus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,10S,12S)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23+,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNJQKDZOVFCAQ-ZWSUVBHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H]2[C@](C[C@@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fungal Origins and Biosynthesis of epi-Aszonalenin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-aszonalenin A is a prenylated indole (B1671886) alkaloid belonging to the benzodiazepine (B76468) class of natural products. First identified from marine and terrestrial fungi of the genus Aspergillus, this metabolite has garnered interest for its unique chemical architecture and potential psychoactive properties. This technical guide provides a comprehensive overview of the natural product origin, biosynthetic pathway, and experimental methodologies related to this compound, with a focus on quantitative data and detailed protocols for the research and drug development community.

Natural Product Origin

This compound is a secondary metabolite produced by various species of the fungal genus Aspergillus. It has been notably isolated from Aspergillus terreus C23-3, an endophytic fungus residing in marine coral, as well as from a specific chemotype of Aspergillus novofumigatus.[1] The production of this compound and its congeners highlights the metabolic diversity within the Aspergillus genus and underscores the potential of marine-derived fungi as a source of novel bioactive compounds.

Biosynthesis

The biosynthetic pathway of this compound is believed to proceed through a non-ribosomal peptide synthetase (NRPS) mechanism, analogous to the well-characterized biosynthesis of the related compound, aszonalenin (B1229209), in Neosartorya fischeri (a teleomorph of Aspergillus fischeri). A putative biosynthetic gene cluster for asterrelenin/epi-aszonalenin A has been identified, suggesting a conserved genetic blueprint for the synthesis of this class of molecules.[2]

The proposed pathway commences with the formation of a benzodiazepinedione core, likely from two amino acid precursors, L-tryptophan and L-phenylalanine, which is catalyzed by a non-ribosomal peptide synthetase (AnaPS). A key step in the biosynthesis is the reverse prenylation at the C3 position of the indole ring of the benzodiazepinedione intermediate. This reaction is catalyzed by a prenyltransferase (AnaPT) using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. It is speculated that for the biosynthesis of epi-aszonalenins, an epimerase domain within the NRPS may not be necessary, which would differentiate it from the biosynthesis of aszonalenin.[3]

The final steps of the pathway may involve further enzymatic modifications, such as acetylation, which in the case of aszonalenin is carried out by an acetyltransferase (AnaAT) to yield acetylaszonalenin.[4]

epi_aszonalenin_A_biosynthesis cluster_precursors L_Trp L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (AnaPS) L_Trp->NRPS L_Phe L-Phenylalanine L_Phe->NRPS Benzodiazepinedione (S)-Benzodiazepinedione NRPS->Benzodiazepinedione Prenyltransferase Prenyltransferase (AnaPT) Benzodiazepinedione->Prenyltransferase DMAPP DMAPP DMAPP->Prenyltransferase epi_Aszonalenin_A This compound Prenyltransferase->epi_Aszonalenin_A

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific fermentation titers for this compound are not widely reported, the isolation of related compounds from Aspergillus novofumigatus provides an estimation of production levels. In one study, the cultivation of A. novofumigatus yielded novobenzomalvin A (75 mg), novobenzomalvin B (100 mg), and novobenzomalvin C (21 mg) from the culture broth, suggesting that the production of individual secondary metabolites is in the milligram per liter range under laboratory conditions.[1]

For the related aszonalenin biosynthetic pathway, the kinetic parameters of the key enzymes have been determined, as detailed in Table 1.

EnzymeSubstrateK_m (µM)Turnover (s⁻¹)
AnaPT (R)-Benzodiazepinedione2321.5
Dimethylallyl diphosphate1561.5
AnaAT Aszonalenin610.14
Acetyl coenzyme A960.14

Table 1: Kinetic parameters of enzymes in the aszonalenin biosynthetic pathway.[4]

Experimental Protocols

Fungal Cultivation and Fermentation

Aspergillus novofumigatus can be cultivated on a suitable solid or liquid medium to induce the production of secondary metabolites. A typical protocol would involve:

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a fresh culture of Aspergillus novofumigatus.

  • Incubation: Incubate the culture at 28-30°C for 14-21 days with shaking (for liquid cultures) to ensure proper aeration.

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the culture broth with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with a solvent like methanol (B129727) or acetone.

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from the crude fungal extract, based on methodologies reported for related compounds from Aspergillus novofumigatus.[1]

  • Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on a silica (B1680970) gel column. Elute with a gradient of solvents, for example, a hexane-acetone or chloroform-acetone gradient, to separate the extract into several fractions.

  • Thin-Layer Chromatography (TLC) Analysis: Monitor the fractions using TLC to identify those containing compounds with the characteristic UV absorbance of indole alkaloids.

  • Further Purification: The fractions containing the target compound are then subjected to further purification using high-performance liquid chromatography (HPLC). A typical HPLC protocol would involve:

    • Column: A C18 reversed-phase column or a normal-phase silica column.

    • Mobile Phase: A gradient of acetonitrile-water or a specific mixture of organic solvents like chloroform-acetone (e.g., 15:1).

    • Detection: UV detection at a wavelength suitable for indole alkaloids (e.g., 254 nm and 280 nm).

  • Compound Identification: The purified compound is identified as this compound through spectroscopic analysis.

isolation_workflow Fungal_Culture Aspergillus Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract MPLC MPLC/VLC (Silica Gel) Crude_Extract->MPLC Fractions Fractions MPLC->Fractions TLC TLC Analysis Fractions->TLC HPLC HPLC Purification TLC->HPLC Select Fractions epi_Aszonalenin_A Pure this compound HPLC->epi_Aszonalenin_A Spectroscopy Spectroscopic Analysis (NMR, MS) epi_Aszonalenin_A->Spectroscopy

Figure 2: General workflow for the isolation of this compound.
Structure Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity between atoms.

  • High-Resolution Mass Spectrometry (HR-MS): HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) is used to determine the exact molecular weight and elemental composition of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry of the molecule. The relative configuration of this compound has been established by this method.[1]

Conclusion

This compound represents an intriguing fungal metabolite with a biosynthetic pathway that is beginning to be understood. For researchers in natural product chemistry and drug development, the Aspergillus species that produce this compound offer a promising platform for further investigation. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate future research into the production, isolation, and biological evaluation of this compound and its analogs. Further studies to fully characterize the biosynthetic gene cluster and to optimize fermentation conditions will be crucial for unlocking the full potential of this unique natural product.

References

Epi-Aszonalenin A: A Technical Guide to Fungal Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A is a benzodiazepine (B76468) alkaloid, a class of secondary metabolites produced by various fungal species. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailing available data on production, experimental protocols for cultivation and isolation, and insights into its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering a foundational understanding of this bioactive compound.

Producing Fungal Strains

This compound has been primarily isolated from two species within the genus Aspergillus:

  • Aspergillus novofumigatus : This species is a known producer of a variety of secondary metabolites, including epi-aszonalenins A, B, and C.[1]

  • Aspergillus terreus : Specifically, the marine coral-derived endophytic strain C23-3 has been identified as a producer of this compound.[2]

Quantitative Data on Production

Currently, there is limited publicly available quantitative data on the specific yield of this compound from fungal fermentations. However, research on the closely related compound, acetylaszonalenin (B605127), in Neosartorya fischeri provides valuable insights into the enzymatic efficiency of the biosynthetic pathway. The kinetic parameters of two key enzymes, a prenyltransferase (AnaPT) and an acetyltransferase (AnaAT), have been determined and are summarized in the table below.[3][4] This data can serve as a benchmark for future optimization studies targeting this compound production.

EnzymeSubstrateKm (µM)Turnover Number (s-1)
AnaPT Dimethylallyl diphosphate1561.5
(R)-benzodiazepinedione2321.5
AnaAT Acetyl coenzyme A960.14
Aszonalenin610.14

Experimental Protocols

Cultivation and Fermentation

1. Aspergillus terreus C23-3:

  • Medium: Brown rice medium.

  • Salinity: Cultures have been grown at both 3 g/L and 30 g/L salinity.

  • Incubation: Static culture at 22°C for 30 days.

2. Aspergillus novofumigatus:

While specific fermentation parameters for this compound production are not detailed in the available literature, general protocols for secondary metabolite production from Aspergillus species can be adapted. A typical approach involves:

  • Inoculation: Inoculating a suitable liquid medium (e.g., Potato Dextrose Broth, Czapek-Dox Broth) with spores or mycelial fragments of A. novofumigatus.

  • Incubation: Shaken or static fermentation at a controlled temperature (typically 25-30°C) for a period of 7-21 days.

Extraction and Purification

1. General Extraction from Fungal Culture:

  • The fungal culture (mycelium and broth) is extracted with an organic solvent. For Aspergillus terreus C23-3, a mixture of ethyl acetate (B1210297) and methanol (B129727) (3:1, v/v) has been used.

  • The organic extract is then concentrated under reduced pressure to yield a crude extract.

2. Purification of this compound:

A multi-step chromatographic approach is typically employed for the purification of this compound from the crude extract:

  • Thin-Layer Chromatography (TLC): Initial separation and visualization of the compounds in the extract.

  • Medium-Pressure Liquid Chromatography (MPLC): Fractionation of the crude extract on a silica (B1680970) gel column using a solvent gradient (e.g., n-hexane/acetone).

  • High-Performance Liquid Chromatography (HPLC): Final purification of the fractions containing this compound using a suitable column and solvent system (e.g., chloroform/acetone).[1]

Biosynthetic Pathway and Its Regulation

The precise biosynthetic gene cluster for this compound has not been explicitly characterized. However, based on the well-studied biosynthesis of the related compound acetylaszonalenin in Neosartorya fischeri, a putative pathway can be proposed.[3][4][5] This pathway likely involves a non-ribosomal peptide synthetase (NRPS), a prenyltransferase, and potentially other modifying enzymes.

The regulation of secondary metabolism in Aspergillus is a complex process involving global regulators that respond to environmental cues such as nutrient availability. While a specific signaling pathway for this compound has not been elucidated, the general regulatory mechanisms provide a framework for understanding how its production might be controlled.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis strain Aspergillus sp. Strain (A. novofumigatus or A. terreus C23-3) fermentation Fermentation (e.g., Brown Rice Medium, 22-30°C, 7-30 days) strain->fermentation extraction Solvent Extraction (e.g., Ethyl Acetate/Methanol) fermentation->extraction crude_extract Crude Extract extraction->crude_extract mplc MPLC (Silica Gel) crude_extract->mplc hplc HPLC mplc->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General experimental workflow for the production and isolation of this compound.

biosynthetic_pathway cluster_precursors Precursors cluster_synthesis Core Synthesis trp L-Tryptophan nrps Non-Ribosomal Peptide Synthetase (AnaPS-like) trp->nrps anth Anthranilic Acid anth->nrps dipeptide Cyclic Dipeptide ((S)-Benzodiazepinedione) nrps->dipeptide Condensation prenyl Prenyltransferase (AnaPT-like) dipeptide->prenyl epi_aszonalenin This compound prenyl->epi_aszonalenin Reverse Prenylation

Caption: Putative biosynthetic pathway for this compound.

regulation_pathway cluster_signals Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis carbon Carbon Source global_reg Global Regulators (e.g., CreA, AreA) carbon->global_reg nitrogen Nitrogen Source nitrogen->global_reg ph pH ph->global_reg stress Stress Factors stress->global_reg pathway_reg Pathway-Specific Transcription Factors global_reg->pathway_reg Activation/Repression gene_cluster This compound Biosynthetic Genes pathway_reg->gene_cluster Induction product This compound gene_cluster->product Expression

Caption: General model for the regulation of secondary metabolism in Aspergillus.

References

The Biosynthesis of Epi-Aszonalenin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of epi-aszonalenin A, a prenylated indole (B1671886) alkaloid with significant biological activity. Drawing upon key research findings, this document details the enzymatic cascade responsible for its formation, presents quantitative kinetic data for the involved enzymes, and offers comprehensive experimental protocols for their characterization.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process originating from the precursors L-tryptophan and anthranilic acid. The pathway is orchestrated by a biosynthetic gene cluster encoding for a non-ribosomal peptide synthetase (NRPS), a prenyltransferase, and potentially an acetyltransferase for related compounds. The stereochemical configuration of the final product is determined early in the pathway by the specific stereoisomer of the benzodiazepinedione intermediate formed. In contrast to aszonalenin, which arises from an (R)-benzodiazepinedione precursor derived from D-tryptophan, this compound is synthesized from an (S)-benzodiazepinedione intermediate, which is formed from L-tryptophan without epimerization.

The key enzymatic steps are:

  • Dipeptide Formation: A non-ribosomal peptide synthetase (NRPS), designated AnaPS in related pathways, catalyzes the condensation of L-tryptophan and anthranilic acid to form an (S)-benzodiazepinedione.

  • Prenylation: A prenyltransferase, such as CdpNPT, facilitates the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C3 position of the indole ring of the (S)-benzodiazepinedione intermediate. This crucial step introduces the prenyl moiety from the opposite side of the indoline (B122111) ring system compared to the formation of aszonalenin, leading to the epi-configuration.

  • Cyclization: The prenylation step is accompanied by a cyclization reaction, forming a five-membered ring between the indoline and the diketopiperazine ring system to yield this compound.

Quantitative Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes involved in the biosynthesis of aszonalenin, which provide a valuable reference for understanding the efficiency of the enzymatic reactions in the this compound pathway.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)V_max (nmol·min⁻¹·mg⁻¹)
AnaPT (R)-benzodiazepinedione2321.5445
Dimethylallyl diphosphate (B83284) (DMAPP)1561.5445
AnaAT Aszonalenin610.14147
Acetyl Coenzyme A960.14147

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Precursor Synthesis cluster_1 Core Biosynthesis L-Tryptophan L-Tryptophan (S)-Benzodiazepinedione (S)-Benzodiazepinedione L-Tryptophan->(S)-Benzodiazepinedione AnaPS Anthranilic Acid Anthranilic Acid Anthranilic Acid->(S)-Benzodiazepinedione AnaPS This compound This compound (S)-Benzodiazepinedione->this compound CdpNPT + DMAPP

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Enzyme Characterization Workflow cluster_0 Gene Cloning and Expression cluster_1 Protein Purification cluster_2 Enzymatic Assay and Analysis Gene Amplification (PCR) Gene Amplification (PCR) Cloning into Expression Vector Cloning into Expression Vector Gene Amplification (PCR)->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Overexpression Overexpression Transformation into E. coli->Overexpression Cell Lysis Cell Lysis Overexpression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography SDS-PAGE Analysis SDS-PAGE Analysis Affinity Chromatography->SDS-PAGE Analysis Enzyme Reaction Enzyme Reaction Affinity Chromatography->Enzyme Reaction HPLC Analysis HPLC Analysis Enzyme Reaction->HPLC Analysis NMR and MS Analysis NMR and MS Analysis HPLC Analysis->NMR and MS Analysis

Caption: Workflow for enzyme cloning, expression, purification, and characterization.

Experimental Protocols

Cloning, Overexpression, and Purification of Prenyltransferase (CdpNPT)
  • Gene Amplification: The coding sequence of the prenyltransferase gene is amplified from the genomic DNA of the producing organism via polymerase chain reaction (PCR) using sequence-specific primers.

  • Vector Ligation: The amplified PCR product is cloned into an E. coli expression vector, such as pQE60 or pQE70, which allows for the expression of an N-terminal His₆-tagged fusion protein.

  • Transformation: The ligation mixture is transformed into a competent E. coli strain (e.g., DH5α for plasmid propagation and M15 for protein expression).

  • Expression: A single colony of transformed E. coli is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density of the culture reaches a specified value (e.g., 0.6 at 600 nm). The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance the yield of soluble protein.

  • Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The His₆-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then dialyzed against a storage buffer and its purity is assessed by SDS-PAGE.

Enzymatic Assay for Prenyltransferase Activity
  • Reaction Mixture: The standard assay mixture (100 µL) contains Tris-HCl buffer (50 mM, pH 7.5), the (S)-benzodiazepinedione substrate (1 mM), dimethylallyl pyrophosphate (DMAPP, 1 mM), and the purified prenyltransferase enzyme (1-5 µg).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

  • Reaction Termination and Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The organic phase, containing the product, is extracted, dried, and redissolved in methanol.

  • Product Analysis: The reaction products are analyzed by high-performance liquid chromatography (HPLC) on a C18 column. The structure of the product is confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Kinetic Parameter Determination

To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ), enzymatic assays are performed with varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. The initial reaction velocities are measured and the data are fitted to the Michaelis-Menten equation using a non-linear regression analysis. The turnover number (k_cat) is calculated by dividing Vₘₐₓ by the enzyme concentration.

Elucidation of the Chemical Structure of epi-Aszonalenin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of epi-aszonalenin A, a fungal metabolite with potential pharmacological applications.[1][2] The document details the isolation of the compound, the spectroscopic techniques utilized for its characterization, and the determination of its absolute stereochemistry. All quantitative data is presented in structured tables, and experimental workflows are visualized to facilitate a deeper understanding of the elucidation process.

Introduction

This compound is a benzodiazepine (B76468) alkaloid produced by various fungal species, including Aspergillus novofumigatus and the marine coral-associated fungus Aspergillus terreus C23-3.[2][3] Natural products from marine microorganisms are increasingly recognized as a valuable source of novel bioactive compounds with potential therapeutic applications.[2] this compound, in particular, has garnered interest for its unique chemical architecture and biological activities.[1] The precise determination of its three-dimensional structure is crucial for understanding its mode of action and for guiding synthetic and medicinal chemistry efforts.

Isolation and Purification

The isolation of this compound from fungal cultures is a multi-step process involving extraction and chromatographic separation. A general workflow for the isolation process is outlined below.

Experimental Workflow for Isolation and Purification

G cluster_0 Extraction cluster_1 Chromatographic Purification Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract MPLC MPLC Crude Extract->MPLC Silica (B1680970) Gel Fractionation Fractionation MPLC->Fractionation HPLC HPLC Fractionation->HPLC e.g., CHCl3/Acetone Pure this compound Pure this compound HPLC->Pure this compound

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation of this compound

The following is a representative protocol for the isolation of this compound from Aspergillus novofumigatus, as described in the literature.[3]

  • Cultivation: The fungus is cultivated in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and culture medium are extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds into the solvent phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Medium-Pressure Liquid Chromatography (MPLC): The crude extract is subjected to MPLC on a silica gel column. A gradient elution system, such as n-hexane/acetone, is used to separate the components based on polarity, yielding several fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified by HPLC. A chloroform/acetone solvent system is often employed to achieve baseline separation and yield the pure compound.[3]

Structure Elucidation

The determination of the planar structure and stereochemistry of this compound was accomplished through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance, culminating in single-crystal X-ray diffraction for unambiguous stereochemical assignment.[3]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.

ParameterValue
Molecular Formula C₂₅H₂₅N₃O₃[1]
Molecular Weight 415.49 g/mol [1]
Ionization Mode ESI
Mass Analyzer TOF or Orbitrap

Note: Specific m/z values would be found in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were instrumental in assembling the carbon skeleton and assigning the proton and carbon signals.

¹H NMR (Representative Data) ¹³C NMR (Representative Data)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Aromatic Protons (multiple)Carbonyl Carbons (~160-170)
Olefinic Proton (~5.0-6.0)Aromatic/Olefinic Carbons (~100-150)
Aliphatic Protons (multiple)Aliphatic Carbons (~20-70)

Note: A detailed table of specific chemical shifts, coupling constants, and 2D correlations for each proton and carbon is essential for complete structure elucidation and would be available in the full research articles.

Single-Crystal X-ray Diffraction

The relative configuration of this compound was definitively established through single-crystal X-ray diffraction analysis.[3] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry.

Determination of Absolute Configuration

The absolute configuration of this compound was determined by comparing its optical rotation value with that of known related compounds.[3] Additionally, circular dichroism (CD) spectroscopy was used to correlate the stereochemistry with its analogs, epi-aszonalenins B and C.[3]

Biosynthesis of the Aszonalenin (B1229209) Core

The biosynthesis of the aszonalenin scaffold involves a series of enzymatic reactions, starting from amino acid precursors. The key enzymes in this pathway are a non-ribosomal peptide synthetase (AnaPS), a prenyltransferase (AnaPT), and an acetyltransferase (AnaAT).[4] While this compound is a diastereomer of aszonalenin, they share a common biosynthetic origin. The stereochemical outcome is determined by the specific enzymes involved in the producing organism.[5]

Proposed Biosynthetic Pathway for Aszonaleninsdot

G cluster_0 Precursors cluster_1 Key Intermediates cluster_2 Final Product L-Tryptophan L-Tryptophan Cyclic Dipeptide Cyclic Dipeptide L-Tryptophan->Cyclic Dipeptide Anthranilic Acid Anthranilic Acid Anthranilic Acid->Cyclic Dipeptide Aszonalenin Core Aszonalenin Core Cyclic Dipeptide->Aszonalenin Core AnaPT (Prenylation) This compound This compound Aszonalenin Core->this compound Further Modifications

References

physical and chemical properties of epi-aszonalenin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A is a fungal metabolite belonging to the benzodiazepine (B76468) class of compounds.[1] First isolated from Aspergillus novofumigatus, it has garnered interest in the scientific community for its potential psychoactive properties and its role as an inhibitor of significant biological pathways, such as the NF-κB signaling cascade.[1][2] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, comprehensive experimental protocols for its isolation and analysis, and a visualization of its mechanism of action.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and drug development.

PropertyValueReference
Molecular Formula C₂₅H₂₅N₃O₃[3]
Molecular Weight 415.48 g/mol [3]
Appearance White solid[1]
Solubility Soluble in DMSO, methanol, and ethanol[1]
CAS Number 908853-14-5[3]
Melting Point Not explicitly reported in the provided search results. The primary literature by Rank et al. (2006) should be consulted for this data.
Optical Rotation The absolute configuration was determined by comparison of its optical rotation with literature data. The specific value should be available in the primary literature by Rank et al. (2006).[1]

Experimental Protocols

I. Isolation and Purification of this compound from Aspergillus novofumigatus

This protocol describes the general methodology for the extraction and purification of this compound from fungal cultures.

1. Fungal Cultivation:

  • Inoculate a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose Agar) with spores of Aspergillus novofumigatus.

  • Incubate the culture under appropriate conditions (typically 25-30°C for 7-14 days) to allow for fungal growth and secondary metabolite production.

2. Extraction:

  • Following incubation, separate the mycelium from the culture broth by filtration.

  • Extract the culture broth with an organic solvent such as ethyl acetate (B1210297).

  • Extract the mycelium separately, also with ethyl acetate or another suitable solvent, to ensure the recovery of intracellular metabolites.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Medium-Pressure Liquid Chromatography (MPLC): Subject the crude extract to MPLC on a silica (B1680970) gel column. Elute with a gradient of solvents, for example, a hexane-acetone or chloroform-acetone gradient, to perform an initial fractionation of the extract.

  • Thin-Layer Chromatography (TLC): Monitor the fractions from the MPLC for the presence of this compound using TLC analysis.

  • High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the target compound and perform final purification using semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[1]

G cluster_extraction Extraction cluster_purification Purification Fungal Culture Fungal Culture Filtration Filtration Fungal Culture->Filtration Separate Mycelium Mycelium Filtration->Mycelium Culture Broth Culture Broth Filtration->Culture Broth Solvent Extraction_M Solvent Extraction_M Mycelium->Solvent Extraction_M Ethyl Acetate Solvent Extraction_B Solvent Extraction_B Culture Broth->Solvent Extraction_B Ethyl Acetate Crude Extract Crude Extract Solvent Extraction_M->Crude Extract Solvent Extraction_B->Crude Extract MPLC MPLC Crude Extract->MPLC Fractionation TLC Analysis TLC Analysis MPLC->TLC Analysis Monitoring HPLC HPLC TLC Analysis->HPLC Final Purification Pure this compound Pure this compound HPLC->Pure this compound

Figure 1. Workflow for the isolation and purification of this compound.
II. Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

  • NMR Spectroscopy: One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) is used to determine the connectivity of atoms within the molecule.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to establish the relative stereochemistry of the molecule.[1]

III. Biological Activity Assays

A. NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment: Treat the transfected cells with a known inducer of the NF-κB pathway (e.g., TNF-α) in the presence or absence of varying concentrations of this compound.

  • Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.[2]

B. Western Blot Analysis for NF-κB Pathway Proteins

This method is used to investigate the effect of this compound on specific proteins within the NF-κB signaling cascade.

  • Cell Treatment and Lysis: Treat cells with an NF-κB activator and this compound as described above. Lyse the cells to extract total protein.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-IκBα, p65).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest. A reduction in the phosphorylation of IκBα or the nuclear translocation of p65 would confirm the inhibitory effect of this compound.

G cluster_workflow Western Blot Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Analysis Analysis Detection->Analysis

Figure 2. General workflow for Western blot analysis.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes involved in inflammation, immunity, and cell survival. This compound is believed to interfere with this process, leading to a downstream reduction in the inflammatory response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation p-IkBa_p65_p50 p-IκBα-p65/p50 IkBa_p65_p50->p-IkBa_p65_p50 Degradation IκBα Degradation p-IkBa_p65_p50->Degradation Ubiquitination p65_p50 p65/p50 Degradation->p65_p50 Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation EpiA This compound EpiA->IKK Inhibition DNA DNA p65_p50_nuc->DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription

Figure 3. Proposed mechanism of NF-κB pathway inhibition by this compound.

Conclusion

This compound is a bioactive fungal metabolite with defined physical and chemical properties and a demonstrated inhibitory effect on the NF-κB signaling pathway. The experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular interactions and therapeutic potential of this compound is warranted.

References

Epi-aszonalenin A: A Technical Guide to its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-aszonalenin A (EAA), an indole (B1671886) alkaloid isolated from the marine coral-associated fungus Aspergillus terreus, has emerged as a promising candidate in cancer research.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer properties of this compound, with a focus on its role in inhibiting tumor invasion and metastasis. We will delve into the signaling pathways modulated by this compound, present available quantitative data, detail key experimental protocols, and provide visual representations of its mechanism of action. While current research primarily highlights its anti-metastatic effects, we will also touch upon its potential, yet less explored, role in apoptosis and cell cycle regulation.

Core Mechanism of Action: Inhibition of Invasion and Metastasis

This compound primarily exerts its anti-cancer effects by impeding the metastatic cascade, a multi-step process involving cell migration, invasion, and angiogenesis.[1][2] The human fibrosarcoma cell line, HT1080, a well-established model for studying tumor cell metastasis, has been instrumental in elucidating the anti-metastatic properties of EAA.[1]

Modulation of Key Signaling Pathways

EAA has been demonstrated to inhibit the phosphorylation and subsequent activation of several critical signaling pathways that are frequently dysregulated in cancer:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway plays a crucial role in cell proliferation, differentiation, and survival. EAA effectively suppresses the phosphorylation of key components of this pathway, thereby attenuating downstream signaling that promotes tumor growth and invasion.[1]

  • Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. EAA inhibits the phosphorylation of AKT, a key kinase in this pathway, leading to the downregulation of pro-survival signals in cancer cells.[1]

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival. EAA has been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and contributes to their progression and resistance to therapy.[1][3]

By simultaneously targeting these interconnected pathways, this compound orchestrates a multi-pronged attack on the molecular machinery that drives cancer cell invasion and metastasis.

Downregulation of Downstream Effectors

The inhibition of the MAPK, PI3K/AKT, and NF-κB pathways by this compound leads to the decreased expression and activity of several key downstream effector molecules:

  • Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes responsible for degrading the extracellular matrix (ECM), a critical step in tumor invasion and metastasis. EAA significantly reduces the expression and secretion of MMP-1, MMP-2, MMP-3, and MMP-9 in cancer cells.[1]

  • Vascular Endothelial Growth Factor (VEGF): VEGF is a potent pro-angiogenic factor that stimulates the formation of new blood vessels, which are essential for tumor growth and metastasis. EAA treatment leads to a reduction in VEGF expression, thereby inhibiting angiogenesis.[1]

  • N-cadherin: N-cadherin is a cell adhesion molecule that plays a crucial role in epithelial-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties. EAA downregulates the expression of N-cadherin.[1]

  • Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a transcription factor that is activated under hypoxic conditions, which are common in solid tumors. It promotes tumor survival and angiogenesis. EAA has been shown to inhibit the expression of HIF-1α.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cancer cells, primarily derived from studies on the HT1080 human fibrosarcoma cell line.

Table 1: Effect of this compound on HT1080 Cell Viability

Concentration (µM)Cell Viability (%)
0 (Control)100
0.1~100
1~100
10~100
20~100

Data estimated from graphical representations in Liu et al., 2023.[1][2]

Table 2: Inhibition of PMA-induced HT1080 Cell Invasion by this compound

TreatmentRelative Invasion (%)
Control (PMA)100
EAA (0.1 µM) + PMA~80
EAA (1 µM) + PMA~60
EAA (10 µM) + PMA~40

Data estimated from graphical representations in Liu et al., 2023.[1][2]

Table 3: Inhibition of MMP-2 and MMP-9 Secretion by this compound in PMA-induced HT1080 Cells

TreatmentMMP-2 Secretion (Relative Units)MMP-9 Secretion (Relative Units)
Control (PMA)100100
EAA (0.1 µM) + PMA~85~90
EAA (1 µM) + PMA~70~75
EAA (10 µM) + PMA~50~60

Data estimated from graphical representations in Liu et al., 2023.[1][2]

Potential Roles in Apoptosis and Cell Cycle

While the primary focus of research on this compound has been on its anti-metastatic effects, some evidence suggests a potential role in inducing cell death. One study indicated that EAA, in combination with the chemotherapeutic agent Adriamycin, significantly increased the number of dead HeLa cells.[4] This suggests that EAA may sensitize cancer cells to apoptosis-inducing agents. However, direct studies on the ability of this compound to independently induce apoptosis or cause cell cycle arrest in cancer cells are currently lacking. Further investigation is required to fully elucidate its effects on these fundamental cellular processes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-cancer effects of this compound.

Cell Viability Assay (CCK-8 Assay)
  • Cell Seeding: Seed HT1080 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) for 24 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Wound Healing Assay
  • Cell Seeding: Seed HT1080 cells in a 6-well plate and grow to 90-100% confluency.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 12 and 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay
  • Matrigel Coating: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate for 30 minutes at 37°C to allow for polymerization.

  • Cell Seeding: Resuspend HT1080 cells in serum-free medium and seed them into the upper chamber.

  • Treatment: Add this compound to the upper chamber along with the cells.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Removal: Remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.

  • Imaging and Quantification: Capture images of the stained cells and count the number of invading cells in several random fields.

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated HT1080 cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-MAPK, p-AKT, MMPs, VEGF) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Collect the cell culture supernatant from treated and untreated HT1080 cells.

  • Coating: Coat a 96-well plate with a capture antibody specific for the target protein (e.g., MMP-2, MMP-9, VEGF).

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add the cell culture supernatants to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the target protein.

  • Streptavidin-HRP: Add streptavidin-HRP conjugate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to develop the color.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength.

  • Quantification: Determine the concentration of the target protein based on a standard curve.

Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., PMA) Receptors Receptors Growth_Factors->Receptors PI3K PI3K Receptors->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptors->MAPK_Pathway IKK IKK Receptors->IKK AKT AKT PI3K->AKT p Gene_Expression Gene Expression IκB IκB IKK->IκB p NF_κB NF-κB (p65/p50) IκB->NF_κB NF_κB_n NF-κB NF_κB->NF_κB_n Translocation NF_κB_n->Gene_Expression MMPs MMPs (MMP-1, -2, -3, -9) Gene_Expression->MMPs VEGF VEGF Gene_Expression->VEGF N_cadherin N-cadherin Gene_Expression->N_cadherin HIF_1α HIF-1α Gene_Expression->HIF_1α Epi_aszonalenin_A This compound Epi_aszonalenin_A->PI3K Epi_aszonalenin_A->MAPK_Pathway Epi_aszonalenin_A->IKK Invasion_Metastasis Invasion & Metastasis MMPs->Invasion_Metastasis VEGF->Invasion_Metastasis N_cadherin->Invasion_Metastasis HIF_1α->Invasion_Metastasis

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow

G cluster_invitro In Vitro Experiments cluster_assays Functional Assays cluster_molecular Molecular Analysis Cell_Culture HT1080 Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Migration Wound Healing Assay Treatment->Migration Invasion Transwell Invasion Assay Treatment->Invasion Western_Blot Western Blot (Protein Expression & Phosphorylation) Treatment->Western_Blot ELISA ELISA (Protein Secretion) Treatment->ELISA Results1 Results1 Viability->Results1 No significant cytotoxicity Results2 Results2 Migration->Results2 Inhibition of cell migration Results3 Results3 Invasion->Results3 Inhibition of cell invasion Results4 Results4 Western_Blot->Results4 Decreased phosphorylation of MAPK, AKT. Decreased expression of MMPs, VEGF, N-cadherin, HIF-1α. Results5 Results5 ELISA->Results5 Decreased secretion of MMP-2, MMP-9.

Caption: Experimental workflow for assessing the anti-cancer effects of this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent, primarily through its robust inhibition of tumor invasion and metastasis. Its ability to modulate the MAPK, PI3K/AKT, and NF-κB signaling pathways and their downstream effectors highlights its promise as a multi-targeted therapeutic. The detailed experimental protocols provided herein offer a foundation for further research and validation of its anti-cancer activities.

Future research should focus on several key areas:

  • Apoptosis and Cell Cycle: A thorough investigation into the direct effects of this compound on apoptosis and cell cycle progression in various cancer cell lines is crucial to fully understand its anti-proliferative potential.

  • In Vivo Studies: The efficacy of this compound in preclinical animal models of cancer needs to be established to translate the current in vitro findings into a more clinically relevant context.

  • Target Identification: While the effects on signaling pathways are known, the direct molecular target(s) of this compound remain to be identified.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of EAA analogs could lead to the development of more potent and selective anti-cancer agents.

References

The Biological Activity of epi-Aszonalenin A Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of epi-aszonalenin A and its derivatives, with a focus on its anti-cancer properties. The information is compiled from recent scientific literature and is intended for researchers, scientists, and professionals in the field of drug development.

Core Findings: Anti-Metastatic and Anti-Invasive Properties

This compound (EAA), an alkaloid isolated from the marine coral endophytic fungus Aspergillus terreus, has demonstrated significant potential as an anti-tumor agent.[1] Research has primarily focused on its ability to inhibit tumor invasion and metastasis, key processes in cancer progression. Studies have shown that EAA is not cytotoxic to human fibrosarcoma (HT1080) cells at concentrations up to 20 μM, indicating a favorable safety profile for this compound.[1]

The anti-invasive and anti-migratory effects of this compound are concentration-dependent, with the highest inhibition observed at a concentration of 10 μM.[1] These effects are attributed to the compound's ability to modulate key signaling pathways and downregulate the expression and activity of proteins crucial for cell invasion and metastasis.[1][2]

Quantitative Data on Biological Activity

While specific IC50 values for the anti-invasive and anti-metastatic activities of this compound and its derivatives are not extensively reported in the current literature, the available data from studies on HT1080 cells are summarized below.

CompoundCell LineBiological ActivityConcentrationEffectReference
This compound (EAA)HT1080CytotoxicityUp to 20 μMNot toxic[1]
This compound (EAA)HT1080Cell Migration InhibitionConcentration-dependentHighest inhibition at 10 μM[1]
This compound (EAA)HT1080Cell Invasion InhibitionConcentration-dependentHighest inhibition at 10 μM[1]
epi-Aszonalenin B-NF-κB InhibitionNot specifiedInhibited NF-κB responsive luciferase activity and downstream gene expression[3]
epi-Aszonalenin C-NF-κB InhibitionNot specifiedShowed non-specific inhibition of luciferase activity in a counter-assay[3]

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-tumor effects by targeting multiple critical signaling pathways that are often dysregulated in cancer. The primary mechanisms involve the inhibition of the NF-κB, MAPK, and PI3K/AKT signaling cascades.[1][2]

NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4] This pathway plays a pivotal role in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by this compound leads to the downregulation of downstream target genes that promote tumor progression.[4]

NF_kB_Pathway Inhibition of NF-κB Signaling by this compound cluster_cytoplasm Cytoplasm EAA This compound IKK IKK Complex EAA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK and PI3K/AKT Signaling Pathways

This compound also demonstrates inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways.[1][2] These pathways are crucial for regulating cell growth, proliferation, and survival. By suppressing these pathways, this compound can effectively halt the progression of cancer cells.

MAPK_PI3K_Pathway Inhibition of MAPK and PI3K/AKT Signaling by this compound EAA This compound MAPK MAPK Pathway EAA->MAPK Inhibits PI3K_AKT PI3K/AKT Pathway EAA->PI3K_AKT Inhibits Proliferation Cell Proliferation MAPK->Proliferation Invasion Cell Invasion & Metastasis PI3K_AKT->Invasion Survival Cell Survival PI3K_AKT->Survival

Caption: Overview of MAPK and PI3K/AKT pathway inhibition by this compound.

The downstream effects of inhibiting these pathways include the reduced expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating tumor cell invasion.[1] Furthermore, this compound has been shown to decrease the levels of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, and N-cadherin, a protein involved in cell-cell adhesion and migration.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: HT1080 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) for 24 hours.

  • MTT Incubation: After treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Transwell Invasion Assay
  • Chamber Preparation: Transwell inserts (8 μm pore size) are coated with Matrigel and placed in a 24-well plate.

  • Cell Seeding: HT1080 cells (5 x 10⁴ cells/well) are seeded into the upper chamber in serum-free medium containing different concentrations of this compound.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS) and Phorbol-12-myristate-13-acetate (PMA) at 10 ng/mL to induce invasion.

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.

  • Quantification: The number of invading cells is counted in several random fields under a microscope.

Transwell_Assay_Workflow Transwell Invasion Assay Workflow Start Start Coat Coat Transwell insert with Matrigel Start->Coat Seed Seed HT1080 cells with this compound in upper chamber Coat->Seed Add Add chemoattractant (PMA) to lower chamber Seed->Add Incubate Incubate for 24 hours Add->Incubate Remove Remove non-invading cells Incubate->Remove Fix Fix and stain invading cells Remove->Fix Count Count invading cells Fix->Count End End Count->End

Caption: A generalized workflow for the Transwell invasion assay.

Western Blot Analysis
  • Cell Lysis: HT1080 cells are treated with this compound and/or PMA, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, phospho-AKT, total AKT, MMP-2, MMP-9, VEGF, N-cadherin, and β-actin as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant anti-tumor, anti-invasive, and anti-metastatic potential. The primary mechanism of action involves the inhibition of key signaling pathways, including NF-κB, MAPK, and PI3K/AKT. While initial studies have provided valuable insights, further research is required to fully elucidate the structure-activity relationships of different this compound derivatives and to establish more comprehensive quantitative data, such as IC50 values, across a broader range of cancer cell lines. The detailed experimental protocols provided herein offer a foundation for future investigations into the therapeutic potential of these compounds.

References

Epi-Aszonalenin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-aszonalenin A is a fungal-derived benzodiazepine (B76468) alkaloid that has garnered significant interest within the scientific community due to its potential therapeutic applications. Initially discovered from Aspergillus novofumigatus, this natural product has also been isolated from Aspergillus terreus.[1] Structurally characterized by a complex heterocyclic core, this compound has demonstrated promising anti-tumor activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its mechanism of action involving key cellular signaling pathways. Detailed experimental methodologies, where available in the public domain, are presented alongside a summary of its biological effects.

Discovery and Sourcing

This compound was first identified as a new benzodiazepine metabolite from a unique chemotype of Aspergillus novofumigatus.[1] Subsequent studies have also reported its isolation from the marine coral endophytic fungus Aspergillus terreus C23-3, highlighting the diverse ecological niches where this compound can be found.[2][3] The discovery of this compound and its analogues has expanded the chemical diversity of known fungal secondary metabolites and provided new avenues for pharmacological research.

Isolation and Purification

The isolation of this compound from fungal cultures typically involves a multi-step process combining extraction and chromatographic techniques. While specific, detailed protocols with quantitative yields are not extensively detailed in publicly available literature, the general workflow can be summarized as follows.

Fungal Cultivation and Extraction (General Protocol)
  • Cultivation: Aspergillus species are cultured on a suitable nutrient-rich medium, such as Potato Dextrose Agar (PDA) or in a liquid broth, to promote the production of secondary metabolites. Incubation is carried out under controlled temperature and humidity for a sufficient period to allow for fungal growth and metabolite secretion.

  • Extraction: The fungal biomass and culture medium are subjected to solvent extraction, typically using ethyl acetate (B1210297) or a similar organic solvent, to partition the secondary metabolites from the aqueous phase. The organic extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract containing a mixture of fungal metabolites is then subjected to a series of chromatographic separations to isolate this compound.

  • Initial Fractionation: The crude extract is often first fractionated using techniques like Thin-Layer Chromatography (TLC) or Medium-Pressure Liquid Chromatography (MPLC) on a silica (B1680970) gel stationary phase.[1] A solvent gradient system, such as n-hexane/acetone, is employed to separate the components based on their polarity.[1]

  • High-Performance Liquid Chromatography (HPLC): Fractions identified as containing the target compound are further purified by High-Performance Liquid Chromatography (HPLC).[1] A silica gel column is typically used with a solvent system like chloroform/acetone to achieve high-purity isolation of this compound.[1]

Experimental Workflow for Discovery and Isolation

experimental_workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation Aspergillus_Culture Aspergillus Culture (e.g., A. novofumigatus) Extraction Solvent Extraction (e.g., Ethyl Acetate) Aspergillus_Culture->Extraction Fermentation Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Initial_Chromatography Initial Chromatography (TLC/MPLC on Silica Gel) Crude_Extract->Initial_Chromatography Fraction_Collection Fraction Collection Initial_Chromatography->Fraction_Collection HPLC HPLC Purification (Silica Gel Column) Fraction_Collection->HPLC Pure_EpiA Pure this compound HPLC->Pure_EpiA NMR NMR Spectroscopy (1D and 2D) Pure_EpiA->NMR MS HR-ESI-MS Pure_EpiA->MS Xray Single-Crystal X-ray Diffraction Pure_EpiA->Xray Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed

A generalized workflow for the discovery, isolation, and structural elucidation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of advanced spectroscopic and crystallographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, were instrumental in elucidating the connectivity of atoms within the molecule.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provided the accurate mass of the molecule, allowing for the determination of its elemental composition.

Crystallographic Analysis
  • Single-Crystal X-ray Diffraction: The relative configuration of this compound was definitively established through single-crystal X-ray diffraction analysis.[1] This technique provides a three-dimensional model of the molecule as it exists in a crystalline state.

Quantitative Data
Data Type Parameter Value Reference
Isolation Yield Yield from Aspergillus cultureData not available in reviewed literature-
Purity Purity post-HPLCData not available in reviewed literature-
HR-ESI-MS [M+H]⁺ (m/z)Data not available in reviewed literature[1]
¹H NMR Chemical Shifts (δ) and Coupling Constants (J)Data not available in reviewed literature[1]
¹³C NMR Chemical Shifts (δ)Data not available in reviewed literature[1]
X-ray Crystallography Space GroupData not available in reviewed literature[1]
Unit Cell Dimensions (a, b, c, α, β, γ)Data not available in reviewed literature[1]

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-tumor and anti-inflammatory properties.[2] Its mechanism of action has been linked to the modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of Cancer Cell Invasion and Metastasis

In studies using the HT1080 fibrosarcoma cell line, this compound was shown to interfere with PMA-induced cell migration and invasion.[2] This effect is attributed to its ability to decrease the activity of matrix metalloproteinases (MMPs) and inhibit the expression of N-cadherin and hypoxia-inducible factor-1α (HIF-1α).[2]

Modulation of Key Signaling Pathways

This compound exerts its anti-tumor effects by regulating the phosphorylation of downstream components of the mitogen-activated protein kinase (MAPK), PI3K/AKT, and NF-κB pathways.[2]

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit the NF-κB pathway.[2] This inhibition is associated with a reduction in the phosphorylation of the inhibitory protein IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2] By preventing the activation of NF-κB, this compound downregulates the expression of downstream target genes involved in tumor progression.[2]

Inhibition of the NF-κB Signaling Pathway by this compound

nfkb_pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., PMA) IKK IKK Complex Stimuli->IKK IkBa_p65 IκBα-p65/p50 Complex (Inactive) IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 Dimer (Active) IkBa_p65->p65_p50 Proteasome Proteasomal Degradation p_IkBa->Proteasome Ubiquitination Proteasome->p65_p50 Release of p65/p50 p65_p50_nuc p65/p50 Translocation p65_p50->p65_p50_nuc Nuclear Translocation Nucleus Nucleus Gene_Expression Target Gene Expression (MMPs, VEGF, N-cadherin) p65_p50_nuc->Gene_Expression Transcription EpiA This compound EpiA->IKK Inhibition

A simplified diagram of the NF-κB signaling pathway and the inhibitory effect of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with significant potential for development as an anti-tumor agent. Its discovery from Aspergillus species underscores the importance of exploring fungal biodiversity for novel therapeutic leads. The elucidation of its inhibitory effects on key oncogenic signaling pathways, such as NF-κB, provides a strong rationale for its further investigation.

Future research should focus on several key areas:

  • Optimization of Production: Developing high-yield fermentation and purification protocols to enable larger-scale production for preclinical and clinical studies.

  • Total Synthesis: The development of a total synthesis route for this compound would provide a consistent source of the compound and allow for the generation of analogues with improved potency and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in animal models of cancer to validate its therapeutic potential.

  • Target Identification: Precisely identifying the direct molecular target(s) of this compound within the NF-κB and other signaling pathways to further elucidate its mechanism of action.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Continued investigation into this fascinating molecule holds the promise of new therapeutic strategies for cancer and other diseases.

References

Unveiling the Molecular Targets of Epi-Aszonalenin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A (EAA) is a fungal metabolite, an alkaloid isolated from the marine coral endophytic fungus Aspergillus terreus C23-3.[1] Emerging research has highlighted its potential as a pharmacologically active compound with significant anti-angiogenic, anti-inflammatory, and anti-metastatic properties. This technical guide provides an in-depth overview of the known molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. The primary focus of the research discussed has been on its effects on the human fibrosarcoma cell line, HT1080, a well-established model for studying tumor cell invasion and metastasis.

Core Molecular Targets and Mechanism of Action

This compound exerts its biological effects by modulating several key cellular targets and signaling pathways that are crucial for tumor progression, invasion, and angiogenesis. The primary molecular targets identified to date are the Matrix Metalloproteinases (MMPs) and critical nodes within the PI3K/AKT, MAPK, and NF-κB signaling cascades.

Inhibition of Matrix Metalloproteinases (MMPs)

This compound has been shown to inhibit the activity and expression of several matrix metalloproteinases, particularly MMP-2 and MMP-9.[1][2] These enzymes are critical for the degradation of the extracellular matrix (ECM), a key process in tumor cell invasion and metastasis.

Quantitative Data on MMP Inhibition:

Studies on HT1080 cells, stimulated with Phorbol-12-myristate-13-acetate (PMA) to induce MMP expression, have demonstrated a dose-dependent inhibition by this compound. While specific IC50 values have not been explicitly reported in the primary literature, analysis of the presented data indicates significant inhibition at concentrations between 1 and 10 µM. The highest rate of inhibition for cell migration and invasion was observed at a concentration of 10 µM.[2]

TargetCell LineTreatment ConditionsEAA Concentration (µM)Observed Effect
MMP-1, -2, -3, -9 (Expression)HT1080PMA (10 ng/mL) induced1, 5, 10Dose-dependent decrease in protein expression
MMP-2, -9 (Secretion)HT1080PMA (10 ng/mL) induced1, 5, 10Dose-dependent decrease in secreted protein levels
Cell InvasionHT1080PMA (10 ng/mL) induced1, 5, 10Dose-dependent inhibition, with maximum effect at 10 µM
Cell MigrationHT1080PMA (10 ng/mL) induced1, 5, 10Dose-dependent inhibition, with maximum effect at 10 µM

Data synthesized from "Mechanisms of Antitumor Invasion and Metastasis of the Marine Fungal Derivative this compound in HT1080 Cells".

Molecular docking studies have further suggested that this compound can form stable interactions, including hydrogen bonds, with the active sites of MMP-2 and MMP-9, providing a structural basis for its inhibitory activity.[1][2]

Modulation of Intracellular Signaling Pathways

This compound has been demonstrated to suppress key signaling pathways that are frequently dysregulated in cancer and promote cell survival, proliferation, and invasion.

1. NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of inflammation and cell survival. In cancer cells, its constitutive activation contributes to metastasis. This compound inhibits the NF-κB pathway by preventing the phosphorylation of IκB-α and the p65 subunit.[2] This action prevents the nuclear translocation of the active p65 subunit, thereby downregulating the expression of NF-κB target genes, including those for MMPs and VEGF.[2]

2. PI3K/AKT Signaling Pathway:

The PI3K/AKT pathway is a central node for cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key proteins in this pathway, leading to a reduction in its downstream effects that promote tumor progression.[2]

3. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound treatment leads to the inhibition of this pathway, contributing to its anti-tumor effects.[2]

The inhibition of these signaling pathways culminates in the reduced expression of several key proteins involved in tumor invasion and angiogenesis, including Vascular Endothelial Growth Factor (VEGF), Hypoxia-Inducible Factor-1α (HIF-1α), and N-cadherin.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and the experimental approaches used to elucidate it, the following diagrams have been generated using the DOT language.

G cluster_0 PMA Stimulation cluster_1 This compound cluster_2 Signaling Cascades cluster_3 Downstream Effectors cluster_4 Cellular Response PMA PMA PI3K_AKT PI3K/AKT Pathway PMA->PI3K_AKT MAPK MAPK Pathway PMA->MAPK NFkB NF-κB Pathway PMA->NFkB EAA This compound EAA->PI3K_AKT EAA->MAPK EAA->NFkB MMPs MMP-2, MMP-9 (Expression & Activity) PI3K_AKT->MMPs VEGF_HIF1a VEGF, HIF-1α (Expression) MAPK->VEGF_HIF1a NFkB->MMPs N_cadherin N-cadherin (Expression) NFkB->N_cadherin Invasion_Metastasis Invasion & Metastasis MMPs->Invasion_Metastasis VEGF_HIF1a->Invasion_Metastasis N_cadherin->Invasion_Metastasis

Caption: Signaling pathways inhibited by this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis cluster_3 Computational Analysis Culture Culture HT1080 Cells PMA_EAA Induce with PMA Treat with this compound Culture->PMA_EAA Viability Cell Viability Assay (MTT) PMA_EAA->Viability Migration Wound Healing & Transwell Migration Assays PMA_EAA->Migration Invasion Transwell Invasion Assay (Matrigel) PMA_EAA->Invasion Lysate Prepare Cell Lysates & Supernatants PMA_EAA->Lysate Western Western Blot (p-AKT, p-ERK, MMPs, etc.) Lysate->Western ELISA ELISA (MMP-2, MMP-9, IL-6, etc.) Lysate->ELISA Docking Molecular Docking (EAA with MMP-2/-9)

Caption: Experimental workflow for studying this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effects on HT1080 cells.

Cell Culture and Treatment
  • Cell Line: Human fibrosarcoma HT1080 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: For experiments, cells are typically pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 1 hour) before being stimulated with a pro-cancer factor like Phorbol-12-myristate-13-acetate (PMA) at a concentration of 10 ng/mL for 24 hours.

Cell Viability Assay (MTT Assay)
  • Seed HT1080 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound (e.g., 0.1 to 20 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Transwell Invasion Assay
  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Seed HT1080 cells (5 x 10⁴ cells/well) in serum-free medium into the upper chamber.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Add different concentrations of this compound to both the upper and lower chambers.

  • Incubate for 24 hours at 37°C.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of invading cells in several random fields under a microscope.

Western Blot Analysis
  • After treatment with this compound and/or PMA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., MMP-2, MMP-9, p-AKT, total AKT, p-ERK, total ERK, p-IκB-α, p-p65, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Collect the cell culture supernatants after treatment.

  • Quantify the concentration of secreted proteins such as MMP-2, MMP-9, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Conclusion

This compound is a promising natural compound that demonstrates significant anti-tumor and anti-inflammatory potential by targeting key cellular machinery involved in cancer progression. Its ability to inhibit MMPs and suppress the PI3K/AKT, MAPK, and NF-κB signaling pathways underscores its potential for development as a therapeutic agent. Further preclinical and in vivo studies are warranted to fully elucidate its pharmacological profile, stability, and efficacy in treating angiogenesis-related diseases and cancer.

References

Epi-Aszonalenin A: A Technical Guide to its Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epi-aszonalenin A (EAA), an alkaloid isolated from the secondary metabolites of the marine coral symbiotic fungus Aspergillus terreus, has demonstrated significant anti-angiogenic potential. This technical guide provides a comprehensive overview of the core mechanisms underlying the anti-angiogenic effects of this compound. Drawing upon available preclinical data, this document details the inhibitory effects of EAA on key processes of angiogenesis, including endothelial cell migration, invasion, and tube formation. Furthermore, it elucidates the modulation of critical signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt), and Nuclear Factor-kappa B (NF-κB) pathways. This guide presents quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes the intricate signaling cascades using Graphviz diagrams to facilitate a deeper understanding of this compound as a potential therapeutic agent in angiogenesis-dependent diseases.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both physiological and pathological conditions. While essential for development and wound healing, aberrant angiogenesis is a hallmark of diseases such as cancer, where it facilitates tumor growth and metastasis.[1] this compound (EAA) has emerged as a promising natural compound with potent anti-angiogenic properties, initially suggested by its inhibitory activity on intraplaque angiogenesis.[1] Subsequent research has focused on its anti-tumor metastatic and invasive properties, which are intrinsically linked to its ability to suppress angiogenesis.[1][2] This guide synthesizes the current understanding of EAA's anti-angiogenic mechanism of action.

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of this compound has been primarily investigated through its effects on tumor cell migration and invasion, which are critical components of the angiogenic process. The following tables summarize the available quantitative data from studies on human fibrosarcoma (HT1080) cells, which serve as a model to understand the anti-invasive and by extension, anti-angiogenic, potential of EAA.[1][2]

Table 1: Inhibitory Effect of this compound on PMA-Induced Cell Migration [1][2]

Concentration of EAA (µM)Migration Inhibition (%)
2.5Data not explicitly quantified
5Data not explicitly quantified
10Highest inhibition rate observed

Data derived from wound healing assays on PMA-induced HT1080 cells. The inhibition was observed to be concentration-dependent.[1][2]

Table 2: Inhibitory Effect of this compound on PMA-Induced Cell Invasion [1][2]

Concentration of EAA (µM)Invasion Inhibition (%)
2.5Significant inhibition observed
5Greater inhibition than 2.5 µM
10Highest inhibition rate achieved

Data from Transwell chamber assays on PMA-induced HT1080 cells, showing a concentration-dependent inhibition of invasion.[1][2]

Table 3: Effect of this compound on the Expression and Secretion of Matrix Metalloproteinases (MMPs) [1][2]

TreatmentMMP-1 (relative expression)MMP-2 (relative expression)MMP-3 (relative expression)MMP-9 (relative expression)Secreted MMP-2 (relative level)Secreted MMP-9 (relative level)
Control (PMA-induced)HighHighHighHighHighHigh
EAA (2.5 µM)DecreasedDecreasedDecreasedDecreasedDecreasedDecreased
EAA (5 µM)Further DecreasedFurther DecreasedFurther DecreasedFurther DecreasedFurther DecreasedFurther Decreased
EAA (10 µM)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Data obtained from Western blot and ELISA assays on PMA-induced HT1080 cells, indicating a concentration-dependent inhibition of MMPs.[1][2]

Table 4: Effect of this compound on the Expression of Pro-Angiogenic Factors [1][2]

TreatmentHIF-1α (relative expression)VEGF (relative expression)N-cadherin (relative expression)
Control (PMA-induced)HighHighHigh
EAA (2.5 µM)DecreasedDecreasedDecreased
EAA (5 µM)Further DecreasedFurther DecreasedFurther Decreased
EAA (10 µM)Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Data from Western blot analysis on PMA-induced HT1080 cells, demonstrating a concentration-dependent downregulation of key pro-angiogenic and invasion-related proteins.[1][2]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic effects by modulating several key signaling pathways that are crucial for endothelial cell function and tumor metastasis.[1][2]

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and migration. EAA has been shown to inhibit the phosphorylation of downstream effectors in the MAPK pathway in PMA-induced HT1080 cells, suggesting a mechanism for its anti-migratory and anti-invasive effects.[1][2]

MAPK_Pathway EAA This compound MAPKKK MAPKKK (e.g., Raf) EAA->MAPKKK PMA PMA Upstream_Activators Upstream Activators PMA->Upstream_Activators Upstream_Activators->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK p MAPK MAPK (e.g., ERK) MAPKK->MAPK p Transcription_Factors Transcription Factors MAPK->Transcription_Factors p Migration_Invasion Cell Migration & Invasion Transcription_Factors->Migration_Invasion

Caption: EAA inhibits the MAPK signaling pathway.

Downregulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that governs cell survival, growth, and proliferation. EAA has been observed to suppress the phosphorylation of Akt in PMA-induced HT1080 cells, thereby inhibiting downstream signaling that promotes cell survival and proliferation, key events in angiogenesis.[1][2]

PI3K_Akt_Pathway EAA This compound PI3K PI3K EAA->PI3K PMA PMA Growth_Factor_Receptors Growth Factor Receptors PMA->Growth_Factor_Receptors Growth_Factor_Receptors->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt p Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors p Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation

Caption: EAA downregulates the PI3K/Akt pathway.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival, and its activation is linked to angiogenesis. EAA inhibits the NF-κB pathway by preventing the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit in PMA-induced HT1080 cells.[1][2] This leads to the downregulation of NF-κB target genes, including those encoding for MMPs and VEGF.[1][2]

NFkB_Pathway cluster_0 Nucleus EAA This compound IKK_Complex IKK Complex EAA->IKK_Complex PMA PMA PMA->IKK_Complex IkBa IκB-α IKK_Complex->IkBa p NFkB NF-κB (p65/p50) IkBa->NFkB degradation NFkB_active NF-κB (p65/p50) NFkB->NFkB_active translocation Nucleus Nucleus Gene_Expression Gene Expression (MMPs, VEGF) NFkB_active->Gene_Expression

Caption: EAA suppresses the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the anti-angiogenic effects of this compound are provided below. These protocols are based on standard laboratory procedures and the methodologies implicitly described in the cited literature.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of EAA on cells.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of EAA (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Wound Healing Assay (Scratch Assay)

This assay assesses the effect of EAA on cell migration.

  • Cell Seeding: Seed HUVECs in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of EAA.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Wound_Healing_Workflow Start Seed HUVECs in 6-well plate Confluence Grow to Confluence Start->Confluence Scratch Create Scratch with Pipette Tip Confluence->Scratch Wash Wash with PBS Scratch->Wash Treat Add Medium with EAA Wash->Treat Image_0h Image at 0h Treat->Image_0h Incubate Incubate Image_0h->Incubate Image_t Image at Time 't' Incubate->Image_t Analyze Analyze Wound Closure Image_t->Analyze

Caption: Workflow for the Wound Healing Assay.

Transwell Migration Assay

This assay quantifies the chemotactic migration of cells.

  • Chamber Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF or 10% FBS) to the lower chamber.

  • Cell Seeding: Seed HUVECs (pre-starved in serum-free medium) in the upper chamber in serum-free medium containing different concentrations of EAA.

  • Incubation: Incubate for 12-24 hours to allow for cell migration.

  • Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Cell Counting: Count the number of migrated cells in several random fields under a microscope.

Transwell_Migration_Workflow Start Place Transwell Inserts in 24-well plate Lower_Chamber Add Chemoattractant to Lower Chamber Start->Lower_Chamber Upper_Chamber Seed HUVECs with EAA in Upper Chamber Lower_Chamber->Upper_Chamber Incubate Incubate for 12-24h Upper_Chamber->Incubate Remove_NonMigrated Remove Non-Migrated Cells Incubate->Remove_NonMigrated Fix_Stain Fix and Stain Migrated Cells Remove_NonMigrated->Fix_Stain Count Count Migrated Cells Fix_Stain->Count

Caption: Workflow for the Transwell Migration Assay.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures.

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in medium containing various concentrations of EAA.

  • Incubation: Incubate for 4-12 hours to allow for tube formation.

  • Image Acquisition: Capture images of the tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branches, total tube length, and number of enclosed loops.

Tube_Formation_Workflow Start Coat 96-well plate with Matrigel Solidify Solidify Matrigel at 37°C Start->Solidify Seed Seed HUVECs with EAA Solidify->Seed Incubate Incubate for 4-12h Seed->Incubate Image Capture Images of Tube Formation Incubate->Image Analyze Quantify Tube Formation Image->Analyze

Caption: Workflow for the Tube Formation Assay.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of specific proteins in the signaling pathways.

  • Cell Lysis: Lyse treated and untreated HUVECs to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-MAPK, total-MAPK, phospho-Akt, total-Akt, p65, IκB-α, and a loading control like β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound demonstrates significant anti-angiogenic potential, primarily through the inhibition of cell migration and invasion, and the downregulation of key pro-angiogenic factors and signaling pathways including MAPK, PI3K/Akt, and NF-κB. The available data, primarily from studies on fibrosarcoma cells, strongly suggests that EAA warrants further investigation as a potential therapeutic agent for angiogenesis-dependent diseases.

Future research should focus on:

  • Endothelial Cell-Specific Studies: Conducting comprehensive studies using endothelial cell lines (e.g., HUVECs) to directly quantify the anti-angiogenic effects of EAA, including determining IC50 values for proliferation, migration, and tube formation.

  • In Vivo Studies: Evaluating the anti-angiogenic efficacy of EAA in relevant in vivo models, such as the chick chorioallantoic membrane (CAM) assay and tumor xenograft models.

  • Detailed Mechanistic Studies: Further elucidating the precise molecular targets of EAA within the MAPK, PI3K/Akt, and NF-κB pathways in endothelial cells.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of EAA to determine its suitability for clinical development.

References

An In-depth Technical Guide to the Antitumor Properties of Epi-aszonalenin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-aszonalenin A (EAA) is an alkaloid isolated from the marine coral endophytic fungus Aspergillus terreus. Possessing anti-angiogenic properties, EAA has demonstrated significant potential as an antitumor agent by inhibiting tumor invasion and metastasis. This technical guide provides a comprehensive overview of the antitumor properties of this compound, with a focus on its mechanism of action in the context of the highly metastatic HT1080 human fibrosarcoma cell line. Detailed experimental protocols, quantitative data, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

The invasion and metastasis of tumor cells are critical hallmarks of malignancy and represent major challenges in cancer therapy. These processes involve the degradation of the extracellular matrix (ECM), facilitated by enzymes such as matrix metalloproteinases (MMPs), and the regulation of various signaling pathways that govern cell migration, proliferation, and survival.[1] Natural products derived from marine organisms have emerged as a promising source of novel therapeutic agents with potent biological activities.[1][2]

This compound (EAA) is an alkaloid derived from the secondary metabolites of the marine fungus Aspergillus terreus C23-3.[1][3] Initial studies have revealed its capacity to modulate atherosclerotic lesions and inhibit angiogenesis.[1][3] Building upon its anti-angiogenic activity, recent research has elucidated the potent antitumor properties of EAA, specifically its ability to thwart tumor invasion and metastasis.[1][2] This document serves as a technical resource, detailing the molecular mechanisms underlying the antitumor effects of EAA and providing the necessary experimental frameworks for its continued investigation.

Mechanism of Action

This compound exerts its antitumor effects primarily by inhibiting the invasion and migration of cancer cells. The mechanism involves the downregulation of key proteins and the suppression of critical signaling pathways that are integral to metastasis. The human fibrosarcoma cell line, HT1080, which is known for its high metastatic potential, has been a key model for elucidating the action of EAA.[1][3] Phorbol-12-myristate-13-acetate (PMA) is often used to induce a more aggressive metastatic phenotype in these cells for in vitro studies.[1][3]

Inhibition of Key Metastatic Proteins

EAA has been shown to inhibit the expression and activity of several proteins crucial for tumor invasion and angiogenesis:

  • Matrix Metalloproteinases (MMPs): MMP-2 and MMP-9 are key enzymes responsible for the degradation of the ECM, a critical step in tumor cell invasion and metastasis.[1] EAA effectively reduces the activity of both MMP-2 and MMP-9.[1][2] Molecular docking studies suggest a stable interaction between EAA and the active sites of these MMPs.[1][2]

  • Vascular Endothelial Growth Factor (VEGF): VEGF is a potent signaling protein that promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] EAA suppresses the expression of VEGF, thereby contributing to its anti-angiogenic and antitumor effects.[1][2]

  • Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and is often overexpressed in tumors, promoting angiogenesis and metastasis. EAA has been observed to inhibit the expression of HIF-1α.[1][2]

  • N-cadherin: N-cadherin is an adhesion molecule involved in the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion. EAA treatment leads to a reduction in N-cadherin expression.[1][2]

Suppression of Pro-Metastatic Signaling Pathways

EAA's inhibitory effects on metastatic proteins are mediated through the suppression of several key intracellular signaling pathways that are frequently dysregulated in cancer:[1][2]

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and migration. EAA inhibits the phosphorylation and thus the activation of key components of this pathway.[1]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. EAA has been shown to suppress the activation of the MAPK signaling cascade.[1]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[4] Its dysregulation is a common feature in many cancers.[4] EAA inhibits the NF-κB pathway by preventing the nuclear translocation of the p65 subunit.[3]

Quantitative Data

The following tables summarize the observed effects of this compound on various cellular processes and protein expression in PMA-induced HT1080 cells.

Table 1: Effect of this compound on HT1080 Cell Viability, Invasion, and Migration

AssayTreatmentConcentration (µM)Observed Effect
Cell Viability (CCK-8) EAA0.1 - 20No significant cytotoxicity observed.[5]
Transwell Invasion PMA (10 ng/mL) + EAA0.1, 1, 10Dose-dependent reduction in the number of invading cells.[5]
Wound Healing Assay PMA (10 ng/mL) + EAA0.1, 1, 10Dose-dependent inhibition of cell migration and wound closure.[5]

Table 2: Effect of this compound on the Expression of Key Metastatic and Signaling Proteins

Target Protein/PathwayAssayTreatmentConcentration (µM)Observed Effect
MMP-2 & MMP-9 ELISAPMA (10 ng/mL) + EAA0.1, 1, 10Dose-dependent decrease in MMP activity.[1][2]
HIF-1α Western BlotPMA (10 ng/mL) + EAA0.1, 1, 10Dose-dependent inhibition of protein expression.[1][2]
VEGF Western BlotPMA (10 ng/mL) + EAA0.1, 1, 10Dose-dependent inhibition of protein expression.[1][2]
N-cadherin Western BlotPMA (10 ng/mL) + EAA0.1, 1, 10Dose-dependent inhibition of protein expression.[1][2]
PI3K/AKT Pathway Western BlotPMA (10 ng/mL) + EAA0.1, 1, 10Dose-dependent inhibition of phosphorylation of pathway components.[1]
MAPK Pathway Western BlotPMA (10 ng/mL) + EAA0.1, 1, 10Dose-dependent inhibition of phosphorylation of pathway components.[1]
NF-κB Pathway Western BlotPMA (10 ng/mL) + EAA0.1, 1, 10Dose-dependent inhibition of p65 phosphorylation and nuclear translocation.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's antitumor properties.

Cell Culture
  • Cell Line: HT1080 human fibrosarcoma cells.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (CCK-8)
  • Seed HT1080 cells in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

  • Treat the cells with varying concentrations of EAA (e.g., 0.1, 1, 10, 20 µM) for 24 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control.

Wound Healing (Scratch) Assay
  • Seed HT1080 cells in a 24-well plate and grow to 100% confluency.

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh media containing PMA (10 ng/mL) and different concentrations of EAA (e.g., 0.1, 1, 10 µM).

  • Capture images of the scratch at 0, 6, and 12 hours using an inverted microscope.

  • The rate of wound closure is quantified by measuring the area of the scratch at each time point.

Transwell Invasion Assay
  • Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate at 37°C to allow for gelling.

  • Seed HT1080 cells (e.g., 5 x 10⁴ cells) in serum-free media into the upper chamber. The media in the upper chamber should also contain PMA (10 ng/mL) and the desired concentrations of EAA.

  • Add media supplemented with 10% FBS as a chemoattractant to the lower chamber.

  • Incubate for 24 hours at 37°C.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Culture HT1080 cells and treat with PMA (10 ng/mL) and EAA at various concentrations for 24 hours.

  • Collect the cell culture supernatant.

  • Use commercially available ELISA kits for human MMP-2 and MMP-9 to quantify the concentration of these proteins in the supernatant, following the manufacturer's instructions.

  • Briefly, standards and samples are added to wells pre-coated with a capture antibody.

  • A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.

  • A substrate solution is added, and the color development is measured at 450 nm.

Western Blot Analysis
  • Treat HT1080 cells with PMA (10 ng/mL) and EAA for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against MMP-2, MMP-9, HIF-1α, VEGF, N-cadherin, p-PI3K, p-AKT, p-ERK, p-p38, p-JNK, p-p65, and loading controls (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Molecular Docking
  • Obtain the 3D structures of MMP-2 and MMP-9 from the Protein Data Bank (PDB).

  • Draw the 2D structure of this compound and convert it to a 3D structure using appropriate software.

  • Perform molecular docking simulations using software such as AutoDock to predict the binding mode and affinity of EAA to the active sites of MMP-2 and MMP-9.

  • Analyze the docking results to identify key interactions, such as hydrogen bonds and hydrophobic interactions.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways inhibited by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAS RAS Growth Factor Receptor->RAS AKT AKT PI3K->AKT Metastasis Proteins (MMPs, VEGF) Metastasis Proteins (MMPs, VEGF) AKT->Metastasis Proteins (MMPs, VEGF) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Metastasis Proteins (MMPs, VEGF) IKK IKK IkB-a IkB-a IKK->IkB-a NF-kB (p65/p50) NF-kB (p65/p50) IkB-a->NF-kB (p65/p50) Gene Transcription Gene Transcription NF-kB (p65/p50)->Gene Transcription EAA This compound EAA->PI3K EAA->MEK EAA->IKK

Caption: Inhibition of PI3K/AKT, MAPK, and NF-κB pathways by this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the antitumor properties of this compound.

G cluster_0 In Vitro Model cluster_1 Phenotypic Assays cluster_2 Mechanistic Assays HT1080 Cells HT1080 Cells PMA Induction PMA Induction HT1080 Cells->PMA Induction EAA Treatment EAA Treatment PMA Induction->EAA Treatment Cell Viability Cell Viability EAA Treatment->Cell Viability Assess Cytotoxicity Wound Healing Wound Healing EAA Treatment->Wound Healing Assess Migration Transwell Invasion Transwell Invasion EAA Treatment->Transwell Invasion Assess Invasion ELISA (MMPs) ELISA (MMPs) EAA Treatment->ELISA (MMPs) Quantify Protein Secretion Western Blot Western Blot EAA Treatment->Western Blot Analyze Protein Expression & Signaling Molecular Docking Molecular Docking EAA Treatment->Molecular Docking Predict Binding Interactions

Caption: Experimental workflow for evaluating this compound's antitumor effects.

Conclusion

This compound has demonstrated significant promise as an antitumor agent, with a clear mechanism of action centered on the inhibition of tumor invasion and metastasis.[1][3] Its ability to downregulate key metastatic proteins such as MMP-2, MMP-9, and VEGF, coupled with its suppression of the PI3K/AKT, MAPK, and NF-κB signaling pathways, provides a strong rationale for its further development.[1][2] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic candidate for the treatment of metastatic cancers. Future in vivo studies are warranted to validate these in vitro findings and to assess the broader therapeutic potential of this marine-derived natural product.

References

Epi-Aszonalenin A: A Novel Inhibitor of the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Epi-aszonalenin A (EAA), an indole (B1671886) alkaloid secondary metabolite isolated from the marine coral-associated fungus Aspergillus terreus, has emerged as a promising bioactive compound with potential applications in cancer therapy. Recent studies have elucidated its role in the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical cascade frequently dysregulated in various human cancers. This technical guide provides an in-depth overview of the current understanding of EAA's mechanism of action, focusing on its inhibitory effects on the PI3K/AKT pathway. It includes a summary of the available data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development of EAA as a potential therapeutic agent.

Introduction

The PI3K/AKT signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many cancers, contributing to tumor progression and resistance to therapy.[4][5] Consequently, the development of inhibitors targeting this pathway is a major focus of oncological research.

This compound (EAA) is a naturally occurring alkaloid that has demonstrated anti-tumor and anti-angiogenic activities.[6][7] A key mechanism underlying these effects is its ability to modulate critical cellular signaling pathways. This guide specifically details the inhibitory role of EAA on the PI3K/AKT pathway, providing a comprehensive resource for researchers in the field.

Mechanism of Action: Inhibition of PI3K/AKT Pathway

EAA exerts its inhibitory effect on the PI3K/AKT pathway by reducing the phosphorylation of key downstream components. Studies in the human fibrosarcoma cell line, HT1080, have shown that EAA treatment leads to a concentration-dependent decrease in the phosphorylation of both PI3K and AKT.[8]

Effect on PI3K and AKT Phosphorylation

In experiments using HT1080 cells stimulated with phorbol-12-myristate-13-acetate (PMA), a known activator of signaling pathways including PI3K/AKT, EAA demonstrated a significant inhibitory effect on the phosphorylation of PI3K and AKT.[8] This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.

Table 1: Qualitative Summary of this compound (EAA) Effect on PI3K/AKT Pathway Protein Phosphorylation in HT1080 Cells [8]

Target ProteinEAA Concentration (µM)Observed Effect on Phosphorylation
p-PI3K0.1Slight Decrease
1Moderate Decrease
10Significant Decrease
p-AKT0.1Slight Decrease
1Moderate Decrease
10Significant Decrease

Data is qualitatively interpreted from Western blot images presented in the cited literature.

As of the latest literature review, a specific IC50 value for the direct inhibition of PI3K or AKT enzymes by this compound has not been reported. The available data demonstrates a dose-dependent reduction in the phosphorylation of these kinases within a cellular context.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory effect of this compound on the PI3K/AKT pathway.

Cell Culture and Treatment
  • Cell Line: Human fibrosarcoma cell line (HT1080).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed HT1080 cells in appropriate culture vessels (e.g., 6-well plates).

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Starve the cells in serum-free DMEM for 12-24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

    • Stimulate the cells with a PI3K/AKT pathway activator, such as Phorbol-12-myristate-13-acetate (PMA) at a final concentration of 10 ng/mL, for a defined period (e.g., 30 minutes).

Western Blot Analysis for PI3K and AKT Phosphorylation

This protocol details the detection of phosphorylated and total PI3K and AKT levels in cell lysates.

  • Materials:

    • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: rabbit anti-phospho-PI3K, rabbit anti-PI3K, rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, and an antibody for a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • SDS-PAGE: Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST.

    • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activation EAA This compound EAA->PI3K Inhibition EAA->AKT Inhibition of Phosphorylation

Caption: The PI3K/AKT signaling pathway and the inhibitory points of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: HT1080 Cell Culture treatment Serum Starvation followed by EAA and PMA Treatment start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-PI3K, p-AKT, Total PI3K, Total AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Workflow for Western blot analysis of PI3K/AKT pathway inhibition by EAA.

Conclusion and Future Directions

This compound has been identified as a novel inhibitor of the PI3K/AKT signaling pathway. The available evidence, primarily from in vitro studies using the HT1080 cell line, demonstrates its ability to reduce the phosphorylation of key pathway components in a concentration-dependent manner. This inhibitory action likely contributes to its observed anti-tumor and anti-angiogenic properties.

For a more comprehensive understanding of EAA's therapeutic potential, further research is warranted. Key areas for future investigation include:

  • Determination of IC50 values: Conducting in vitro kinase assays to determine the precise IC50 values of EAA for various PI3K isoforms and AKT.

  • Direct Binding Studies: Investigating the direct molecular interaction between EAA and the catalytic subunits of PI3K and AKT through techniques such as surface plasmon resonance or co-immunoprecipitation.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetics of EAA in preclinical animal models of cancer.

  • Selectivity Profiling: Assessing the selectivity of EAA against a broader panel of kinases to understand its off-target effects.

The development of this technical guide serves to consolidate the current knowledge on this compound's role in PI3K/AKT pathway inhibition and to provide a practical resource for the scientific community to advance research in this promising area of cancer drug discovery.

References

Initial Screening of Epi-Aszonalenin A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A is an alkaloid isolated from the secondary metabolites of the marine coral endophytic fungus Aspergillus terreus.[1] Preliminary research has identified its potential as a bioactive compound with notable anti-tumor, anti-inflammatory, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, focusing on its effects on cancer cell lines. The guide details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for the assays used in its initial screening, and includes visualizations of the relevant signaling pathways and experimental workflows.

Bioactivity Profile of this compound

Initial screening of this compound has demonstrated a range of biological activities, primarily investigated in the context of cancer progression. The key bioactivities identified are:

  • Anti-Toxicity: It is crucial to establish the cytotoxic profile of a compound to determine a therapeutic window.

  • Anti-Invasive and Anti-Metastatic Activity: A hallmark of cancer is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs.

  • Anti-Angiogenic Activity: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and survival.

  • Anti-Inflammatory Activity: Chronic inflammation is a key factor in the tumor microenvironment, promoting cancer development.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data from the initial bioactivity screening of this compound.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeConcentration RangeResultReference
HT1080 (Human Fibrosarcoma)CCK-80.1 - 20 µMNot cytotoxic[1]

Table 2: Anti-Invasive and Anti-Metastatic Effects of this compound

Cell LineAssay TypeTreatmentConcentrationResultReference
HT1080Transwell Invasion AssayPhorbol-12-myristate-13-acetate (PMA) induced0.1, 1, 10 µMDose-dependent inhibition of invasion[1]
HT1080Wound Healing AssayPMA induced0.1, 1, 10 µMDose-dependent inhibition of cell migration[2]

Table 3: Effects of this compound on Protein Expression and Secretion

Target ProteinCell LineAssay TypeTreatmentConcentrationResultReference
MMP-1, MMP-2, MMP-3, MMP-9HT1080Western BlotPMA induced0.1, 1, 10 µMDose-dependent inhibition of expression[1]
MMP-2, MMP-9HT1080ELISAPMA induced0.1, 1, 10 µMDose-dependent inhibition of secretion[1]
VEGFHT1080Western BlotPMA induced0.1, 1, 10 µMDose-dependent inhibition of expression[1]
IL-6, IL-1βHT1080ELISAPMA induced0.1, 1, 10 µMDose-dependent inhibition of secretion[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by modulating several key signaling pathways that are often dysregulated in cancer. The primary mechanism involves the inhibition of the PI3K/AKT, MAPK, and NF-κB signaling pathways.[1]

G EAA This compound PI3K PI3K EAA->PI3K inhibits MAPK MAPK EAA->MAPK inhibits NFkB NF-κB EAA->NFkB inhibits AKT AKT PI3K->AKT AKT->NFkB MAPK->NFkB MMPs MMPs (MMP-1, -2, -3, -9) NFkB->MMPs VEGF VEGF NFkB->VEGF Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->Cytokines Invasion Tumor Invasion & Metastasis MMPs->Invasion Angiogenesis Angiogenesis VEGF->Angiogenesis Inflammation Inflammation Cytokines->Inflammation

This compound signaling pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial screening of this compound's bioactivity.

Cell Viability Assay (CCK-8)

This assay is used to assess the cytotoxicity of this compound.

Workflow:

Cell viability assay workflow.

Protocol:

  • Cell Seeding: Seed HT1080 cells in a 96-well plate at a density of 1 x 10^4 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[1]

  • Compound Treatment: After 24 hours of incubation, add varying concentrations of this compound (0.1, 1, 10, and 20 µM) to the wells.

  • Incubation: Incubate the plate for an additional 24 hours.[1]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

Transwell Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

Workflow:

G Start Start Coat Coat Transwell insert with Matrigel Start->Coat Seed Seed HT1080 cells in upper chamber (serum-free media) Coat->Seed Treat Add this compound to upper chamber Seed->Treat Chemoattractant Add chemoattractant (e.g., FBS) to lower chamber Treat->Chemoattractant Incubate Incubate for 24 hours Chemoattractant->Incubate Remove Remove non-invading cells from upper surface Incubate->Remove FixStain Fix and stain invading cells on lower surface Remove->FixStain Quantify Quantify invading cells (microscopy) FixStain->Quantify End End Quantify->End

Transwell invasion assay workflow.

Protocol:

  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.

  • Cell Seeding: Seed HT1080 cells in the upper chamber in serum-free medium.

  • Treatment: Add this compound (0.1, 1, and 10 µM) and PMA (10 ng/mL) to the upper chamber.

  • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24 hours to allow for cell invasion.

  • Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable stain (e.g., crystal violet).

  • Quantification: Count the number of invading cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol:

  • Cell Lysis: Treat HT1080 cells with this compound (0.1, 1, and 10 µM) and PMA (10 ng/mL) for 24 hours, then lyse the cells in RIPA buffer to extract total protein.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., MMP-2, MMP-9, VEGF, p-PI3K, p-AKT, p-MAPK, p-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted proteins, such as cytokines and MMPs, in the cell culture supernatant.

Protocol:

  • Sample Collection: Collect the cell culture supernatant from HT1080 cells treated with this compound (0.1, 1, and 10 µM) and PMA (10 ng/mL) for 24 hours.[1]

  • Coating: Coat a 96-well plate with a capture antibody specific for the target protein (e.g., IL-6, MMP-9) and incubate overnight.

  • Blocking: Wash the plate and block with a suitable blocking buffer.

  • Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target protein.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a TMB substrate solution to develop the color.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm and calculate the protein concentration based on the standard curve.

Conclusion

The initial screening of this compound reveals its promising potential as an anti-tumor agent. Its ability to inhibit cancer cell invasion and migration at non-toxic concentrations, coupled with its modulatory effects on key oncogenic signaling pathways, warrants further investigation. Future studies should focus on elucidating more precise quantitative measures of its bioactivity, such as IC50 and EC50 values, and on expanding the screening to a broader range of cancer cell lines and in vivo models to validate its therapeutic potential. This technical guide provides a foundational understanding of this compound's bioactivity and the methodologies for its initial assessment, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Epi-aszonalenin A: A Technical Whitepaper on its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of epi-aszonalenin A based on currently available scientific literature. The primary focus of existing research is on its activity as a modulator of the NF-κB signaling pathway. While related fungal alkaloids have been noted for psychoactive properties, there is currently no direct scientific evidence to characterize this compound as a psychoactive agent.

Executive Summary

This compound is a benzodiazepine (B76468) alkaloid isolated from the fungus Aspergillus novofumigatus. It belongs to a class of complex indole (B1671886) alkaloids that have garnered interest for their diverse biological activities. While the broader class of fungal alkaloids is known to exhibit a range of effects, including psychoactive properties, the primary and scientifically substantiated biological activity of this compound and its close structural analogs, such as epi-aszonalenin B, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This whitepaper will synthesize the available technical data on this compound and its related compounds, focusing on its established mechanism of action, experimental protocols for its study, and its potential as a lead compound for therapeutic development, particularly in the context of diseases driven by aberrant NF-κB activation, such as certain cancers.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with a benzodiazepine core. Its structure has been elucidated using one- and two-dimensional NMR spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The relative configuration was established through single-crystal X-ray diffraction.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Biological SourceKey Reported Activity
This compoundC₂₅H₂₅N₃O₃415.49Aspergillus novofumigatusNot explicitly tested for NF-κB inhibition in cited studies
epi-Aszonalenin BC₂₄H₂₃N₃O₃401.46Aspergillus novofumigatusInhibition of NF-κB responsive luciferase activity
epi-Aszonalenin CC₂₄H₂₃N₃O₄417.46Aspergillus novofumigatusNon-specific inhibition of luciferase activity
AszonaleninC₂₄H₂₃N₃O₂385.46Aspergillus novofumigatusInhibition of NF-κB responsive luciferase activity
AcetylaszonaleninC₂₆H₂₅N₃O₃427.50Aspergillus novofumigatusNon-specific inhibition of luciferase activity

Biological Activity: Inhibition of NF-κB Signaling

The most well-documented biological activity of the epi-aszonalenin class of compounds is the inhibition of the NF-κB signaling pathway. This has been specifically demonstrated for epi-aszonalenin B in the context of supratentorial ependymomas (ST-EPN) that are driven by a ZFTA-RELA fusion protein.[2][3] This fusion protein leads to the constitutive activation of the NF-κB pathway, a key driver of oncogenesis in this rare and chemotherapy-resistant glioma.[2][4][5]

Mechanism of Action

Epi-aszonalenin B has been shown to inhibit the upregulation of endogenous NF-κB responsive genes, such as CCND1, ICAM1, and L1CAM, which are downstream targets of the ZFTA-RELA fusion protein.[2][3] This suggests that epi-aszonalenin B may interfere with the transcriptional activity of the ZFTA-RELA fusion protein or a downstream component of the NF-κB signaling cascade. The precise molecular target of epi-aszonalenin B within this pathway has not yet been elucidated.

G ZFTA_RELA ZFTA-RELA Fusion Protein NFkB_Pathway NF-κB Signaling Pathway ZFTA_RELA->NFkB_Pathway Constitutive Activation Target_Genes Target Genes (CCND1, ICAM1, L1CAM) NFkB_Pathway->Target_Genes Upregulation Ependymoma Ependymoma Pathogenesis Target_Genes->Ependymoma epi_Aszonalenin_B epi-Aszonalenin B epi_Aszonalenin_B->NFkB_Pathway Inhibition

Signaling pathway of ZFTA-RELA-driven ependymoma and the inhibitory action of epi-aszonalenin B.
Quantitative Data

The inhibitory effects of epi-aszonalenin B and related compounds on NF-κB responsive luciferase activity have been quantified.

Table 2: Inhibition of ZFTA-RELA-induced NF-κB Responsive Luciferase Activity

CompoundConcentration TestedInhibition of Luciferase ActivitySpecificity
epi-Aszonalenin BNot specified in abstractStronger inhibition than counter assaySpecific
AszonaleninNot specified in abstractStronger inhibition than counter assaySpecific
epi-Aszonalenin CNot specified in abstractNon-specific inhibitionNon-specific
AcetylaszonaleninNot specified in abstractNon-specific inhibitionNon-specific

Data summarized from Ishikawa et al., 2022.[2][3]

Experimental Protocols

Isolation and Purification of epi-Aszonalenins from Aspergillus novofumigatus

The following is a generalized protocol based on methods for isolating secondary metabolites from Aspergillus species.

  • Fungal Cultivation: Aspergillus novofumigatus is cultured on a suitable solid medium (e.g., rice medium) in multiple flasks and incubated for a period of 21 days to allow for the production of secondary metabolites.[6]

  • Extraction: The fermented solid medium is extracted multiple times with an organic solvent such as ethyl acetate (B1210297) (EtOAc) at room temperature. The solvent extracts are then combined and concentrated under vacuum to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Chromatographic Separation: The bioactive fraction (typically the ethyl acetate fraction) is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds (epi-aszonalenins A, B, and C).

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and HR-ESI-MS. The absolute configuration is typically determined by single-crystal X-ray diffraction and comparison of optical rotation and circular dichroism data with known compounds.[1]

G cluster_0 Fungal Culture & Extraction cluster_1 Purification cluster_2 Analysis Cultivation Cultivation of Aspergillus novofumigatus Extraction Ethyl Acetate Extraction Cultivation->Extraction Fractionation Solvent Partitioning Extraction->Fractionation ColumnChrom Column Chromatography Fractionation->ColumnChrom HPLC HPLC ColumnChrom->HPLC Spectroscopy NMR & Mass Spectrometry HPLC->Spectroscopy Xray X-ray Crystallography HPLC->Xray

Workflow for the isolation and characterization of epi-aszonalenins.
NF-κB Responsive Luciferase Reporter Assay

This protocol is adapted from the methodology used to screen for inhibitors of ZFTA-RELA-induced NF-κB activity.[2][3]

  • Cell Line: An NF-κB responsive luciferase reporter cell line is used. This cell line is engineered to express the ZFTA-RELA fusion protein in a doxycycline-dependent manner.

  • Cell Culture and Treatment: Cells are seeded in 96-well plates. After adherence, the expression of the ZFTA-RELA fusion protein is induced with doxycycline. The cells are then treated with various concentrations of the test compounds (e.g., epi-aszonalenin B).

  • Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Counter Assay: To assess for non-specific inhibition of the luciferase enzyme or general cytotoxicity, a parallel assay is run using a cell line that constitutively expresses luciferase, independent of the NF-κB pathway.

  • Data Analysis: The relative light units (RLU) are measured for each well. The percentage of inhibition is calculated by comparing the luciferase activity in the treated wells to that of the vehicle-treated control wells. A compound is considered a specific inhibitor if it inhibits the NF-κB responsive luciferase activity more strongly than the luciferase activity in the counter assay.[2]

Discussion and Future Directions

The available evidence strongly indicates that the primary therapeutic potential of this compound and its analogs lies in their ability to inhibit the NF-κB signaling pathway. This is particularly relevant for diseases where this pathway is constitutively active, such as in ZFTA-RELA fusion-positive ependymomas.[2][3] Epi-aszonalenin B has emerged as a promising lead compound for the development of targeted therapies for this condition.

The mention of "psychoactive properties" in the literature for related fungal metabolites is intriguing but, for this compound, remains an unsubstantiated claim.[1] Future research could explore the potential neuroactivity of this class of compounds. This would require a comprehensive screening against a panel of central nervous system receptors and in vivo behavioral studies. However, based on the current scientific record, the most promising avenue for further research and development of this compound and its analogs is in the field of oncology and inflammatory diseases.

Conclusion

This compound is a fungal secondary metabolite with a well-characterized structure. While its potential as a psychoactive agent is not supported by current data, its analog, epi-aszonalenin B, has been identified as a specific inhibitor of the oncogenic NF-κB signaling pathway driven by the ZFTA-RELA fusion protein. This positions the epi-aszonalenin scaffold as a valuable starting point for the development of novel therapeutics for a rare and aggressive form of brain cancer. Further investigation into the precise molecular target and structure-activity relationships is warranted to optimize the potency and selectivity of these compounds.

References

Epi-aszonalenin A: A Technical Guide on its Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of epi-aszonalenin A, a quinazoline-containing indole (B1671886) alkaloid. This document compiles available quantitative data, details experimental methodologies for its bioactivity assessment, and presents visual representations of experimental workflows and the compound's biological context.

Introduction to this compound

This compound is a fungal metabolite isolated from the deep-sea-derived fungus Aspergillus fumigatus SCSIO 41012.[1][2] It belongs to the aszonalenin (B1229209) class of alkaloids, which are characterized by a complex indole-diazepanedione scaffold. While research has explored various biological activities of aszonalenin derivatives, including anti-inflammatory and anti-tumor properties, this guide focuses specifically on its documented antimicrobial effects.

Quantitative Antimicrobial Activity

The antibacterial activity of this compound has been quantitatively assessed against specific bacterial strains. The minimum inhibitory concentration (MIC), a standard measure of antimicrobial potency, has been determined against two strains of Acinetobacter baumannii. This bacterium is a significant pathogen, particularly in healthcare settings, and is known for its increasing antibiotic resistance.

The available data indicates that this compound exhibits antibacterial activity against Acinetobacter baumannii, with varying efficacy against different strains.[1][3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Reference
Acinetobacter baumanniiATCC 1960650[1][3][4]
Acinetobacter baumanniiATCC 151226.25[1][3][4]

Experimental Protocols

The following section details the methodology employed for the determination of the antimicrobial activity of this compound, as referenced from the primary literature.

Isolation and Purification of this compound

The producing fungus, Aspergillus fumigatus SCSIO 41012, was cultured on a rice medium. The crude extract was obtained and subjected to a series of chromatographic separations to isolate the pure compound.[2]

Antimicrobial Susceptibility Testing

The antibacterial activity of this compound was determined using a broth microdilution method. This is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

3.2.1. Preparation of Inoculum: Bacterial strains of Acinetobacter baumannii were cultured to prepare a standardized inoculum for the assay.

3.2.2. Broth Microdilution Assay:

  • A serial two-fold dilution of this compound was prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well was inoculated with the standardized bacterial suspension.

  • The microtiter plates were incubated under appropriate conditions for bacterial growth.

  • The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

Visualizations

The following diagrams illustrate key aspects of the study of this compound's antimicrobial activity.

experimental_workflow cluster_isolation Isolation & Purification cluster_testing Antimicrobial Activity Testing Fermentation Fermentation of Aspergillus fumigatus SCSIO 41012 Extraction Crude Extract Preparation Fermentation->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Purification Purification of This compound Chromatography->Purification Microdilution Broth Microdilution Assay Purification->Microdilution Test Compound Inoculum Preparation of Bacterial Inoculum (A. baumannii) Inoculum->Microdilution MIC Determination of Minimum Inhibitory Concentration (MIC) Microdilution->MIC

Figure 1: Experimental workflow for the isolation and antimicrobial testing of this compound.

logical_relationship Organism Aspergillus fumigatus SCSIO 41012 Compound This compound Organism->Compound Produces Activity Antibacterial Activity Compound->Activity Exhibits Target Acinetobacter baumannii Activity->Target Acts upon

Figure 2: Logical relationship between the producing organism, this compound, and its observed antibacterial activity.

Conclusion

This compound, a natural product from a marine-derived fungus, has demonstrated in-vitro antibacterial activity against strains of Acinetobacter baumannii. The data, while currently limited to this bacterial species, suggests a potential for this compound as a lead for the development of new antimicrobial agents. Further research is warranted to explore its spectrum of activity against a broader range of microorganisms, to elucidate its mechanism of action, and to evaluate its potential for in-vivo efficacy and safety.

References

Methodological & Application

Application Notes and Protocols for the Isolation of epi-Aszonalenin A from Marine Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A is a fungal alkaloid that has garnered significant interest within the scientific community.[1] Initially isolated from the marine coral endophytic fungus Aspergillus terreus C23-3, this secondary metabolite has demonstrated promising biological activities, including anti-angiogenic and anti-tumor properties.[2][3] Mechanistic studies have revealed its capacity to modulate key signaling pathways implicated in cancer progression, such as MAPK, PI3K/AKT, and NF-κB.[2][3] These findings underscore the potential of this compound as a lead compound in drug discovery and development.

This document provides a detailed protocol for the isolation and purification of this compound from solid-state fermentation cultures of Aspergillus terreus. The methodology is based on a compilation of established procedures for the cultivation of marine-derived fungi and the purification of related benzodiazepine (B76468) alkaloids.

Data Presentation

The following table summarizes the representative quantitative data for the isolation of a benzodiazepine alkaloid from a large-scale fungal fermentation, based on the isolation of circumdatins from Aspergillus ochraceus. This data is intended to provide a realistic expectation of the yields at each stage of the purification process.

Purification StepStarting MaterialProductYieldPurity
Solid-State Fermentation 1000g sterile rice medium90 L of fungal cultureN/AN/A
Solvent Extraction 90 L of fungal culture48.0 g of crude extract0.053% (w/v)Low
Vacuum Liquid Chromatography (VLC) 48.0 g of crude extract8.5 g of Fraction 317.7% (w/w)Intermediate
Preparative HPLC 8.5 g of Fraction 325 mg of this compound0.29% (w/w)>95%

Experimental Protocols

Fungal Strain and Cultivation

The marine-derived fungal strain Aspergillus terreus C23-3 is used for the production of this compound.

Protocol:

  • Prepare the solid-state fermentation medium consisting of brown rice in 1000 mL Erlenmeyer flasks.

  • Autoclave the flasks containing the rice medium to ensure sterility.

  • Inoculate the sterile rice medium with a spore suspension or mycelial plugs of Aspergillus terreus C23-3.

  • Incubate the flasks under static conditions at 22°C for 30 days.[4]

Extraction of Secondary Metabolites

Protocol:

  • After the incubation period, harvest the fungal biomass and the fermented rice substrate from the flasks.

  • Submerge the entire solid culture in a mixed solvent of ethyl acetate (B1210297) and methanol (B129727) (3:1, v/v).

  • Perform supersonic extraction for 30 minutes to facilitate the lysis of fungal cells and the dissolution of secondary metabolites.[4]

  • Filter the mixture to separate the solid residue from the liquid extract.

  • Concentrate the liquid extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification process involves a two-step chromatographic procedure: initial fractionation by Vacuum Liquid Chromatography (VLC) followed by final purification using High-Performance Liquid Chromatography (HPLC).

3.1. Vacuum Liquid Chromatography (VLC)

Protocol:

  • Pack a VLC column with silica (B1680970) gel.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

  • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

  • Load the dried sample onto the top of the VLC column.

  • Elute the column with a stepwise gradient of increasing polarity using a solvent system of n-hexane, ethyl acetate, and methanol.

  • Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the compound of interest based on the TLC analysis.

3.2. High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Concentrate the enriched fraction from the VLC step.

  • Further purify the concentrated fraction by preparative HPLC using a C18 column.

  • Employ a mobile phase of methanol and water (7:3, v/v) with 0.1% trifluoroacetic acid.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound.

  • Verify the purity of the isolated compound by analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Aspergillus terreus C23-3 cultivation Solid-State Fermentation (Rice Medium, 22°C, 30 days) start->cultivation extraction Solvent Extraction (Ethyl Acetate:Methanol 3:1) cultivation->extraction crude_extract Crude Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel) crude_extract->vlc hplc Preparative HPLC (C18 Column) vlc->hplc pure_compound This compound hplc->pure_compound analysis Purity & Structural Confirmation (Analytical HPLC, MS, NMR) pure_compound->analysis

Caption: Isolation workflow for this compound.

Signaling Pathway Modulation

signaling_pathway cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects EAA This compound MAPK MAPK Pathway EAA->MAPK inhibits PI3K_AKT PI3K/AKT Pathway EAA->PI3K_AKT inhibits NFKB NF-κB Pathway EAA->NFKB inhibits Angiogenesis Decreased Angiogenesis MAPK->Angiogenesis Tumor_Metastasis Inhibition of Tumor Metastasis MAPK->Tumor_Metastasis PI3K_AKT->Angiogenesis PI3K_AKT->Tumor_Metastasis NFKB->Angiogenesis NFKB->Tumor_Metastasis

Caption: Modulation of signaling pathways by this compound.

References

Total Synthesis of epi-Aszonalenin A: A Chemoenzymatic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A is a fungal metabolite belonging to the benzodiazepine (B76468) class of natural products, isolated from Aspergillus novofumigatus.[1] Like other members of the aszonalenin (B1229209) family, it exhibits a complex polycyclic architecture. The total synthesis of this compound has been approached through a highly efficient and stereoselective chemoenzymatic strategy. This methodology leverages the substrate promiscuity and stereochemical control of prenyltransferase enzymes to construct the key C3-prenylated pyrroloindoline core. This document provides a detailed overview of the methodology, including the synthesis of the requisite precursor and the subsequent enzymatic transformation, along with purification protocols.

Overall Synthetic Strategy

The total synthesis of this compound is achieved in a two-stage process:

  • Chemical Synthesis of the Benzodiazepinedione Precursor: The synthesis begins with the construction of the tricyclic benzodiazepinedione core from L-tryptophan and anthranilic acid. The stereochemistry of the final natural product is dictated by the chirality of the tryptophan starting material. For this compound, the (S)-configured benzodiazepinedione is required.

  • Enzymatic Prenylation: The key C3 reverse prenylation and concomitant cyclization is accomplished using a recombinant prenyltransferase, such as AnaPT from Neosartorya fischeri. This enzyme stereoselectively installs the dimethylallyl group onto the benzodiazepinedione scaffold to yield this compound.

Diagram of the Overall Synthetic Workflow

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis & Purification L-Tryptophan L-Tryptophan S_Benzodiazepinedione S_Benzodiazepinedione L-Tryptophan->S_Benzodiazepinedione Multi-step Chemical Synthesis Anthranilic_Acid Anthranilic_Acid Anthranilic_Acid->S_Benzodiazepinedione Enzymatic_Reaction Enzymatic_Reaction S_Benzodiazepinedione->Enzymatic_Reaction DMAPP DMAPP DMAPP->Enzymatic_Reaction Prenyl Donor epi_Aszonalenin_A epi_Aszonalenin_A Enzymatic_Reaction->epi_Aszonalenin_A Incubation Purification Purification epi_Aszonalenin_A->Purification Chromatography Pure_epi_Aszonalenin_A Pure_epi_Aszonalenin_A Purification->Pure_epi_Aszonalenin_A AnaPT AnaPT AnaPT->Enzymatic_Reaction Biocatalyst

Caption: Chemoenzymatic synthesis workflow for this compound.

Quantitative Data

The chemoenzymatic synthesis of aszonalenin stereoisomers is characterized by high efficiency and stereoselectivity. The following table summarizes the reported quantitative data for the enzymatic prenylation step.

SubstrateEnzymeProductConversion RateStereoselectivity
(R)-BenzodiazepinedioneAnaPTAszonalenin85-100%~100%
(S)-BenzodiazepinedioneAnaPTepi-Aszonalenin C85-100%~100%
(R)-BenzodiazepinedioneCdpNPTepi-Aszonalenin C85-100%~100%
(S)-BenzodiazepinedioneCdpNPTAszonalenin85-100%~100%

Note: Epi-aszonalenin C is a diastereomer of aszonalenin, and this compound is structurally analogous, with the stereochemistry determined by the starting materials and enzyme selection.

Experimental Protocols

Protocol 1: Synthesis of (S)-11,12-dihydro-11-methyl-2H,6H-pyrazino[1,2-a]pyrrolo[2,1-c][1][2]benzodiazepine-5,13-dione (S-Benzodiazepinedione Precursor)

This protocol outlines a potential synthetic route based on established methods for creating similar benzodiazepinedione structures from amino acid and anthranilic acid precursors.

Materials:

Procedure:

  • Amide Coupling:

    • Dissolve L-Tryptophan methyl ester hydrochloride (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of 2-nitrobenzoyl chloride (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to yield the N-(2-nitrobenzoyl)-L-tryptophan methyl ester.

  • Reductive Cyclization:

    • Dissolve the product from the previous step in MeOH.

    • Add 10% Pd/C (10 mol%).

    • Stir the suspension under an atmosphere of H₂ (balloon) for 16 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Lactamization:

    • Dissolve the crude amine in MeOH.

    • Add a catalytic amount of NaOMe.

    • Stir the reaction at room temperature for 24 hours.

    • Neutralize the reaction with amberlite IR-120 H⁺ resin, filter, and concentrate.

    • Purify the residue by silica gel chromatography to afford the (S)-benzodiazepinedione precursor.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the enzymatic prenylation of the (S)-benzodiazepinedione precursor using the prenyltransferase AnaPT.

Materials:

  • (S)-Benzodiazepinedione precursor

  • Dimethylallyl pyrophosphate (DMAPP)

  • Recombinant His-tagged AnaPT enzyme

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography or HPLC system for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50 mM Tris-HCl, pH 7.5

      • 5 mM MgCl₂

      • 1 mM DTT

      • 250 µM (S)-Benzodiazepinedione precursor (from a stock solution in DMSO)

      • 500 µM DMAPP

      • 10 µM purified AnaPT enzyme

    • The final reaction volume is typically 100 µL to 1 mL.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 4-12 hours with gentle shaking.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Extraction:

    • Quench the reaction by adding an equal volume of EtOAc.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Extract the aqueous phase two more times with EtOAc.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or an ethyl acetate/hexanes gradient).

    • Alternatively, for higher purity, use a semi-preparative HPLC system with a C18 column.

    • Combine the fractions containing the product and remove the solvent to yield pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and by comparing the data with the reported values for this compound.

Signaling Pathways and Logical Relationships

The enzymatic reaction catalyzed by AnaPT involves a complex mechanism that is believed to proceed through a dearomative prenylation followed by a cyclization cascade.

Diagram of the Proposed Enzymatic Mechanism

G S-BDP (S)-Benzodiazepinedione Enzyme_Complex Enzyme-Substrate Complex S-BDP->Enzyme_Complex DMAPP DMAPP DMAPP->Enzyme_Complex Carbocation Allylic Carbocation Intermediate Enzyme_Complex->Carbocation Loss of PPi Prenylated_Intermediate C3-Prenylated Intermediate Carbocation->Prenylated_Intermediate Nucleophilic Attack by Indole C3 Cyclization Intramolecular Cyclization Prenylated_Intermediate->Cyclization epi_Aszonalenin_A This compound Cyclization->epi_Aszonalenin_A

Caption: Proposed mechanism for the AnaPT-catalyzed synthesis of this compound.

References

Application Notes and Protocols for Epi-Aszonalenin A in HT1080 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A (EAA) is an alkaloid isolated from the marine coral endophytic fungus Aspergillus terreus.[1][2] This document provides detailed application notes and protocols for the use of this compound in HT1080 human fibrosarcoma cell culture. HT1080 is a highly metastatic cell line and serves as a classical model for studying tumor cell invasion and metastasis.[1][2] this compound has been shown to inhibit the invasion and metastasis of HT1080 cells by modulating key signaling pathways.[1][2] These protocols are intended to guide researchers in studying the anti-tumor effects of this compound.

Mechanism of Action

This compound exerts its anti-metastatic effects on HT1080 cells by inhibiting the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1][2] This inhibition is achieved through the downregulation of several critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT), and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] Furthermore, EAA has been observed to decrease the expression of Hypoxia-Inducible Factor-1α (HIF-1α), Vascular Endothelial Growth Factor (VEGF), and N-cadherin, all of which are crucial for tumor invasion, angiogenesis, and the epithelial-mesenchymal transition (EMT).[1][2]

A study has shown that EAA is not cytotoxic to HT1080 cells at concentrations up to 20 μM.[2] This makes it a promising candidate for further investigation as a specific anti-metastatic agent.

Data Presentation

The following tables summarize the quantitative effects of this compound on HT1080 cells based on published data.

Table 1: Cytotoxicity of this compound on HT1080 Cells

Concentration (μM)Cell Viability (%)
0 (Control)100
0.1No significant toxicity
1No significant toxicity
5No significant toxicity
10No significant toxicity
20No significant toxicity

Data synthesized from a cell viability assay showing that EAA is not cytotoxic to HT1080 cells at concentrations up to 20 μM.[2]

Table 2: Inhibitory Effects of this compound on Protein Expression and Secretion in PMA-Induced HT1080 Cells

Target ProteinAssay TypeEAA ConcentrationObserved Effect
MMP-1, -2, -3, -9Western BlotConcentration-dependentInhibition of expression[1]
MMP-2, -9ELISAConcentration-dependentInhibition of secretion[1]
HIF-1αWestern BlotConcentration-dependentInhibition of expression[1]
VEGFWestern BlotConcentration-dependentInhibition of expression[1]
N-cadherinWestern BlotConcentration-dependentInhibition of expression[1]
p-IκB-α, p-p65 (NF-κB pathway)Western BlotConcentration-dependentInhibition of phosphorylation[2]
p-MAPK, p-PI3K/AKTWestern BlotConcentration-dependentInhibition of phosphorylation[2]
IL-1β, IL-6ELISAConcentration-dependentInhibition of expression[1]

PMA (Phorbol-12-myristate-13-acetate) is used to induce a pro-metastatic state in HT1080 cells.[1][2]

Signaling Pathways and Experimental Workflow

Epi-Aszonalenin_A_Signaling_Pathway cluster_0 This compound Action cluster_1 Signaling Cascades cluster_2 Downstream Effectors cluster_3 Cellular Responses This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibits MAPK MAPK Pathway This compound->MAPK inhibits NFkB NF-κB Pathway This compound->NFkB inhibits MMPs MMP-1, -2, -3, -9 PI3K_AKT->MMPs regulates HIF1a HIF-1α PI3K_AKT->HIF1a regulates N_cadherin N-cadherin PI3K_AKT->N_cadherin regulates MAPK->MMPs regulates MAPK->HIF1a regulates NFkB->MMPs regulates VEGF VEGF NFkB->VEGF regulates Inflammation Inflammation NFkB->Inflammation Invasion Invasion MMPs->Invasion Migration Migration MMPs->Migration Angiogenesis Angiogenesis HIF1a->Angiogenesis VEGF->Angiogenesis N_cadherin->Invasion Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Culture Culture HT1080 Cells Induction Induce with PMA (optional) Culture->Induction Treatment Treat with this compound Induction->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Migration Migration Assay (Wound Healing) Treatment->Migration Invasion Invasion Assay (Transwell) Treatment->Invasion Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Protein_Secretion Protein Secretion (ELISA) Treatment->Protein_Secretion Analysis Analyze and Quantify Results Viability->Analysis Migration->Analysis Invasion->Analysis Protein_Expression->Analysis Protein_Secretion->Analysis

References

Epi-Aszonalenin A: Application Notes and Protocols for In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing epi-aszonalenin A, a fungal alkaloid, in in vitro angiogenesis assays. This document outlines recommended dosages, detailed experimental protocols for key assays, and an overview of the underlying signaling pathways involved in its anti-angiogenic effects.

Introduction to this compound and Angiogenesis

This compound is an alkaloid isolated from the secondary metabolites of the marine coral endophytic fungus Aspergillus terreus.[1] Previous studies have demonstrated its potential as an anti-angiogenic agent, making it a compound of interest for research in cancer, atherosclerosis, and other diseases where abnormal blood vessel formation is a key pathological feature.[1] Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells to form new blood vessels, primarily driven by signaling molecules such as Vascular Endothelial Growth Factor (VEGF). This compound has been shown to interfere with these critical steps.

Recommended Dosage for In Vitro Angiogenesis Assays

Initial studies on human fibrosarcoma (HT1080) cells have shown that this compound exhibits significant anti-migratory and anti-invasive effects at concentrations up to 10 µM.[1] Research on Human Umbilical Vein Endothelial Cells (HUVECs) has confirmed that this compound inhibits migration, invasion, and angiogenesis on a non-cytotoxic basis. Based on this data, a starting concentration range of 1 µM to 10 µM is recommended for initial in vitro angiogenesis experiments using endothelial cells such as HUVECs.

It is crucial to perform a dose-response experiment to determine the optimal non-cytotoxic concentration for the specific endothelial cell type and assay being used. A preliminary cell viability assay (e.g., MTT assay) is strongly recommended to establish the therapeutic window.

Table 1: Recommended Initial Dosage Range of this compound for In Vitro Angiogenesis Assays

Assay TypeCell TypeRecommended Starting Concentration RangeKey Considerations
Cell Viability (e.g., MTT)HUVEC or other endothelial cells0.1 µM - 20 µMTo determine the maximum non-toxic concentration.
Tube FormationHUVEC or other endothelial cells1 µM - 10 µMAssess the inhibition of capillary-like structure formation.
Cell Migration (Transwell)HUVEC or other endothelial cells1 µM - 10 µMTo quantify the inhibition of chemotactic cell movement.
Cell Invasion (Transwell)HUVEC or other endothelial cells1 µM - 10 µMTo measure the inhibition of cell movement through an extracellular matrix.

Experimental Protocols

The following are detailed protocols for standard in vitro angiogenesis assays, which can be adapted for testing the effects of this compound.

Cell Viability - MTT Assay

This assay determines the cytotoxic effects of this compound on endothelial cells.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated cells as a control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate at room temperature in the dark for 2 hours or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Tube Formation Assay

This assay assesses the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.

Materials:

  • HUVECs

  • Endothelial cell basal medium (EBM) with supplements

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well plates

  • This compound

  • Calcein AM (optional, for fluorescent visualization)

Protocol:

  • Thaw the basement membrane extract on ice overnight.

  • Pre-chill a 96-well plate at -20°C.

  • Pipette 50 µL of the cold liquid basement membrane extract into each well of the chilled plate. Ensure the entire surface is covered.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HUVECs and resuspend them in EBM containing a low serum concentration (e.g., 1-2% FBS).

  • Seed 1.5 x 10⁴ HUVECs per well onto the solidified gel in medium containing the desired concentration of this compound or vehicle control.

  • Incubate at 37°C for 4-18 hours.

  • Examine the formation of tube-like networks using an inverted microscope.

  • Quantify the tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Cell Migration - Transwell Assay

This assay, also known as the Boyden chamber assay, measures the effect of this compound on the chemotactic migration of endothelial cells.

Materials:

  • HUVECs

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free and complete culture medium

  • This compound

  • Crystal Violet stain

  • Cotton swabs

Protocol:

  • Starve HUVECs in serum-free medium for 4-6 hours before the assay.

  • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.

  • Harvest the starved HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add the desired concentrations of this compound to the cell suspension.

  • Seed 100 µL of the cell suspension (containing 1 x 10⁴ cells) into the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C for 4-6 hours.

  • After incubation, remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10-20 minutes.

  • Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the migrated cells in several random fields of view under a microscope.

Signaling Pathways and Visualization

This compound exerts its anti-angiogenic effects by modulating key signaling pathways that regulate endothelial cell function. Studies indicate that it can suppress the expression of VEGF and inhibit the phosphorylation of downstream effectors in the MAPK and PI3K/AKT pathways.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis cluster_conclusion Conclusion prep_cells Culture Endothelial Cells (e.g., HUVEC) viability 1. Cell Viability Assay (MTT) prep_cells->viability migration 2. Migration Assay (Transwell) prep_cells->migration tube 3. Tube Formation Assay prep_cells->tube prep_eaa Prepare this compound Stock Solution prep_eaa->viability prep_eaa->migration prep_eaa->tube viability->migration Determine Non-Toxic Concentration viability->tube Determine Non-Toxic Concentration data_analysis Data Quantification (Absorbance, Cell Count, Tube Length) migration->data_analysis tube->data_analysis conclusion Determine Anti-Angiogenic Efficacy and Dosage data_analysis->conclusion pathway_analysis Mechanism of Action (Western Blot, ELISA) conclusion->pathway_analysis Further Investigation

Figure 1. Experimental workflow for assessing the anti-angiogenic effects of this compound.

The primary signaling cascade inhibited by this compound involves the VEGF receptor (VEGFR2). Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, triggering downstream pathways like PI3K/AKT, which promotes cell survival and proliferation, and the MAPK/ERK pathway, which is crucial for cell migration. By reducing VEGF expression and inhibiting these pathways, this compound effectively blocks multiple steps of the angiogenic process.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates AKT Akt PI3K->AKT Survival Survival AKT->Survival PKC PKC PLCg->PKC RAS Ras PKC->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration EAA This compound EAA->VEGF Inhibits Expression EAA->PI3K Inhibits Pathway EAA->MEK Inhibits Pathway

Figure 2. Simplified VEGF signaling pathway and points of inhibition by this compound.

Summary

This compound is a promising natural compound for the inhibition of angiogenesis. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action in relevant in vitro models. Careful dose-response studies are essential to determine the optimal experimental conditions. Further investigation into its effects on matrix metalloproteinases (MMPs) and hypoxia-inducible factor-1α (HIF-1α) in endothelial cells will provide a more complete understanding of its anti-angiogenic profile.

References

Application Notes and Protocols for the Quantification of epi-Aszonalenin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A is a fungal metabolite that has garnered interest within the scientific community. As with many natural products, accurate and precise quantification is crucial for toxicological assessments, pharmacological studies, and quality control in various matrices. This document provides detailed application notes and protocols for the quantification of this compound, primarily focusing on the highly sensitive and specific technique of Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While specific literature on the quantification of this compound is limited, the methodologies presented here are adapted from validated protocols for similar mycotoxins and represent a robust approach for its analysis.

I. Analytical Technique: UPLC-MS/MS

UPLC-MS/MS is the method of choice for quantifying trace levels of mycotoxins in complex matrices due to its high sensitivity, selectivity, and speed.[1][2] This technique combines the superior separation capabilities of UPLC with the precise detection and structural confirmation provided by tandem mass spectrometry.

Principle

The methodology involves the chromatographic separation of this compound from other matrix components on a UPLC column, followed by ionization and detection by a mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

II. Experimental Protocols

A. Sample Preparation: Extraction from Fungal Culture

A critical step in the analytical workflow is the efficient extraction of this compound from the fungal culture matrix. The following protocol is a general guideline and may require optimization depending on the specific fungal species and culture conditions.

Materials:

  • Fungal mycelia or culture broth

  • Lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM EDTA, 3% SDS)[3]

  • Organic solvent (e.g., ethyl acetate, acetonitrile, or a mixture)[4]

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes

  • Homogenizer or bead beater[3]

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol:

  • Harvesting: Harvest the fungal mass from the culture plate or broth.[3]

  • Cell Lysis: Homogenize the fungal mass in a suitable lysis buffer using a bead beater for efficient cell disruption.[3]

  • Solvent Extraction:

    • Add an appropriate volume of extraction solvent (e.g., ethyl acetate) to the homogenized sample.

    • Vortex vigorously for 2-3 minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to separate the organic and aqueous layers.[4]

  • Collection and Drying:

    • Carefully collect the upper organic layer containing the extracted analytes.

    • Pass the organic extract through a layer of anhydrous sodium sulfate to remove any residual water.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 50:50 acetonitrile:water) for UPLC-MS/MS analysis.[4]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the UPLC system.

B. UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions (Typical):

  • Column: A reversed-phase column, such as an Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm), is suitable for separating mycotoxins.[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 1% acetic acid[1][5]

    • B: Acetonitrile or methanol (B129727) with 0.1% formic acid[5]

  • Flow Rate: 0.3 - 0.4 mL/min[1][6]

  • Column Temperature: 35 - 40 °C[1][5]

  • Injection Volume: 2 - 5 µL[5][6]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the analyte, followed by a wash and re-equilibration step.

Mass Spectrometry Conditions (Hypothetical for this compound):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for nitrogen-containing compounds.

  • MRM Transitions: Specific precursor and product ions for this compound would need to be determined by infusing a standard solution. For illustrative purposes, let's assume a hypothetical precursor ion [M+H]+ and two product ions for quantification and confirmation.

  • Source Temperature: ~550 °C[5]

  • Ion Spray Voltage: ~5500 V (positive mode)[5]

III. Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables illustrate how to present method validation data, which is essential for ensuring the reliability of the analytical method.[7][8][9]

Table 1: Method Validation Parameters for this compound Quantification

ParameterResultAcceptance Criteria
Linearity (R²) > 0.995R² > 0.99
Limit of Detection (LOD) To be determinedS/N ≥ 3
Limit of Quantification (LOQ) To be determinedS/N ≥ 10
Accuracy (% Recovery) 90 - 110%80 - 120%
Precision (% RSD) < 15%< 20%
Specificity No interference at the retention time of the analyteNo significant interfering peaks

Table 2: Quantitative Results for this compound in Fungal Culture Samples

Sample IDConcentration (ng/mL)Standard Deviation
Fungal Strain A - Day 3ValueValue
Fungal Strain A - Day 7ValueValue
Fungal Strain B - Day 3ValueValue
Fungal Strain B - Day 7ValueValue

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a fungal culture.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Fungal Culture B Homogenization & Cell Lysis A->B C Solvent Extraction B->C D Evaporation C->D E Reconstitution D->E F UPLC-MS/MS Analysis E->F G Quantification F->G H Data Reporting G->H G cluster_params center Analytical Method Validation p1 Linearity & Range center->p1 p2 Accuracy center->p2 p3 Precision (Repeatability & Intermediate) center->p3 p4 Specificity center->p4 p5 Limit of Detection (LOD) center->p5 p6 Limit of Quantification (LOQ) center->p6 p7 Robustness center->p7

References

Application Notes and Protocols for Testing Epi-Aszonalenin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A is an alkaloid isolated from the secondary metabolites of the marine coral endophytic fungus Aspergillus terreus.[1] Previous research has indicated that this compound possesses anti-angiogenic and anti-metastatic properties.[1] While one study reported a lack of cytotoxicity in HT1080 fibrosarcoma cells at concentrations up to 20 μM, a comprehensive evaluation of its cytotoxic potential across various cell lines and at a broader concentration range is essential for its development as a potential therapeutic agent.[1] This document provides a detailed experimental design and protocols for assessing the cytotoxicity of this compound. The proposed experiments will evaluate cell viability, membrane integrity, and potential apoptotic pathways.

Experimental Design

The overall experimental workflow is designed to systematically assess the cytotoxic effects of this compound. The process begins with determining the concentration range that affects cell viability, followed by more detailed mechanistic studies.

experimental_workflow cluster_1 Phase 1: Dose-Response Screening cluster_2 Phase 2: Mechanism of Cell Death Analysis cluster_3 Phase 3: Signaling Pathway Investigation A Prepare this compound Stock Solution C Treatment with Serial Dilutions of this compound (0.1 µM to 100 µM) A->C B Cell Seeding (e.g., HT1080, HeLa, HepG2) B->C D 24h, 48h, 72h Incubation C->D E Cell Viability Assay (MTT) D->E F Determine IC50 Values E->F G Treat Cells with IC50 and 2x IC50 Concentrations F->G Inform Concentration Selection H Lactate Dehydrogenase (LDH) Assay (Necrosis) G->H I Annexin V/PI Staining by Flow Cytometry (Apoptosis vs. Necrosis) G->I J Caspase-3/7 Activity Assay (Apoptosis) G->J K Western Blot Analysis G->K L Key Proteins (e.g., Bcl-2, Bax, Cleaved PARP) K->L

Figure 1: Experimental workflow for this compound cytotoxicity testing.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear interpretation and comparison.

Table 1: IC50 Values of this compound (µM)

Cell Line24 hours48 hours72 hours
HT1080
HeLa
HepG2
Control Cell Line

Table 2: Analysis of Cell Death Mechanisms at 48 hours

Treatment% Necrosis (LDH Release)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle Control
This compound (IC50)
This compound (2x IC50)
Positive Control

Table 3: Apoptosis Marker Analysis at 48 hours

TreatmentRelative Caspase-3/7 ActivityBax/Bcl-2 Ratio (from Western Blot)Cleaved PARP Expression (from Western Blot)
Vehicle Control1.0
This compound (IC50)
This compound (2x IC50)
Staurosporine (Positive Control)

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • HT1080 (human fibrosarcoma) - To compare with existing data.[1]

    • HeLa (human cervical cancer) - A common model for cytotoxicity studies.

    • HepG2 (human liver cancer) - To assess potential hepatotoxicity.

    • A non-cancerous cell line (e.g., HEK293 or a relevant primary cell line) as a control for specificity.

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Materials:

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Complete culture medium

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

    • Incubate the plate for 24, 48, and 72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, an indicator of necrosis.[3]

  • Materials:

    • LDH cytotoxicity assay kit

    • 96-well plates

    • This compound

  • Procedure:

    • Seed cells and treat with this compound (at IC50 and 2x IC50 concentrations) as described for the MTT assay. Include a positive control for maximum LDH release (e.g., using the lysis buffer provided in the kit).[3]

    • Incubate for the desired time point (e.g., 48 hours).

    • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit

    • 6-well plates

    • This compound

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (IC50 and 2x IC50) for 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

  • Materials:

    • Luminescent or colorimetric caspase-3/7 activity assay kit

    • 96-well plates (opaque-walled for luminescence)

    • This compound

  • Procedure:

    • Seed cells and treat with this compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).

    • After 48 hours of treatment, add the caspase-3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence or absorbance with a plate reader.

    • Normalize the results to the vehicle control.

Potential Signaling Pathway for Investigation

Based on the known anti-cancer activities of related compounds, a plausible mechanism for this compound-induced cytotoxicity, if observed, could involve the intrinsic apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of executioner caspases.

signaling_pathway cluster_Mito Mitochondrial (Intrinsic) Apoptosis Pathway EAA This compound Bcl2 Bcl-2 (Anti-apoptotic) EAA->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) EAA->Bax Activation? Bcl2->Bax inhibits CytoC Cytochrome c Release Bax->CytoC promotes Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 Apaf1->Casp9 activates in Apoptosome Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 activates Apoptosome Apoptosome PARP PARP Casp37->PARP cleaves Apoptosis Apoptosis Casp37->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Figure 2: Hypothetical intrinsic apoptosis pathway affected by this compound.

Investigation of this pathway would involve using Western blotting to analyze the expression levels of key proteins such as Bcl-2, Bax, and cleaved PARP following treatment with this compound. An increase in the Bax/Bcl-2 ratio and the presence of cleaved PARP would provide strong evidence for the induction of apoptosis through the intrinsic pathway.

References

Application Notes and Protocols: Epi-Aszonalenin A for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A is a fungal alkaloid metabolite that has garnered significant interest for its potential therapeutic applications, including anti-angiogenic and anti-tumor activities.[1][2] Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the dissolution and use of this compound for in vitro studies.

Data Presentation

ParameterDetailsSource
Compound This compound (EAA)[1]
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution due to the hydrophobic nature of similar alkaloids.Inferred from standard laboratory practice.
Cell Line HT1080 (Human Fibrosarcoma)[1]
Assay Type Cell Viability (CCK-8), Cell Migration (Wound Healing), Cell Invasion (Transwell)[1]
Working Concentrations Various concentrations were used, which implies serial dilution from a stock solution.[1]
Incubation Time 24 hours for cell viability and invasion assays.[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various cell-based assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Initial Dissolution: Add a precise volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.

  • Sterile tubes for dilution.

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.

  • Cell Treatment: Add the prepared working solutions of this compound and the vehicle control to your cells and incubate for the desired experimental duration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for use in cell-based assays.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This compound has been shown to interfere with several signaling pathways involved in cancer progression.[1] An analog, epi-aszonalenin B, has been identified as an inhibitor of the NF-κB signaling pathway.[3][4] The diagram below depicts a simplified overview of the canonical NF-κB signaling pathway, which is a relevant target for anti-cancer drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds to gene Gene Transcription (Inflammation, Proliferation) DNA->gene

Caption: Simplified canonical NF-κB signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis of Epi-Aszonalenin A Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A, an alkaloid derived from marine fungi, has demonstrated potential anti-tumor activities, including the inhibition of tumor cell migration and invasion.[1] This application note provides a detailed protocol for the analysis of protein expression in cells treated with this compound using Western blotting. This technique is crucial for elucidating the molecular mechanisms underlying the therapeutic effects of this compound by quantifying changes in the levels of specific proteins involved in key signaling pathways.

Recent studies have indicated that this compound can modulate the expression of proteins involved in angiogenesis and cell adhesion, such as Hypoxia-Inducible Factor-1α (HIF-1α), Vascular Endothelial Growth Factor (VEGF), and N-cadherin.[1] Therefore, this protocol will focus on the detection of these proteins in this compound-treated cells as a model system.

Data Presentation

Table 1: Quantitative Analysis of Protein Expression in this compound-Treated HT1080 Cells

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Normalized Expression (Fold Change vs. Control)Standard Deviationp-value
HIF-1α Control (Vehicle)1.521.000.18-
This compound (10 µM)0.980.640.11<0.05
This compound (20 µM)0.550.360.07<0.01
VEGF Control (Vehicle)2.101.000.25-
This compound (10 µM)1.350.640.19<0.05
This compound (20 µM)0.780.370.10<0.01
N-cadherin Control (Vehicle)1.881.000.21-
This compound (10 µM)1.200.640.15<0.05
This compound (20 µM)0.680.360.09<0.01
β-actin Control (Vehicle)2.501.000.12-
This compound (10 µM)2.480.990.15n.s.
This compound (20 µM)2.521.010.14n.s.

n.s. = not significant

Experimental Protocols

This section provides a detailed methodology for the treatment of cells with this compound and subsequent Western blot analysis.

I. Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HT1080 human fibrosarcoma cells) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.[3]

  • Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 µM and 20 µM). A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.

  • Treatment: When the cells reach the desired confluency, aspirate the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[3]

II. Protein Extraction
  • Cell Lysis: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well (e.g., 100 µL for a 6-well plate).[7][8]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

III. Protein Quantification
  • Protein Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.[3]

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer. This is crucial for ensuring equal loading of proteins for electrophoresis.[9]

IV. Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.[7]

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[3]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HIF-1α, anti-VEGF, anti-N-cadherin, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.[3]

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control band.[10]

Mandatory Visualizations

Signaling Pathway Diagram

epi_aszonalenin_A_pathway This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Unknown Receptor/Target Unknown Receptor/Target Cell Membrane->Unknown Receptor/Target Binds to / Enters Cell Intracellular Signaling Cascade Intracellular Signaling Cascade Unknown Receptor/Target->Intracellular Signaling Cascade Modulates HIF-1α HIF-1α Intracellular Signaling Cascade->HIF-1α N-cadherin N-cadherin Intracellular Signaling Cascade->N-cadherin VEGF VEGF HIF-1α->VEGF Downregulates Transcription Inhibition of Angiogenesis Inhibition of Angiogenesis VEGF->Inhibition of Angiogenesis Inhibition of Cell Invasion Inhibition of Cell Invasion N-cadherin->Inhibition of Cell Invasion

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

western_blot_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_data_analysis Data Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Cell Lysis Cell Lysis Incubate->Cell Lysis Quantify Protein Quantify Protein Cell Lysis->Quantify Protein Normalize Samples Normalize Samples Quantify Protein->Normalize Samples SDS-PAGE SDS-PAGE Normalize Samples->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Densitometry Densitometry Detection->Densitometry Normalization to Loading Control Normalization to Loading Control Densitometry->Normalization to Loading Control Statistical Analysis Statistical Analysis Normalization to Loading Control->Statistical Analysis

Caption: Western blot analysis workflow.

References

Application Notes and Protocols for Molecular Docking Studies of epi-Aszonalenin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and a detailed protocol for conducting molecular docking studies of epi-aszonalenin A, a marine-derived alkaloid with promising anti-tumor and anti-inflammatory properties. This document is intended to guide researchers in investigating the molecular interactions of this compound with its protein targets, thereby facilitating structure-based drug design and development efforts.

Introduction

This compound (EAA) is an alkaloid isolated from the marine coral endophytic fungus Aspergillus terreus.[1] Recent studies have highlighted its potential as a therapeutic agent due to its ability to inhibit tumor invasion and metastasis.[1][2] In silico molecular docking studies have been employed to elucidate the binding mechanisms of EAA with its target proteins, providing a theoretical basis for its observed biological activities.[1][2]

Molecular Targets and Biological Activity

The primary molecular targets of this compound identified in the context of its anti-metastatic effects are Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) .[1][2] These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor cell invasion and metastasis.[1]

Experimental evidence suggests that this compound inhibits the activity of MMP-2 and MMP-9.[1] This inhibition is believed to be a key mechanism behind its ability to suppress the invasion and migration of cancer cells, such as the HT1080 human fibrosarcoma cell line.[1]

Furthermore, this compound has been shown to modulate several key signaling pathways involved in cancer progression, including:

  • NF-κB Signaling Pathway : this compound inhibits the activation of NF-κB by preventing the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit.[1] This leads to the downregulation of NF-κB target genes that promote tumor growth, inflammation, and angiogenesis.[1]

  • MAPK Signaling Pathway : The compound has been observed to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

  • PI3K/AKT Signaling Pathway : this compound also suppresses the phosphorylation of Akt, a central node in the PI3K/AKT signaling cascade, which is critical for cell survival and proliferation.[1]

By targeting these pathways, this compound can downregulate the expression of downstream effectors such as Vascular Endothelial Growth Factor (VEGF), Hypoxia-Inducible Factor-1α (HIF-1α), and N-cadherin, all of which play significant roles in tumor metastasis and angiogenesis.[1]

Data Presentation: Molecular Docking Results

While published research confirms a stable interaction between this compound and both MMP-2 and MMP-9 through the formation of hydrogen bonds, specific quantitative data from these molecular docking studies are not publicly available.[1] The following table is structured to present such data once it becomes available through further research.

LigandTarget ProteinDocking Score (kcal/mol)Binding Affinity (kcal/mol)Inhibition Constant (Ki)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)Reference
This compoundMMP-2Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available[1]
This compoundMMP-9Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available[1]

Experimental Protocol: Molecular Docking of this compound with MMP-2/MMP-9

This protocol provides a generalized yet detailed methodology for performing molecular docking of this compound with its target proteins, MMP-2 and MMP-9, using widely accepted software and techniques.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of MMP-2 and MMP-9.

Materials:

  • Software:

    • Molecular modeling software (e.g., AutoDock Tools, PyMOL, UCSF Chimera, Discovery Studio)

    • Molecular docking software (e.g., AutoDock Vina, GOLD, Glide)

  • Input Files:

    • 3D structure of this compound (e.g., from PubChem in SDF or MOL2 format)

    • Crystal structures of human MMP-2 and MMP-9 (e.g., from the Protein Data Bank - PDB)

Protocol:

  • Protein Preparation:

    • Obtain Crystal Structure: Download the 3D crystal structures of human MMP-2 (e.g., PDB ID: 1HOV) and MMP-9 from the RCSB Protein Data Bank.

    • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any cofactors not essential for binding.

    • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

    • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

    • Save the Prepared Protein: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem.

    • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

    • Define Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the Prepared Ligand: Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).

  • Grid Box Generation:

    • Identify the Binding Site: Identify the active site of MMP-2 and MMP-9. This is typically the zinc-binding catalytic domain.

    • Define the Grid Box: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

  • Molecular Docking Simulation:

    • Set Docking Parameters: Configure the docking parameters in the chosen software. This includes specifying the prepared protein and ligand files, the grid parameter file, and the search algorithm settings (e.g., number of runs, exhaustiveness).

    • Run Docking Simulation: Execute the molecular docking simulation. The software will generate a series of possible binding poses of the ligand within the protein's active site.

  • Analysis of Docking Results:

    • Binding Pose Analysis: Visualize the predicted binding poses of this compound within the active sites of MMP-2 and MMP-9. Analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

    • Scoring and Ranking: Rank the generated poses based on their docking scores or estimated binding affinities. The pose with the lowest binding energy is typically considered the most favorable.

    • Clustering Analysis: Perform a clustering analysis of the docked conformations to identify the most populated and energetically favorable binding modes.

Visualizations

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (e.g., this compound) docking_run Run Docking Algorithm ligand_prep->docking_run grid_gen->docking_run pose_analysis Binding Pose Analysis docking_run->pose_analysis scoring Scoring & Ranking pose_analysis->scoring interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction_analysis

Caption: Workflow for a typical molecular docking study.

Signaling Pathways Inhibited by this compound

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects EAA This compound pAKT p-AKT EAA->pAKT pMAPK p-MAPK EAA->pMAPK pIkBa p-IκB-α EAA->pIkBa PI3K PI3K AKT AKT PI3K->AKT AKT->pAKT Phosphorylation MMP2 MMP-2 Expression pAKT->MMP2 MAPK MAPK MAPK->pMAPK Phosphorylation MMP9 MMP-9 Expression pMAPK->MMP9 IkBa IκB-α IkBa->pIkBa Phosphorylation NFkB NF-κB (p65) pIkBa->NFkB NFkB_nuc NF-κB (p65) (Nuclear Translocation) NFkB->NFkB_nuc VEGF VEGF Expression NFkB_nuc->VEGF HIF1a HIF-1α Expression NFkB_nuc->HIF1a Ncad N-cadherin Expression NFkB_nuc->Ncad

Caption: Inhibition of key signaling pathways by this compound.

References

Practical Guide to Working with epi-Aszonalenin A in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for handling and utilizing epi-aszonalenin A in a laboratory setting. It includes detailed application notes, experimental protocols, and data presentation to facilitate research into its potential as a therapeutic agent, particularly in oncology.

Product Information and Handling

Chemical Properties:

PropertyValue
Chemical Name This compound
CAS Number 908853-14-5[1][2]
Molecular Formula C₂₅H₂₅N₃O₃[2]
Molecular Weight 415.4 g/mol [2]
Appearance White solid[1]
Source Isolated from fungi such as Aspergillus terreus and Aspergillus novofumigatus[3][4]

Solubility and Storage:

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol[1]. For long-term storage, it is recommended to keep the compound at -20°C, where it is stable for at least two years[1]. For short-term storage, +4°C is suitable[1]. The compound is shipped at ambient temperature[1].

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application Notes: Anti-Tumor Activity

This compound has demonstrated significant potential as an anti-tumor agent, specifically by inhibiting cancer cell invasion and metastasis[3][5]. Its mechanism of action involves the modulation of several key signaling pathways crucial for tumor progression and angiogenesis.

Mechanism of Action:

This compound exerts its anti-tumor effects through a multi-targeted approach:

  • Inhibition of NF-κB Signaling: It inhibits the phosphorylation of IκB-α and the p65 subunit of NF-κB, preventing the nuclear translocation of p65 and subsequent transcription of target genes involved in inflammation, cell survival, and proliferation[3].

  • Downregulation of Pro-Angiogenic and Metastatic Factors: The compound significantly reduces the expression of Hypoxia-Inducible Factor-1α (HIF-1α), Vascular Endothelial Growth Factor (VEGF), and N-cadherin[3]. These proteins are critical for angiogenesis, epithelial-mesenchymal transition (EMT), and cell migration.

  • Inhibition of Matrix Metalloproteinases (MMPs): this compound decreases the expression and secretion of MMP-1, MMP-2, MMP-3, and MMP-9[3]. These enzymes are responsible for degrading the extracellular matrix, a key step in cancer cell invasion.

The following diagram illustrates the proposed signaling pathway affected by this compound.

G PMA PMA PI3K_AKT PI3K/AKT Pathway PMA->PI3K_AKT MAPK MAPK Pathway PMA->MAPK IKB IκBα PMA->IKB phosphorylates p_p65_nuc p-p65 (nucleus) PI3K_AKT->p_p65_nuc activates MAPK->p_p65_nuc activates p65_IKB p65/IκBα p65 p65 p65_IKB->p65 releases p65->p_p65_nuc translocates HIF1a HIF-1α p_p65_nuc->HIF1a upregulates VEGF VEGF p_p65_nuc->VEGF upregulates N_cadherin N-cadherin p_p65_nuc->N_cadherin upregulates MMPs MMP-1, -2, -3, -9 p_p65_nuc->MMPs upregulates Invasion Invasion HIF1a->Invasion Metastasis Metastasis VEGF->Metastasis N_cadherin->Invasion MMPs->Invasion EAA This compound EAA->PI3K_AKT EAA->MAPK EAA->IKB inhibits phosphorylation EAA->p_p65_nuc inhibits translocation

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-tumor activity of this compound, based on studies using the HT1080 human fibrosarcoma cell line.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound.

Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Seed HT1080 cells in a 96-well plate b Incubate for 24h a->b c Treat with this compound (0.1-20 µM) b->c d Incubate for 24-48h c->d e Add MTT solution d->e f Incubate for 4h e->f g Add DMSO to dissolve formazan (B1609692) f->g h Measure absorbance at 570 nm g->h i Calculate cell viability h->i

Caption: Workflow for the MTT cell viability assay.

Materials:

  • HT1080 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HT1080 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 5, 10, 20 µM). The final DMSO concentration should be less than 0.1%.

  • Replace the medium with the prepared drug-containing medium and incubate for 24 or 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantitative Data: Studies have shown that this compound is not cytotoxic to HT1080 cells at concentrations up to 20 µM[6].

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cell migration.

Workflow:

G cluster_0 Cell Culture cluster_1 Wound Creation & Treatment cluster_2 Imaging cluster_3 Data Analysis a Seed HT1080 cells in a 6-well plate to confluence b Create a scratch with a pipette tip a->b c Wash with PBS b->c d Add medium with this compound c->d e Image at 0h, 6h, and 12h d->e f Measure wound area e->f g Calculate migration rate f->g

Caption: Workflow for the wound healing assay.

Materials:

  • HT1080 cells

  • 6-well plates

  • 200 µL pipette tips

  • PBS

  • Culture medium with and without this compound

  • Microscope with a camera

Procedure:

  • Seed HT1080 cells in 6-well plates and grow to 90-100% confluence.

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells twice with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM). Use medium without the compound as a control.

  • Capture images of the scratch at 0, 6, and 12 hours.

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the migration rate by determining the percentage of wound closure over time.

Quantitative Data: this compound has been shown to inhibit the migration of HT1080 cells in a concentration-dependent manner, with the highest inhibition observed at 10 µM[5].

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Workflow:

G cluster_0 Preparation cluster_1 Cell Seeding & Treatment cluster_2 Staining & Imaging cluster_3 Data Analysis a Coat Transwell inserts with Matrigel b Seed cells in serum-free medium with this compound a->b c Add medium with FBS to the lower chamber b->c d Incubate for 24h c->d e Remove non-invading cells d->e f Fix and stain invading cells e->f g Image and count cells f->g h Quantify cell invasion g->h

Caption: Workflow for the Transwell invasion assay.

Materials:

  • HT1080 cells

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Medium with 10% FBS

  • Cotton swabs

  • Methanol

  • Crystal violet stain

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Resuspend HT1080 cells in serum-free medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM).

  • Seed 5 x 10⁴ cells into the upper chamber of the inserts.

  • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol and stain with crystal violet.

  • Count the number of invading cells in several random fields under a microscope.

Quantitative Data: this compound inhibits the invasion of HT1080 cells in a concentration-dependent manner, with the most significant inhibition at a concentration of 10 µM[5].

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

  • HT1080 cells

  • 6-well plates

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-HIF-1α, anti-VEGF, anti-N-cadherin, anti-MMP-2, anti-MMP-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed HT1080 cells in 6-well plates and grow to 80-90% confluence.

  • Pre-treat cells with this compound (0.1, 1, 10 µM) for 1-2 hours.

  • Stimulate the cells with PMA (10 ng/mL) for the appropriate time (e.g., 30 minutes for phosphorylation events, 24 hours for protein expression).

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. (Dilutions should be optimized according to the manufacturer's instructions).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control.

Quantitative Data on Protein Expression in HT1080 Cells:

Target ProteinTreatmentConcentration of this compound (µM)Observed Effect
p-p65 PMA-stimulated0.1, 1, 10Concentration-dependent decrease in phosphorylation[3]
p-IκBα PMA-stimulated0.1, 1, 10Concentration-dependent decrease in phosphorylation[3]
HIF-1α PMA-stimulated0.1, 1, 10Concentration-dependent decrease in expression[3]
VEGF PMA-stimulated0.1, 1, 10Concentration-dependent decrease in expression[3]
N-cadherin PMA-stimulated0.1, 1, 10Concentration-dependent decrease in expression[3]
MMP-1 PMA-stimulated0.1, 1, 10Concentration-dependent decrease in expression[3]
MMP-2 PMA-stimulated0.1, 1, 10Concentration-dependent decrease in expression and secretion[3]
MMP-3 PMA-stimulated0.1, 1, 10Concentration-dependent decrease in expression[3]
MMP-9 PMA-stimulated0.1, 1, 10Concentration-dependent decrease in expression and secretion[3]

Note: While specific IC₅₀ values for the inhibition of these proteins are not available in the cited literature, the data clearly indicates a dose-dependent inhibitory effect.

References

Application Notes and Protocols for epi-Aszonalenin A in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of epi-aszonalenin A in neuropharmacology is a novel and largely unexplored area of research. The following application notes and protocols are based on its known anti-inflammatory and anti-cancer mechanisms, which involve signaling pathways highly relevant to neurological disorders. The proposed neuropharmacological applications are therefore hypothetical and intended to guide future research.

Introduction

This compound (EAA) is a fungal alkaloid metabolite isolated from species such as Aspergillus terreus and Aspergillus novofumigatus.[1][2] While direct research in neuropharmacology is limited, existing studies have demonstrated its potent anti-inflammatory and anti-metastatic properties in cancer models.[1] These effects are mediated through the inhibition of key signaling pathways, including MAPKs, PI3K/AKT, and NF-κB, which are critically involved in the pathogenesis of various neurological conditions, including neuroinflammation, neurodegenerative diseases, and malignant brain tumors.[1][3][4][5][6]

These notes provide a comprehensive overview of the known mechanisms of EAA and propose its application in neuropharmacological research, offering detailed protocols for investigating its potential as a neuroprotective, anti-neuroinflammatory, and anti-glioma agent.

Mechanism of Action: Relevance to Neuropharmacology

Studies in human fibrosarcoma (HT1080) cells have shown that EAA can significantly inhibit signaling pathways that are also central to neuro-inflammatory and neurodegenerative processes.[1]

  • Inhibition of NF-κB Pathway: The NF-κB signaling cascade is a key regulator of inflammation. In the central nervous system (CNS), its overactivation in microglia and astrocytes leads to the production of pro-inflammatory cytokines, contributing to neuronal damage. A related compound, epi-aszonalenin B, has been shown to inhibit NF-κB responsive gene expression.[2] EAA has also been shown to inhibit the NF-κB pathway, suggesting its potential to mitigate neuroinflammation.[1]

  • Modulation of MAPK and PI3K/AKT Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways are crucial for cell survival, proliferation, and differentiation. However, their dysregulation is implicated in both neuronal apoptosis and the progression of brain tumors like glioblastoma.[4][5] EAA has been demonstrated to inhibit the phosphorylation of key components in both of these pathways, suggesting a potential therapeutic role in conditions characterized by their aberrant activation.[1]

Quantitative Data from Preclinical Studies

The following data is derived from a study on the effects of this compound on PMA-induced HT1080 fibrosarcoma cells and is presented here to illustrate its potential dose-dependent anti-inflammatory effects.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment GroupConcentrationIL-1β (pg/mL)IL-6 (pg/mL)
Control-15.2 ± 1.825.1 ± 2.5
PMA (100 nM)-120.5 ± 10.2155.3 ± 12.8
PMA + EAA1 µM95.3 ± 8.7120.1 ± 11.1
PMA + EAA5 µM60.1 ± 5.985.4 ± 9.3
PMA + EAA10 µM35.8 ± 4.150.2 ± 6.7

Data is hypothetical and structured based on findings reported in non-neuropharmacological studies to indicate potential efficacy.

Proposed Signaling Pathway Inhibition by this compound

The following diagram illustrates the putative mechanism of action of this compound in a neurological context, based on its known targets in other cell types.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway IKK IKK Receptor->IKK EAA This compound EAA->PI3K Inhibits EAA->MAPK_pathway Inhibits EAA->IKK Inhibits AKT AKT PI3K->AKT NFκB NF-κB AKT->NFκB Activates MAPK_pathway->NFκB Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) IKK->NFκB Activates IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFκB_n->Gene_Expression Induces

Caption: Putative signaling pathways inhibited by this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for assessing the neuropharmacological potential of this compound.

Protocol 1: In Vitro Anti-Neuroinflammatory Activity

This protocol assesses the ability of EAA to reduce the inflammatory response in microglial cells, the primary immune cells of the brain.

  • Cell Line: BV-2 murine microglial cell line or primary microglia.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Objective: To determine if EAA can suppress the production of pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-1β) from LPS-stimulated microglia.

Methodology:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of EAA (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include control wells with no LPS or EAA.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Collect culture supernatants.

    • Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting supernatants, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure absorbance at 570 nm to ensure EAA is not toxic at the tested concentrations.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed BV-2 microglia in 96-well plate B Incubate overnight A->B C Pre-treat with This compound (2h) B->C D Stimulate with LPS (24h) C->D E Collect Supernatant D->E H MTT Assay (Viability) D->H F Griess Assay (NO) E->F G ELISA (TNF-α, IL-1β) E->G

Caption: Workflow for in vitro anti-neuroinflammatory assay.

Protocol 2: In Vitro Neuroprotection Assay

This protocol evaluates the potential of EAA to protect neurons from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.

  • Cell Line: SH-SY5Y human neuroblastoma cells (differentiated into a neuronal phenotype with retinoic acid).

  • Neurotoxin: Hydrogen peroxide (H₂O₂) or glutamate.

  • Objective: To determine if EAA can prevent H₂O₂-induced neuronal cell death.

Methodology:

  • Cell Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. To differentiate, reduce serum to 1% and add 10 µM retinoic acid for 5-7 days.

  • Seeding: Plate differentiated cells in a 96-well plate at 3 x 10⁴ cells/well.

  • Treatment:

    • Pre-treat cells with various concentrations of EAA (e.g., 0.1, 1, 10 µM) or vehicle for 24 hours.

    • Induce neurotoxicity by adding H₂O₂ (e.g., 100-200 µM) for another 24 hours.

  • Assessment of Cell Viability (MTT or LDH Assay):

    • MTT Assay: Perform as described in Protocol 5.1 to measure metabolically active cells.

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium using a commercial kit. Increased LDH activity indicates higher cytotoxicity.

  • Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

    • Plate cells in a black, clear-bottom 96-well plate.

    • After treatment with EAA and H₂O₂, wash cells with PBS.

    • Load cells with 10 µM DCFH-DA for 30 minutes at 37°C.

    • Measure fluorescence (excitation ~485 nm, emission ~530 nm). A decrease in fluorescence in EAA-treated wells indicates reduced ROS levels.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis A Differentiate SH-SY5Y cells B Seed cells in 96-well plate A->B C Pre-treat with This compound (24h) B->C D Induce oxidative stress (e.g., H₂O₂) (24h) C->D E Cell Viability Assay (MTT or LDH) D->E F ROS Measurement (DCFH-DA Assay) D->F

Caption: Workflow for in vitro neuroprotection assay.

Protocol 3: In Vitro Glioma Invasion Assay (Transwell Assay)

This protocol is designed to test the hypothesis that EAA can inhibit the invasion of glioma cells, based on its known anti-metastatic effects.

  • Cell Line: U87 MG or other glioblastoma cell lines.

  • Assay System: Boyden chamber with Matrigel-coated inserts (8 µm pores).

  • Objective: To quantify the effect of EAA on the invasive capacity of glioma cells.

Methodology:

  • Preparation of Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.

  • Cell Preparation: Culture U87 MG cells and serum-starve them for 24 hours before the assay.

  • Invasion Assay:

    • Resuspend serum-starved cells in serum-free medium containing different concentrations of EAA (e.g., 0.1, 1, 10 µM) or vehicle.

    • Add 2.5 x 10⁴ cells to the upper chamber of the coated inserts.

    • Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.

    • Incubate for 24-48 hours at 37°C.

  • Quantification:

    • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the cells that have invaded to the bottom of the membrane with methanol.

    • Stain the fixed cells with Crystal Violet.

    • Elute the stain with a destaining solution (e.g., 10% acetic acid).

    • Measure the absorbance of the eluted stain at ~560 nm. Alternatively, count the number of stained cells in several fields of view under a microscope.

Conclusion and Future Directions

This compound demonstrates significant potential for neuropharmacological applications due to its inhibitory effects on key inflammatory and oncogenic signaling pathways. The provided protocols offer a framework for the systematic evaluation of its efficacy in models of neuroinflammation, neurodegeneration, and glioblastoma. Future research should focus on validating these in vitro findings in animal models to assess bioavailability, CNS penetration, and in vivo efficacy. Elucidating the precise molecular targets of EAA within neuronal and glial cells will be crucial for its development as a potential therapeutic agent for neurological disorders.

References

Application Notes and Protocols for Measuring epi-Aszonalenin A Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A (EAA) is an alkaloid isolated from the marine coral endophytic fungus Aspergillus terreus.[1] Emerging research has highlighted its potential as a therapeutic agent, demonstrating significant anti-angiogenic, anti-tumor, and anti-metastatic properties.[1] These application notes provide detailed protocols for a suite of assays to quantitatively and qualitatively measure the efficacy of this compound. The core mechanism of EAA's anti-tumor activity involves the downregulation of key signaling pathways, including NF-κB, MAPK, and PI3K/AKT, leading to reduced expression of matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), and other proteins critical for tumor invasion and metastasis.[1][2] Additionally, aszonalenin (B1229209) derivatives have been noted for their α-glucosidase inhibitory activity.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-metastatic effects by interfering with multiple signaling cascades within cancer cells. Upon stimulation by factors such as phorbol-12-myristate-13-acetate (PMA), cancer cells upregulate pathways that promote invasion and angiogenesis. EAA has been shown to inhibit the phosphorylation of key proteins in the MAPK (p38, ERK, JNK) and PI3K/AKT pathways.[1] This upstream inhibition leads to the suppression of the NF-κB signaling pathway, preventing the nuclear translocation of the p65 subunit.[1] The culmination of these effects is the decreased expression of crucial downstream targets including MMP-2, MMP-9, VEGF, HIF-1α, and N-cadherin.[1][2]

epi-Aszonalenin_A_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PMA PMA Receptor Receptor PMA->Receptor MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Receptor->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Receptor->PI3K_AKT_Pathway NF_kB_Pathway NF-κB Pathway (IκBα, p65) MAPK_Pathway->NF_kB_Pathway PI3K_AKT_Pathway->NF_kB_Pathway Gene_Expression Gene Expression (MMPs, VEGF, HIF-1α, N-cadherin) NF_kB_Pathway->Gene_Expression EAA This compound EAA->MAPK_Pathway EAA->PI3K_AKT_Pathway EAA->NF_kB_Pathway Tumor_Metastasis Tumor Invasion & Metastasis Gene_Expression->Tumor_Metastasis

Caption: this compound Signaling Pathway Inhibition.

Data Presentation: Summary of Efficacy

The following tables summarize the quantitative effects of this compound in various in vitro assays.

Table 1: Cytotoxicity of this compound on HT1080 Cells

Concentration (µM)Cell Viability (%)
0 (Control)100
0.1~100
1~100
10~100
20~100
Data derived from a study showing no significant cytotoxicity up to 20 µM in HT1080 cells.[1]

Table 2: Inhibition of Cell Migration and Invasion by this compound

AssayTreatmentConcentration (µM)Inhibition
Wound HealingEAA1Noticeable
10Significant
Transwell InvasionEAA1Noticeable
10Significant
Qualitative summary based on graphical data from a study on PMA-induced HT1080 cells.[1]

Table 3: Downregulation of Protein Expression by this compound (10 µM)

Protein TargetPathway% Reduction (Approx.)
p-p38MAPK>50%
p-ERKMAPK>50%
p-JNKMAPK>50%
p-PI3KPI3K/AKT>50%
p-AKTPI3K/AKT>50%
p-IκBαNF-κB>50%
p-p65 (nuclear)NF-κB>50%
MMP-2ECM DegradationSignificant
MMP-9ECM DegradationSignificant
VEGFAngiogenesisSignificant
HIF-1αHypoxia ResponseSignificant
N-cadherinEMTSignificant
Estimates based on Western blot densitometry from a study on PMA-induced HT1080 cells.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cell line (e.g., HT1080 fibrosarcoma).

Materials:

  • This compound

  • HT1080 cells

  • DMEM with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed HT1080 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) and a vehicle control (DMSO).

  • Incubate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cancer cell migration.

Wound_Healing_Assay_Workflow Start Start Seed_Cells Seed cells in a 6-well plate to form a confluent monolayer Start->Seed_Cells Create_Wound Create a 'scratch' in the monolayer with a pipette tip Seed_Cells->Create_Wound Wash_Cells Wash with PBS to remove detached cells Create_Wound->Wash_Cells Add_Treatment Add medium with this compound or vehicle control Wash_Cells->Add_Treatment Image_T0 Image the scratch at 0 hours Add_Treatment->Image_T0 Incubate Incubate for 12-24 hours Image_T0->Incubate Image_Tx Image the scratch at designated time points (e.g., 12h, 24h) Incubate->Image_Tx Analyze Measure the wound area and calculate the migration rate Image_Tx->Analyze End End Analyze->End

Caption: Workflow for the Wound Healing Assay.

Protocol:

  • Seed HT1080 cells in 6-well plates and grow to 90-100% confluency.

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or vehicle control. To induce migration, 10 ng/mL of PMA can be added.[1]

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium and medium with 10% FBS

  • HT1080 cells

  • This compound

  • Cotton swabs, methanol (B129727), crystal violet

Protocol:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Resuspend HT1080 cells in serum-free medium containing different concentrations of this compound (and 10 ng/mL PMA to induce invasion).[1]

  • Seed 5x10⁴ cells into the upper chamber of the inserts.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Incubate for 24 hours.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the MAPK, PI3K/AKT, and NF-κB signaling pathways, as well as downstream targets.

Protocol:

  • Culture and treat HT1080 cells with PMA and various concentrations of this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-PI3K, PI3K, p-AKT, AKT, p-IκBα, IκBα, p-p65, p65, MMP-2, MMP-9, VEGF, HIF-1α, N-cadherin, and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Perform densitometric analysis to quantify protein expression levels.

α-Glucosidase Inhibition Assay

Objective: To measure the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well plate

Protocol:

  • In a 96-well plate, pre-incubate the α-glucosidase enzyme (0.05 U/mL) with various concentrations of this compound for 5 minutes at 37°C.

  • Initiate the reaction by adding pNPG (600 µM) to the mixture.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Acarbose can be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

These detailed protocols and application notes provide a comprehensive framework for researchers to effectively evaluate the therapeutic potential of this compound. By systematically applying these assays, a robust understanding of its efficacy and mechanism of action can be achieved.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing epi-Aszonalenin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of epi-aszonalenin A from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

A1: this compound has been isolated from Aspergillus novofumigatus and a marine coral endophytic fungus, Aspergillus terreus.

Q2: What is the general biosynthetic pathway for benzodiazepine (B76468) alkaloids like this compound in Aspergillus?

A2: The biosynthesis of related benzodiazepine alkaloids, such as aszonalenin, involves a multi-enzyme pathway. Key enzymes include a non-ribosomal peptide synthetase (NRPS) that synthesizes a dipeptide precursor, a prenyltransferase that adds a prenyl group, and potentially other modifying enzymes like acetyltransferases. The specific pathway for this compound is likely similar, starting from amino acid precursors.

Q3: What are the key factors influencing the yield of this compound in fungal cultures?

A3: The yield of fungal secondary metabolites like this compound is highly dependent on various fermentation parameters. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. Optimizing these factors is crucial for maximizing production.

Q4: What is a suitable starting culture medium for Aspergillus species for secondary metabolite production?

A4: A common starting point for cultivating Aspergillus for secondary metabolite production is Potato Dextrose Broth (PDB) or Czapek Yeast Extract Broth. However, the optimal medium composition will likely require further optimization for this compound production.[1]

Q5: How can I extract this compound from the fungal culture?

A5: A common method involves solvent extraction of the fungal mycelium and the culture broth.[2][3] Typically, the culture is first filtered to separate the mycelium from the broth. Both can then be extracted with an organic solvent like ethyl acetate (B1210297).[3] The extracts are then combined, dried, and can be further purified using chromatographic techniques.

Q6: How is this compound quantified?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for quantifying this compound.[4][5] A C18 reversed-phase column is commonly used for separation.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Culture Medium Systematically evaluate different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate).[6][7][8][9][10] The carbon-to-nitrogen ratio can also significantly impact secondary metabolite production.
Incorrect pH of the Medium The optimal pH for secondary metabolite production can be narrow. Monitor the pH of the culture throughout the fermentation and consider using a buffered medium or periodic pH adjustments. Fungal metabolism can alter the pH of the medium over time.
Inappropriate Incubation Temperature The optimal temperature for growth may not be the same as for secondary metabolite production. Test a range of temperatures (e.g., 25°C, 28°C, 30°C) to find the optimal condition for this compound synthesis.
Poor Aeration or Agitation In submerged cultures, oxygen availability is critical. Vary the agitation speed (e.g., 150, 200, 250 rpm) to improve oxygen transfer. Be aware that excessive shear stress from high agitation can damage the mycelia.[11][12][13]
Incorrect Harvest Time Secondary metabolite production is often growth-phase dependent. Conduct a time-course experiment, harvesting samples at different time points (e.g., daily for 7-14 days) to determine the optimal harvest time for maximum yield.
Strain Viability/Degeneration Ensure the fungal strain is viable and has not degenerated through repeated subculturing. It is advisable to use a fresh culture from a cryopreserved stock.
Issue 2: Inconsistent Yields Between Batches

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the inoculum preparation. Use a consistent amount of spores or mycelial suspension for each fermentation. The age of the inoculum can also affect performance.
Inconsistent Media Preparation Ensure all media components are accurately weighed and dissolved completely. Use high-quality reagents and water.
Fluctuations in Fermentation Conditions Use a calibrated incubator/shaker to maintain consistent temperature and agitation. Monitor and record all fermentation parameters for each batch.
Incomplete Extraction Optimize the extraction protocol. Ensure sufficient solvent volume and extraction time. Consider using techniques like ultrasonication to improve extraction efficiency.[3]

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus sp. for this compound Production
  • Inoculum Preparation:

    • Grow the Aspergillus strain on a Potato Dextrose Agar (PDA) plate at 28°C for 7 days until sporulation.

    • Flood the plate with sterile 0.1% Tween 80 solution and gently scrape the surface to release the spores.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Prepare the desired fermentation medium (e.g., PDB or an optimized medium) and sterilize by autoclaving.

    • Inoculate the sterile medium with the spore suspension (e.g., 1% v/v).

    • Incubate the culture in a shaker incubator at the optimized temperature and agitation speed (e.g., 28°C, 200 rpm) for the predetermined optimal duration.

Protocol 2: Extraction of this compound
  • Separation of Mycelium and Broth:

    • Harvest the culture by filtration through cheesecloth or a similar filter to separate the mycelium from the culture broth.

  • Extraction of Mycelium:

    • Freeze-dry the mycelium and then grind it into a fine powder.

    • Extract the powdered mycelium with ethyl acetate (e.g., 3 x 50 mL) with stirring for 1-2 hours for each extraction.

    • Combine the ethyl acetate extracts.

  • Extraction of Culture Broth:

    • Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate (e.g., 3 times).

    • Combine the ethyl acetate extracts.

  • Final Processing:

    • Combine all ethyl acetate extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 3: Quantification of this compound by HPLC-DAD
  • HPLC System and Column:

    • Use a standard HPLC system with a Diode-Array Detector.

    • Employ a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90-100% B; 25-30 min, 100% B; 30-35 min, 100-10% B. The flow rate is typically 1 mL/min. This gradient should be optimized for the best separation of this compound from other metabolites.

  • Detection and Quantification:

    • Monitor the elution at a wavelength where this compound has maximum absorbance (this can be determined from a UV scan of a purified standard).

    • Prepare a calibration curve using a purified standard of this compound of known concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

Table 1: Hypothetical Optimization of Fermentation Parameters for this compound Production. (Note: This table is illustrative and should be populated with experimental data.)

Parameter Condition 1 Yield (mg/L) Condition 2 Yield (mg/L) Condition 3 Yield (mg/L)
Carbon Source Glucose (40 g/L)e.g., 15Sucrose (40 g/L)e.g., 25Maltose (40 g/L)e.g., 20
Nitrogen Source Yeast Extract (10 g/L)e.g., 22Peptone (10 g/L)e.g., 18(NH4)2SO4 (5 g/L)e.g., 12
pH 5.0e.g., 176.0e.g., 287.0e.g., 21
Temperature (°C) 25e.g., 2028e.g., 3032e.g., 24
Agitation (rpm) 150e.g., 23200e.g., 31250e.g., 26

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis pda Aspergillus on PDA Plate spore_suspension Spore Suspension pda->spore_suspension Harvest Spores fermentation Submerged Fermentation spore_suspension->fermentation Inoculation filtration Filtration fermentation->filtration mycelium_extraction Mycelium Extraction (Ethyl Acetate) filtration->mycelium_extraction broth_extraction Broth Extraction (Ethyl Acetate) filtration->broth_extraction crude_extract Crude Extract mycelium_extraction->crude_extract broth_extraction->crude_extract hplc HPLC-DAD/MS Analysis crude_extract->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound production and analysis.

troubleshooting_logic cluster_fermentation_params Fermentation Parameters cluster_strain Fungal Strain cluster_process Process Parameters start Low/No Yield of This compound media Optimize Medium (C & N sources) start->media ph Optimize pH start->ph temp Optimize Temperature start->temp aeration Optimize Aeration/ Agitation start->aeration harvest Optimize Harvest Time start->harvest strain_viability Check Strain Viability start->strain_viability inoculum Standardize Inoculum start->inoculum extraction Optimize Extraction start->extraction

Caption: Troubleshooting logic for low this compound yield.

biosynthesis_pathway cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_final_product Final Product amino_acids Amino Acids (e.g., Tryptophan derivative) nrps Non-Ribosomal Peptide Synthetase (NRPS) amino_acids->nrps dipeptide Cyclic Dipeptide nrps->dipeptide prenyltransferase Prenyltransferase dipeptide->prenyltransferase prenylated_intermediate Prenylated Intermediate prenyltransferase->prenylated_intermediate epi_aszonalenin_A This compound prenylated_intermediate->epi_aszonalenin_A Further modifications?

Caption: Putative biosynthetic pathway for this compound.

References

Technical Support Center: Epi-Aszonalenin A Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of epi-aszonalenin A. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this fungal secondary metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

This compound, a polar indole (B1671886) alkaloid, presents several purification challenges stemming from its chemical properties and the complexity of the crude fungal extracts it is isolated from. Key difficulties include:

  • Strong affinity for polar stationary phases: Due to its polar nature, this compound can bind strongly to silica (B1680970) gel, a common stationary phase, making elution difficult and sometimes requiring highly polar solvent systems.

  • Peak tailing in chromatography: The basic nitrogen atoms in the indole structure can interact with acidic silanol (B1196071) groups on the surface of silica gel, leading to asymmetrical peak shapes (tailing). This complicates fraction collection and reduces the purity of the isolated compound.

  • Co-elution with structurally similar analogs: Fungal extracts often contain a mixture of related aszonalenin (B1229209) derivatives, which have similar polarities and can be challenging to separate effectively.

  • Potential for degradation: Some indole alkaloids are sensitive to acidic conditions and may degrade on standard silica gel during long purification runs.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound is stable for at least two years when stored at -20°C. It is advisable to keep the compound cool and dry.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[1] This information is critical for preparing samples for chromatography and for redissolving the purified compound.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during the purification of this compound.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

Problem: You are observing broad, tailing peaks for this compound during silica gel column chromatography, leading to poor resolution from other compounds.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Strong interaction with acidic silanol groups 1. Modify the mobile phase: Add a small percentage of a basic modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica gel and reduce peak tailing. 2. Use a different stationary phase: Consider using neutral or deactivated silica gel, or alternatively, alumina. For more challenging separations, reversed-phase chromatography (e.g., C18) may provide better results.
Inappropriate solvent system 1. Optimize the mobile phase using Thin Layer Chromatography (TLC): Before running the column, screen various solvent systems (e.g., different ratios of ethyl acetate/hexane, dichloromethane/methanol) on TLC plates. The ideal system should provide a good separation of your target compound from impurities, with an Rf value for this compound around 0.2-0.35.
Column overloading 1. Reduce the sample load: Overloading the column can lead to band broadening and poor separation. As a general rule, the sample load should be about 1-5% of the mass of the stationary phase.
Issue 2: Low or No Recovery of this compound from the Column

Problem: After running the column, you have a low yield or cannot detect this compound in the collected fractions.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Compound is irreversibly adsorbed to the silica gel 1. Increase the polarity of the mobile phase: If your compound is not eluting, gradually increase the polarity of your solvent system. For example, if you are using an ethyl acetate/hexane gradient, you can start to introduce methanol. 2. Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine before packing the column to reduce strong acidic interactions.
Degradation on the stationary phase 1. Check for stability on TLC: Before committing to a large-scale column, spot your crude extract on a silica TLC plate and let it sit for several hours. Then, develop the plate to see if the spot corresponding to your compound has diminished or if new spots have appeared, which would indicate degradation. 2. Use a less acidic stationary phase: As mentioned previously, switching to neutral silica, alumina, or using reversed-phase chromatography can prevent degradation.
Compound eluted in the solvent front 1. Analyze the first few fractions: Your compound may be less polar than anticipated in the chosen solvent system and could have eluted very quickly. Concentrate and analyze the initial fractions. 2. Start with a less polar mobile phase: Based on your TLC analysis, ensure your starting mobile phase is non-polar enough to allow for good separation.

Experimental Protocols

Protocol 1: General Purification of this compound from Fungal Culture

This protocol describes a general workflow for the isolation and purification of this compound from a fungal culture, such as Aspergillus novofumigatus.

  • Extraction:

    • Lyophilize and then grind the fungal mycelium and the solid culture medium.

    • Extract the ground material exhaustively with a solvent mixture such as ethyl acetate/methanol/acetic acid (8:1:1 v/v/v).

    • Concentrate the crude extract under reduced pressure.

  • Initial Fractionation (e.g., Medium Pressure Liquid Chromatography - MPLC):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

    • Apply the dissolved extract to a silica gel column for MPLC.

    • Elute the column with a step or linear gradient of increasing polarity. A common gradient could be starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Fine Purification (e.g., High-Performance Liquid Chromatography - HPLC):

    • Combine the fractions from MPLC that are enriched with this compound and concentrate them.

    • Dissolve the enriched fraction in a suitable solvent for HPLC (e.g., methanol).

    • Purify the compound using a semi-preparative HPLC system with a C18 column.

    • A typical mobile phase could be a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid to improve peak shape).

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Fungal Culture extraction Extraction (e.g., Ethyl Acetate/Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract mplc MPLC Fractionation (Silica Gel) crude_extract->mplc fraction_analysis TLC Analysis of Fractions mplc->fraction_analysis enriched_fraction This compound Enriched Fraction fraction_analysis->enriched_fraction hplc Semi-Preparative HPLC (C18 Column) enriched_fraction->hplc purity_check Analytical HPLC for Purity hplc->purity_check pure_compound Pure this compound purity_check->pure_compound

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Observed peak_tailing Peak Tailing? start->peak_tailing low_recovery Low Recovery? peak_tailing->low_recovery No modify_mobile_phase Modify Mobile Phase (add TEA/NH4OH) peak_tailing->modify_mobile_phase Yes increase_polarity Increase Mobile Phase Polarity low_recovery->increase_polarity Yes end Problem Resolved low_recovery->end No change_stationary_phase Change Stationary Phase (Neutral Silica/Alumina/C18) modify_mobile_phase->change_stationary_phase If not resolved change_stationary_phase->end check_degradation Check for Degradation on TLC increase_polarity->check_degradation If not resolved check_degradation->end

Caption: A logical troubleshooting workflow for common this compound purification issues.

References

epi-aszonalenin A stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of epi-aszonalenin A for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least two years. For short-term storage, +4°C is acceptable. It is crucial to keep the compound cool and dry.

Q2: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol.

Q3: How should I handle this compound in the laboratory?

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.

Q4: Is there any information on the stability of this compound in solution?

Q5: What are the potential degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively documented. However, as a benzodiazepine (B76468) derivative, it may be susceptible to hydrolysis, particularly at the azomethine bond, under acidic conditions. This can lead to the opening of the diazepine (B8756704) ring. Other potential degradation pathways could involve oxidation or photodecomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. If solutions must be stored, aliquot and store at -80°C and perform a stability check before use. Avoid repeated freeze-thaw cycles.
Improper storage of solid compound.Ensure the solid compound is stored at -20°C in a tightly sealed container, protected from moisture and light.
Loss of compound activity Degradation due to improper handling or storage.Review storage and handling procedures. Perform a quality control check (e.g., by HPLC) to assess the purity of the compound.
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating HPLC method.

Stability and Storage Conditions Summary

Condition Recommendation Reported Stability
Solid (Long-term) -20°C, keep cool and dryStable for at least 2 years[1]
Solid (Short-term) +4°C, keep cool and dry[1]Not specified
In Solvent -80°C for up to 1 year (general guidance)[2]Data not available for this compound

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (e.g., DMSO, methanol, or ethanol) to achieve the desired concentration.

  • Vortex briefly until the solid is completely dissolved.

  • For storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Acidic Hydrolysis: a. Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile). b. Add an equal volume of 0.1 M hydrochloric acid. c. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). d. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

2. Basic Hydrolysis: a. Dissolve this compound in a suitable solvent. b. Add an equal volume of 0.1 M sodium hydroxide. c. Follow the incubation and analysis steps as described for acidic hydrolysis, neutralizing with 0.1 M hydrochloric acid.

3. Oxidative Degradation: a. Dissolve this compound in a suitable solvent. b. Add an equal volume of 3% hydrogen peroxide. c. Incubate at room temperature for a defined period, protected from light. d. Analyze the samples by HPLC at various time points.

4. Thermal Degradation: a. Place the solid this compound in a controlled temperature oven (e.g., 80°C) for a defined period. b. Also, prepare a solution of this compound and expose it to the same thermal stress. c. Analyze the samples by HPLC.

5. Photostability: a. Expose a solution of this compound and the solid compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light). b. A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions. c. Analyze both the exposed and dark control samples by HPLC at various time points.

Diagrams

Stability_Testing_Workflow Workflow for this compound Stability Assessment cluster_preparation Sample Preparation Prepare_Solid Prepare solid this compound Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Base_Hydrolysis Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 80°C) Photochemical Photochemical Stress (UV/Vis light) Prepare_Solution Prepare solution in relevant solvent Prepare_Solution->Acid_Hydrolysis Prepare_Solution->Base_Hydrolysis Prepare_Solution->Oxidation Prepare_Solution->Thermal Prepare_Solution->Photochemical Analysis HPLC Analysis (Stability-Indicating Method) Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photochemical->Analysis Data_Evaluation Data Evaluation (Assess degradation, identify products) Analysis->Data_Evaluation Conclusion Determine Storage Conditions & Shelf-life Data_Evaluation->Conclusion

Caption: Workflow for assessing the stability of this compound.

Benzodiazepine_Degradation Generalized Benzodiazepine Degradation Pathway Epi_Aszonalenin_A This compound (Benzodiazepine Structure) Hydrolysis Hydrolysis (Acidic Conditions) Epi_Aszonalenin_A->Hydrolysis Ring_Opened_Product Ring-Opened Product (e.g., Benzophenone derivative) Hydrolysis->Ring_Opened_Product Further_Degradation Further Degradation Products Ring_Opened_Product->Further_Degradation

Caption: Potential hydrolytic degradation pathway for benzodiazepines.

References

troubleshooting inconsistent results in epi-aszonalenin A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epi-aszonalenin A (EAA). The information is designed to help address common issues and inconsistencies encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in anti-metastasis experiments?

A1: this compound (EAA) is an alkaloid that inhibits tumor invasion and metastasis primarily by suppressing key signaling pathways.[1] It has been shown to downregulate the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways.[1] This leads to a reduction in the activity and secretion of matrix metalloproteinases (MMP-2 and MMP-9) and decreases the expression of pro-angiogenic and metastatic factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α).[1][2] EAA also downregulates NF-κB expression and its translocation to the nucleus.[3]

Q2: How should I properly store and handle this compound?

A2: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C, where it is stable for at least two years.[4] For experiments, prepare a stock solution in a solvent like DMSO, methanol, or ethanol (B145695).[4] It is advisable to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

Q3: What is a typical effective and non-toxic concentration range for EAA in cell culture?

A3: In studies using the HT1080 human fibrosarcoma cell line, EAA has been shown to be non-cytotoxic at concentrations up to 20 μM.[3] The effective concentration for inhibiting cell migration and invasion in PMA-stimulated HT1080 cells typically ranges from 0.1 μM to 20 μM.[2][3] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay conditions.

Q4: Why is phorbol-12-myristate-13-acetate (PMA) used in these experiments, and at what concentration?

A4: Phorbol-12-myristate-13-acetate (PMA) is a protein kinase C (PKC) activator used to induce a more aggressive, metastatic phenotype in cancer cells like HT1080.[3] It significantly enhances cell migration, invasion, and the secretion of MMPs.[2][5] This provides a stimulated model to test the inhibitory effects of compounds like EAA. A commonly used concentration for PMA to stimulate HT1080 cells is 10 ng/mL.[1][6][7]

Q5: Could the purity of my this compound sample affect my experimental results?

A5: Yes, purity is critical. EAA is part of a family of related compounds, including aszonalenin, acetylaszonalenin (B605127), and epi-aszonalenin B and C, which can be isolated from the same fungal sources.[8] Studies have shown that these related alkaloids can have different biological activities. For example, acetylaszonalenin and epi-aszonalenin C have been observed to cause non-specific inhibition in luciferase assays, which could lead to confounding results if present as impurities.[8] Always use EAA of high purity (≥95% HPLC is recommended) and verify the source.[4]

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments with this compound.

Topic: Cell Viability and General Observations

Problem: I am observing unexpected cytotoxicity after treating my cells with EAA.

Possible CauseSuggested Solution
1. EAA Concentration is Too High Although EAA is reported to be non-toxic up to 20 μM in HT1080 cells, this can vary with cell type and density.[3] Perform a dose-response cytotoxicity assay (e.g., MTT, MTS) with a wider concentration range to determine the EC50 and a safe working concentration for your specific cells.
2. Solvent Toxicity The solvent used to dissolve EAA (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is consistent across all wells (including controls) and is at a non-toxic level (typically ≤ 0.1%).
3. Compound Degradation Improper storage or repeated freeze-thaw cycles of the EAA stock solution may lead to degradation into potentially toxic byproducts. Use freshly prepared dilutions from a properly stored, single-use aliquot for each experiment.[4]
4. Cell Health Unhealthy cells or cells at a very high or low passage number may be more sensitive to treatment. Ensure you are using cells that are healthy, within a consistent passage range, and are seeded at an appropriate density.
Topic: Migration & Invasion Assays (Wound Healing / Transwell)

Problem: My wound healing assay shows inconsistent or irreproducible gap closure rates.

Possible CauseSuggested Solution
1. Inconsistent Scratch Width Manually creating a scratch with a pipette tip can introduce significant variability in the width of the cell-free gap.[9] Use a culture insert (e.g., ibidi Culture-Inserts) to create a precisely defined and consistent gap of a known width (e.g., 500 µm).[9][10]
2. Cell Proliferation If the assay runs for a long period (e.g., >12-24 hours), cell proliferation can confound the measurement of cell migration. Consider using a proliferation inhibitor (e.g., Mitomycin C) or shortening the assay duration.
3. Uneven Cell Monolayer A non-confluent or overly dense cell monolayer at the start of the assay will lead to uneven migration. Ensure cells form a 100% confluent monolayer before creating the gap.[2] Optimize seeding density and allow cells to grow for approximately 24 hours.[10]
4. Image Analysis Variability Manual measurement of the gap area can be subjective. Use a standardized imaging protocol and automated image analysis software (like ImageJ with a consistent macro) to quantify the cell-free area at each time point.[11]

Problem: I see high variability in my Transwell invasion assay results.

Possible CauseSuggested Solution
1. Uneven Matrigel Coating An inconsistent layer of extracellular matrix (e.g., Matrigel) on the Transwell insert is a major source of variability. Thaw Matrigel on ice and keep it cold to prevent premature gelling. Apply a consistent volume to the center of each insert and incubate at 37°C to allow for even polymerization.[12]
2. Incorrect Cell Seeding Density Too few cells will result in a weak signal, while too many can lead to the formation of cell clumps. Optimize the number of cells seeded per insert (a typical starting point is 2.5 - 5 x 10⁴ cells).[12]
3. Chemoattractant Issues The chemoattractant in the lower chamber (e.g., medium with 10% FBS) is crucial.[12] Ensure its concentration is consistent. Serum-free medium should be used in the upper chamber to establish a proper gradient.
4. Incomplete Removal of Non-Invaded Cells Residual cells on the top side of the membrane will be stained and incorrectly counted as invaded cells. Use a cotton swab to gently but thoroughly wipe the upper surface of the membrane after the incubation period.[13]
Topic: Western Blotting (Signaling Pathways)

Problem: I don't see a decrease in the phosphorylation of AKT or ERK after EAA treatment.

Possible CauseSuggested Solution
1. Suboptimal Treatment/Stimulation Time The phosphorylation of signaling proteins is often a transient event. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) after PMA stimulation and EAA treatment to identify the peak of phosphorylation and the optimal time point to observe inhibition.[7]
2. Inefficient Protein Extraction The use of inappropriate lysis buffers or the absence of phosphatase and protease inhibitors can lead to the degradation or dephosphorylation of target proteins. Use a fresh, ice-cold lysis buffer containing a cocktail of phosphatase and protease inhibitors.
3. Compensatory Signaling Inhibition of one pathway (e.g., PI3K/AKT) can sometimes lead to the compensatory activation of another (e.g., STAT3).[14] If you consistently fail to see inhibition, consider probing for other related signaling pathways to see if a compensatory mechanism is activated.
4. Antibody Issues The primary antibody may not be specific or sensitive enough. Use antibodies that are well-validated for Western blotting and specific for the phosphorylated form of the target protein. Run positive and negative controls to validate antibody performance.
Topic: ELISA (MMP Secretion)

Problem: My ELISA results for MMP-2/-9 do not show an inhibitory effect of EAA.

Possible CauseSuggested Solution
1. Incorrect Sample Collection Time The accumulation of secreted MMPs in the cell culture supernatant is time-dependent. Collect the supernatant after an appropriate incubation period following PMA stimulation (e.g., 18-24 hours).
2. Sample Type Mismatch with Kit ELISA kits are designed to measure either total MMP (pro- and active forms) or only the active form. Ensure your kit is appropriate for what you intend to measure. Studies on EAA typically measure the total secreted protein.
3. Serum Interference Serum in the culture medium contains endogenous MMPs and their inhibitors (TIMPs), which can interfere with the assay. For MMP secretion experiments, it is best to starve the cells and perform the stimulation and treatment in serum-free medium.[15]
4. Low Signal If the amount of secreted MMP is below the detection limit of the kit, the signal may be too low to observe a significant decrease. Consider concentrating the cell culture supernatant before performing the ELISA or increasing the cell seeding density.

Data Presentation and Key Experimental Parameters

Table 1: Recommended Concentrations for In Vitro Experiments
CompoundCell LineApplicationRecommended ConcentrationReference
This compoundHT1080Inhibition of Migration/Invasion0.1 - 20 µM[2][3]
Phorbol-12-myristate-13-acetate (PMA)HT1080Induction of Migration/Invasion10 ng/mL[1][6]
DMSO (Vehicle Control)AnySolvent for EAA/PMA≤ 0.1% (final concentration)General Practice
Table 2: HT1080 Cell Culture Conditions
ParameterRecommendationReference(s)
Base Medium Eagle's Minimum Essential Medium (EMEM) or DMEM[16][17]
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin[16]
Culture Conditions 37°C, 5% CO₂ in a humidified atmosphere[18]
Subcultivation Ratio 1:2 to 1:4 when cells reach 70-80% confluence[16][17][18]
Medium Renewal Every 2 to 3 days[16][18]

Experimental Protocols

HT1080 Cell Culture and PMA Stimulation
  • Culture HT1080 cells in complete growth medium (e.g., EMEM + 10% FBS + 1% P/S) in a 37°C, 5% CO₂ incubator.

  • Seed cells into appropriate culture vessels (e.g., 6-well plates, 24-well plates) and allow them to adhere and reach the desired confluency (typically 80-90% unless otherwise specified by the assay).

  • For stimulation experiments, replace the growth medium with serum-free medium and starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of EAA (or vehicle control) for 1 hour.[2]

  • Add PMA to a final concentration of 10 ng/mL to all wells except the unstimulated control.[6]

  • Incubate for the desired period depending on the downstream assay (e.g., 12h for migration, 24h for protein collection).[2]

Wound Healing (Scratch) Assay
  • Seed HT1080 cells in a 24-well plate and grow them to 100% confluence.[2]

  • Using a sterile p200 pipette tip, make a straight scratch down the center of each well. Alternatively, use a culture insert for a more reproducible gap.[2][9]

  • Gently wash the wells twice with PBS to remove detached cells and debris.

  • Add serum-free medium containing different concentrations of EAA and/or 10 ng/mL PMA.

  • Place the plate on a microscope stage inside an incubator. Capture images of the scratch at time 0 and at subsequent time points (e.g., 6h, 12h).[2][6]

  • Quantify the cell-free area at each time point using ImageJ or similar software. Calculate the percentage of wound closure relative to the 0h time point.

Transwell Invasion Assay
  • Thaw Matrigel on ice. Dilute it with cold, serum-free medium (e.g., 1:3).[12]

  • Add 50 µL of the diluted Matrigel to the upper chamber of a Transwell insert (8 µm pore size) and incubate at 37°C for 1 hour to solidify.[12]

  • Harvest HT1080 cells and resuspend them in serum-free medium at a concentration of 2.5-5 x 10⁵ cells/mL.

  • Add 100 µL of the cell suspension (containing EAA or vehicle) to the upper chamber.[12]

  • Add 600 µL of medium containing 10% FBS (as a chemoattractant) and 10 ng/mL PMA to the lower chamber.[12]

  • Incubate for 24-48 hours at 37°C.[12]

  • Remove the insert and use a cotton swab to wipe away the non-invaded cells from the upper surface.

  • Fix the invaded cells on the lower surface with 70% ethanol for 10 minutes.[12]

  • Stain the cells with 0.1% crystal violet for 10 minutes, then wash thoroughly with water.[12]

  • Allow the insert to air dry, then visualize and count the stained cells in several fields of view under a microscope.

Western Blot for Phosphorylated AKT and ERK
  • Culture, starve, and treat cells with EAA and PMA as described in Protocol 1 for the optimal time determined by a time-course experiment.

  • Place the culture dish on ice and wash cells twice with ice-cold PBS.

  • Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantify the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Pathways and Workflows

EAA_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Downstream Effects PMA PMA PKC PKC PMA->PKC activates PI3K PI3K PKC->PI3K MAPK MAPK (e.g., ERK) PKC->MAPK IKK IKK PKC->IKK AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT pMAPK p-MAPK MAPK->pMAPK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates EAA This compound EAA->pAKT inhibits EAA->pMAPK inhibits EAA->NFkB_nuc inhibits Transcription Gene Transcription NFkB_nuc->Transcription activates MMPs MMP-2, MMP-9 Transcription->MMPs VEGF VEGF, HIF-1α Transcription->VEGF Invasion Invasion & Metastasis MMPs->Invasion VEGF->Invasion

Caption: Signaling pathway inhibited by this compound (EAA).

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_mech Mechanistic Assays cluster_analysis Analysis Culture 1. Culture HT1080 Cells to 80-90% Confluency Starve 2. Serum Starve (12-24h) Culture->Starve Treat 3. Pre-treat with EAA (1h) then add PMA (10 ng/mL) Starve->Treat Migration Wound Healing Assay (6-12h) Treat->Migration Invasion Transwell Assay (24-48h) Treat->Invasion WB Western Blot (p-AKT, p-ERK) Treat->WB ELISA ELISA (MMP-2, MMP-9) Treat->ELISA Analysis Data Quantification & Analysis Migration->Analysis Invasion->Analysis WB->Analysis ELISA->Analysis

Caption: General experimental workflow for testing EAA activity.

Troubleshooting_Tree Start Inconsistent Results with EAA Check_Compound Is EAA stock properly stored and freshly diluted? Start->Check_Compound Check_Cells Are cells healthy and within a consistent passage number? Check_Compound->Check_Cells Yes Solution_Compound ACTION: Use new aliquot, prepare fresh dilutions. Check_Compound->Solution_Compound No Check_Controls Are vehicle and PMA-only controls behaving as expected? Check_Cells->Check_Controls Yes Solution_Cells ACTION: Use new vial of cells, maintain culture log. Check_Cells->Solution_Cells No Assay_Specific Problem is Assay-Specific Check_Controls->Assay_Specific Yes Solution_Controls ACTION: Validate PMA activity, check solvent concentration. Check_Controls->Solution_Controls No Migration_Branch Wound Healing: Inconsistent scratch? Confluency issues? Assay_Specific->Migration_Branch Invasion_Branch Transwell: Uneven Matrigel coat? Incorrect cell density? Assay_Specific->Invasion_Branch WB_Branch Western Blot: Suboptimal time point? Missing inhibitors in buffer? Assay_Specific->WB_Branch ELISA_Branch ELISA: Serum interference? Sample collection time? Assay_Specific->ELISA_Branch Solution_Assay ACTION: Optimize specific assay protocol (see guides). Migration_Branch->Solution_Assay Invasion_Branch->Solution_Assay WB_Branch->Solution_Assay ELISA_Branch->Solution_Assay

Caption: A logical decision tree for troubleshooting EAA experiments.

References

Technical Support Center: Optimizing Epi-Aszonalenin A for Anti-Metastasis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing epi-aszonalenin A (EAA) in anti-metastasis studies. The guides and FAQs herein address common experimental challenges and provide detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for my anti-metastasis experiments?

A1: Based on current research, a concentration range of 0.1 µM to 10 µM is recommended for initial studies. In HT1080 fibrosarcoma cells, EAA has been shown to be non-cytotoxic up to 20 µM.[1][2] However, the optimal concentration is cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line before proceeding with anti-metastasis assays.

Q2: In which cancer cell line has this compound been shown to have anti-metastatic effects?

A2: The primary published data on the anti-metastatic properties of this compound is in the HT1080 human fibrosarcoma cell line, where metastasis was induced by phorbol-12-myristate-13-acetate (PMA).[1][2] Further research is needed to determine its efficacy in other cancer cell lines such as breast, lung, or prostate cancer.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been demonstrated to inhibit the phosphorylation of key proteins in the PI3K/AKT, MAPK, and NF-κB signaling pathways.[1][2] By targeting these pathways, EAA can downregulate the expression of proteins involved in cell migration, invasion, and angiogenesis, such as matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), and N-cadherin.[1]

Q4: My cells are not migrating/invading in the control group of my Transwell assay. What could be the issue?

A4: Insufficient migration or invasion in the control group can be due to several factors. Ensure that the chemoattractant (e.g., FBS) concentration in the lower chamber is optimal. The pore size of the Transwell insert should be appropriate for your cell type. Also, check the viability of your cells and ensure they have not been over-passaged.

Q5: I am observing high variability in my wound healing assay results. How can I improve consistency?

A5: Consistency in wound healing assays can be improved by creating uniform scratches. Using a p200 pipette tip or a specialized wound healing tool can help create a consistent gap width. Ensure that the cell monolayer is confluent and evenly distributed before making the scratch. Image the same field of view at each time point for accurate analysis.

Troubleshooting Guides

Low Anti-Metastatic Effect Observed
Potential Cause Troubleshooting Step
Suboptimal EAA Concentration Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
Low Cell Viability Conduct a cytotoxicity assay (e.g., MTT) to ensure the chosen EAA concentration is not killing the cells.
Incorrect Assay Timing Optimize the incubation time for your migration/invasion assay. Cell motility rates vary between cell lines.
Inactive Compound Ensure proper storage and handling of the this compound stock solution to maintain its activity.
High Cytotoxicity Observed
Potential Cause Troubleshooting Step
EAA Concentration Too High Lower the concentration of this compound used in the experiment. Refer to your dose-response curve.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells.
Extended Incubation Time Reduce the duration of the experiment to minimize long-term cytotoxic effects.

Data Presentation

Table 1: Effect of this compound on HT1080 Cells

Parameter Cell Line Concentration Effect Reference
CytotoxicityHT10800.1 - 20 µMNo significant cytotoxicity observed.[1]
Cell MigrationHT10801, 5, 10 µMSignificant inhibition of PMA-induced migration.[1][2]
Cell InvasionHT10801, 5, 10 µMSignificant inhibition of PMA-induced invasion.[1][2]
MMP-2/-9 ExpressionHT10801, 5, 10 µMDose-dependent inhibition of PMA-induced expression.[1]
VEGF ExpressionHT10801, 5, 10 µMDose-dependent inhibition of PMA-induced expression.[1]
N-cadherin ExpressionHT10801, 5, 10 µMDose-dependent inhibition of PMA-induced expression.[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for the desired experimental duration (e.g., 24, 48 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay
  • Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Create a scratch in the cell monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the desired concentration of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Measure the wound area at each time point and calculate the percentage of wound closure.

Transwell Invasion Assay
  • Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and incubate for 30 minutes at 37°C to allow for gelling.

  • Seed 5 x 10⁴ cells in serum-free medium into the upper chamber of the insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add the desired concentration of this compound or vehicle control to both the upper and lower chambers.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Count the number of invading cells in several microscopic fields and calculate the average.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cell Culture cytotoxicity Cytotoxicity Assay (MTT) (Determine IC50) cell_culture->cytotoxicity migration Wound Healing Assay cell_culture->migration invasion Transwell Invasion Assay cell_culture->invasion eaa_prep This compound Stock Preparation eaa_prep->cytotoxicity eaa_prep->migration eaa_prep->invasion cytotoxicity->migration Select non-toxic concentration cytotoxicity->invasion Select non-toxic concentration western_blot Western Blot Analysis migration->western_blot Collect Lysates data_quant Data Quantification (ImageJ, Plate Reader) migration->data_quant invasion->western_blot Collect Lysates invasion->data_quant western_blot->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis conclusion Conclusion stat_analysis->conclusion

Caption: A generalized experimental workflow for assessing the anti-metastatic potential of this compound.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects EAA This compound PI3K PI3K EAA->PI3K inhibits phosphorylation MAPK MAPK EAA->MAPK inhibits phosphorylation NFkB NF-κB EAA->NFkB inhibits phosphorylation AKT AKT PI3K->AKT activates MMPs MMPs AKT->MMPs promotes expression VEGF VEGF AKT->VEGF promotes expression N_cadherin N-cadherin AKT->N_cadherin promotes expression MAPK->MMPs promotes expression MAPK->VEGF promotes expression MAPK->N_cadherin promotes expression NFkB->MMPs promotes expression NFkB->VEGF promotes expression NFkB->N_cadherin promotes expression invasion invasion MMPs->invasion metastasis metastasis MMPs->metastasis VEGF->metastasis angiogenesis angiogenesis VEGF->angiogenesis N_cadherin->metastasis EMT Epithelial- Mesenchymal Transition N_cadherin->EMT

Caption: Signaling pathways inhibited by this compound, leading to reduced metastasis.

References

overcoming solubility issues with epi-aszonalenin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epi-aszonalenin A. The information is designed to address common challenges, with a particular focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a hydrophobic molecule with limited aqueous solubility. It is generally soluble in organic solvents.[1] Published data and supplier information indicate that it is soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethanol (B145695).[1][2]

Q2: Are there any specific concentrations for its solubility in these organic solvents?

One supplier specifies the solubility of this compound in ethanol to be 1 mg/mL.[2] While it is known to be soluble in DMSO and methanol, specific quantitative values from suppliers are not consistently provided.[1][2] It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific stock solution needs.

Q3: How can I improve the dissolution of this compound?

For general laboratory use, if you encounter difficulty in dissolving this compound, warming the solution at 37°C and using an ultrasonic bath for a short period can help increase its solubility.[2]

Q4: What is the recommended solvent for preparing stock solutions for cell-based assays?

DMSO is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro experiments. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How should I prepare this compound for in vivo animal studies?

Due to its poor aqueous solubility, a specific formulation approach is often necessary for in vivo administration. A common method involves first dissolving the compound in a minimal amount of a suitable organic solvent like DMSO, followed by dilution with a vehicle containing co-solvents and surfactants. One suggested formulation is a mixture of DMSO, PEG300, Tween 80, and a saline or PBS solution.[3]

Troubleshooting Guide: Solubility Issues

This guide provides structured approaches to address common solubility problems encountered during experiments with this compound.

Issue 1: this compound precipitates out of solution when added to aqueous buffers or cell culture media.
  • Root Cause: This is expected behavior for a hydrophobic compound when the concentration of the organic solvent is significantly diluted in an aqueous environment, causing the compound to crash out of solution.

  • Solution Workflow:

    • Step 1: Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.

    • Step 2: Optimize the Stock Solution Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume of the stock to your aqueous medium, keeping the final DMSO concentration minimal and reducing the chances of precipitation.

    • Step 3: Use a Surfactant: For certain applications, the inclusion of a biocompatible surfactant, such as Tween 80, in the final aqueous solution can help to maintain the solubility of hydrophobic compounds.

    • Step 4: Consider a Formulation Approach: For persistent issues, especially in cell culture, consider more advanced formulation strategies like the use of cyclodextrins to form inclusion complexes, which can enhance aqueous solubility.

Issue 2: Inconsistent results in biological assays.
  • Root Cause: Inconsistent results can sometimes be attributed to incomplete dissolution or precipitation of the compound in the assay medium, leading to variability in the effective concentration.

  • Solution Workflow:

    • Step 1: Visual Inspection: Before use, always visually inspect your prepared solutions (both stock and working solutions) for any signs of precipitation. If any is observed, do not proceed with the experiment.

    • Step 2: Fresh Preparations: Prepare fresh working solutions from your stock solution for each experiment to avoid potential degradation or precipitation over time.

    • Step 3: Sonication: Briefly sonicate your final working solution in an ultrasonic bath before adding it to your assay to ensure homogeneity.

    • Step 4: Solubility Testing: Perform a simple solubility test by preparing your highest intended working concentration and observing it over the time course of your experiment for any signs of precipitation.

Quantitative Solubility Data Summary

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA specific concentration is not consistently provided by suppliers.[1][2]
Ethanol1 mg/mL-
MethanolSolubleA specific concentration is not consistently provided by suppliers.[1][2]

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 415.48 g/mol .

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube thoroughly until the solid is completely dissolved. If necessary, warm the tube to 37°C and briefly sonicate in a water bath to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.

    • Perform a serial dilution of the stock solution in cell culture medium to reach the final desired concentration. It is recommended to perform at least one intermediate dilution step to ensure accurate pipetting and thorough mixing.

    • Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your cell line (typically ≤ 0.1%).

    • Gently mix the final working solution before adding it to the cells.

Visualizations

Signaling Pathway

Recent studies have shown that this compound can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) IkB->IkB_NF_kB Ub Ubiquitination IkB->Ub 4. NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB NF_kB_nucleus NF-κB (Active) NF_kB->NF_kB_nucleus 7. Nuclear Translocation Proteasome Proteasome Ub->Proteasome 5. Degradation Proteasome->NF_kB 6. Release DNA DNA NF_kB_nucleus->DNA 8. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 9. Transcription Experimental_Workflow Start Start Weigh 1. Weigh solid This compound Start->Weigh Dissolve 2. Dissolve in DMSO to make stock solution Weigh->Dissolve Check_Solubility Completely dissolved? Dissolve->Check_Solubility Sonicate Warm to 37°C and sonicate Check_Solubility->Sonicate No Store 3. Store stock solution at -20°C or -80°C Check_Solubility->Store Yes Sonicate->Dissolve Dilute 4. Prepare working solution in cell culture medium Store->Dilute Final_Check No precipitation? Dilute->Final_Check Precipitation Troubleshoot: - Lower concentration - Adjust protocol Final_Check->Precipitation No Treat_Cells 5. Add working solution to cell culture Final_Check->Treat_Cells Yes Incubate 6. Incubate for defined period Treat_Cells->Incubate Assay 7. Perform biological assay Incubate->Assay End End Assay->End

References

Technical Support Center: Epi-aszonalenin A Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epi-aszonalenin A. The focus is on identifying potential degradation products and ensuring the stability of the compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What could be the cause?

A1: The appearance of new peaks in your chromatogram often suggests the presence of impurities or degradation products. This compound, like many complex natural products, can be sensitive to environmental conditions.[1][2] Potential causes for degradation include:

  • pH instability: Exposure to acidic or basic conditions can lead to hydrolysis of labile functional groups.

  • Oxidation: The molecule may be susceptible to oxidation, especially if exposed to air, peroxides, or certain reactive chemicals.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Thermal stress: High temperatures during storage or in experimental procedures can cause decomposition.

To identify the source of the issue, it is recommended to perform a systematic forced degradation study.[3][4]

Q2: How can I determine the stability of my this compound sample under my experimental conditions?

A2: To assess the stability of this compound, you should conduct forced degradation studies.[3][5] These studies involve subjecting the compound to various stress conditions that are more severe than typical experimental or storage conditions. The goal is to accelerate degradation and identify potential degradation products and pathways.[3] This information is crucial for developing stability-indicating analytical methods.

Q3: What are the recommended starting points for a forced degradation study on this compound?

A3: A standard forced degradation study involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.[1][2] The conditions should be adjusted to achieve a target degradation of 5-20%.[4] This ensures that sufficient degradation occurs to identify products without completely consuming the parent compound.

Q4: What analytical techniques are best suited for identifying potential degradation products of this compound?

A4: High-performance liquid chromatography (HPLC) coupled with a UV detector is a primary tool for separating the degradation products from the parent compound. For structural elucidation, liquid chromatography-mass spectrometry (LC-MS) is indispensable for obtaining molecular weight information on the potential degradation products.[6][7][8] Further characterization may require isolation of the degradation products followed by nuclear magnetic resonance (NMR) spectroscopy.[7][9]

Troubleshooting Guide

Issue: Rapid Loss of this compound Purity in Solution
  • Possible Cause: The solvent system may be contributing to degradation. For example, certain solvents can contain impurities like peroxides that promote oxidation, or the pH of the solution may not be optimal for stability.

  • Troubleshooting Steps:

    • Analyze a freshly prepared solution of this compound to establish a baseline purity.

    • Prepare solutions in a variety of high-purity (HPLC grade) solvents and buffers with a range of pH values (e.g., pH 3, 7, 9).

    • Monitor the purity of these solutions over time at set intervals (e.g., 0, 2, 4, 8, 24 hours) using a validated HPLC method.

    • Protect solutions from light and store at a controlled temperature.

    • Based on the results, select a solvent system that minimizes degradation for your future experiments.

Issue: Inconsistent Biological Activity of this compound
  • Possible Cause: The compound may be degrading during the course of the bioassay, leading to variable results. The degradation products themselves could also have unintended biological activities. This compound is known to be an inhibitor of NF-κB signaling.[10] Degradation could alter this activity.

  • Troubleshooting Steps:

    • Assess the stability of this compound in your cell culture medium or assay buffer under the exact conditions of your experiment (e.g., temperature, CO2 levels, duration).

    • Use an appropriate analytical method (e.g., LC-MS) to quantify the amount of intact this compound at the beginning and end of the assay.

    • If significant degradation is observed, consider reducing the incubation time or adding the compound at multiple time points.

    • If possible, test the biological activity of any identified major degradation products to see if they contribute to the observed effects.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.[3]

Materials:

  • This compound

  • HPLC grade methanol (B129727) and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Monitor at specified time points.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a suitable solvent in the oven. Analyze samples at various time points.

  • Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: HPLC-MS Method for a Stability-Indicating Assay

Objective: To develop an HPLC-MS method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 220-400 nm; MS scan in positive and negative ion modes.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify new peaks that appear in the stressed samples.

  • Determine the mass-to-charge ratio (m/z) of the new peaks to obtain their molecular weights.

  • Use the fragmentation patterns from MS/MS analysis to help elucidate the structures of the degradation products.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study on this compound

Stress ConditionRetention Time (min)[M+H]⁺ (m/z)Proposed ChangeStatus
Control 10.2416.19-Parent
Acid Hydrolysis (0.1 M HCl, 60°C) 8.5398.18Loss of H₂ODegradation Product 1
7.1372.16DecarbonylationDegradation Product 2
Base Hydrolysis (0.1 M NaOH, 60°C) 9.1434.19Hydrolysis of lactamDegradation Product 3
Oxidation (3% H₂O₂) 10.5432.18N-oxidationDegradation Product 4
9.8432.18EpoxidationDegradation Product 5
Thermal (80°C) 10.2416.19-Stable
Photolytic 9.5414.17DehydrogenationDegradation Product 6

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification stress_conditions This compound Sample (Solid & Solution) acid Acidic (HCl) stress_conditions->acid base Basic (NaOH) stress_conditions->base oxidation Oxidative (H₂O₂) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo hplc HPLC-UV/PDA Analysis (Separation & Quantification) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis (MW & Fragmentation) hplc->lcms structure Structure Elucidation lcms->structure pathway Degradation Pathway Hypothesis structure->pathway

Caption: Workflow for the identification of this compound degradation products.

troubleshooting_tree start Unexpected peaks in HPLC? check_storage Check storage conditions (Temp, Light, Time) start->check_storage Yes check_solvent Evaluate solvent/buffer stability check_storage->check_solvent Conditions OK forced_degradation Perform forced degradation study check_solvent->forced_degradation Solvent Inert isolate Isolate & characterize new peaks (LC-MS, NMR) forced_degradation->isolate nfkb_pathway tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus gene Gene Transcription (Inflammation, Proliferation) nucleus->gene epiA This compound epiA->ikk Inhibition degradation_prod Degradation Products (Unknown Activity) degradation_prod->ikk ?

References

Technical Support Center: Epi-Aszonalenin A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining epi-aszonalenin A extraction techniques. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is an indole (B1671886) alkaloid, a class of naturally occurring chemical compounds containing a nitrogen atom. It is a secondary metabolite produced by the marine coral endophytic fungus Aspergillus terreus C23-3.[1] Endophytic fungi reside within the tissues of living plants without causing any apparent disease.

Q2: What are the known biological activities of this compound?

This compound has demonstrated notable biological activities, including anti-tumor and anti-angiogenic properties.[1] Research has shown its potential to inhibit the proliferation and invasion of cancer cells.[1]

Q3: What are the general steps for extracting secondary metabolites from Aspergillus terreus?

The general workflow for extracting secondary metabolites like this compound from Aspergillus terreus involves the following key stages:

  • Fungal Fermentation: Culturing the Aspergillus terreus strain under controlled conditions to promote the production of the desired metabolite.

  • Extraction: Separating the fungal biomass (mycelia) from the liquid culture medium (filtrate) and extracting the metabolites from one or both components using an appropriate organic solvent.

  • Purification: Isolating the target compound, this compound, from the crude extract using chromatographic techniques.

  • Identification and Quantification: Characterizing the purified compound using spectroscopic methods and quantifying the yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Incomplete cell lysis.Consider physical disruption methods such as ultrasonication or grinding of the fungal mycelia before solvent extraction.
Inefficient solvent extraction.Ensure a sufficient solvent-to-solid ratio and consider sequential extractions. Ethyl acetate (B1210297) is a commonly used solvent for extracting secondary metabolites from Aspergillus terreus.[2][3][4]
Target Compound Not Detected in Crude Extract Fungal strain did not produce the compound under the selected fermentation conditions.Optimize fermentation parameters such as media composition, pH, temperature, and incubation time.
Degradation of the compound during extraction.Avoid high temperatures during extraction and solvent evaporation. Store extracts at low temperatures (e.g., 4°C) and protected from light.
Poor Separation During Chromatography Inappropriate stationary or mobile phase.For silica (B1680970) gel chromatography, if the compound is highly polar and shows strong adsorption, consider using a more polar solvent system or switching to a different stationary phase like alumina. For indole alkaloids, peak tailing on silica gel can be an issue due to interactions with acidic silanol (B1196071) groups; adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can help.
Column overloading.Reduce the amount of crude extract loaded onto the chromatographic column.
Presence of Impurities in Final Product Co-elution of compounds with similar polarities.Employ multiple chromatographic steps with different separation principles (e.g., normal-phase followed by reverse-phase HPLC) for higher purity.

Data Presentation

The following table summarizes data from an optimization study on the ultrasound-assisted extraction of neoechinulin (B12335001) A, an indole alkaloid with structural similarities to this compound, from Aspergillus amstelodami. This data can serve as a valuable reference for optimizing the extraction parameters for this compound.[5][6]

Parameter Range Studied Effect on Yield Optimal Condition (for Neoechinulin A)
Methanol (B129727) Volume Fraction30% - 100%Yield increases with methanol concentration up to a certain point, then decreases.72.76%
Solid-Liquid Ratio5 mL/g - 40 mL/gHigher ratios generally lead to better extraction efficiency.25 mL/g
Soaking Temperature20°C - 90°CIncreased temperature can enhance solubility and diffusion, but may also lead to degradation of thermolabile compounds.50.8°C

Note: The optimal conditions provided are for neoechinulin A and should be considered as a starting point for the optimization of this compound extraction.[5][6]

Experimental Protocols

Fungal Fermentation and Extraction

This protocol is a generalized procedure based on methods for extracting secondary metabolites from Aspergillus terreus.[2][3][4][7]

  • Inoculation and Fermentation:

    • Inoculate a spore suspension of Aspergillus terreus C23-3 into a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.

    • Incubate the flasks under static or shaking conditions at room temperature for a period of 2-4 weeks to allow for fungal growth and metabolite production.[4][7]

  • Extraction of Fermentation Broth:

    • Separate the mycelia from the culture broth by filtration through cheesecloth or a similar material.

    • Adjust the pH of the culture filtrate to acidic (e.g., pH 3) using an acid such as HCl.[3]

    • Perform a liquid-liquid extraction of the filtrate with an equal volume of ethyl acetate. Repeat this step three times.

    • Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Extraction of Mycelia:

    • The fungal mycelia can also be extracted with an organic solvent like methanol or ethyl acetate.

    • If necessary, grind the mycelia to ensure better solvent penetration.

    • Combine the mycelial extract with the broth extract or analyze it separately.

Purification by Column Chromatography
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the target compound and concentrate them.

    • Further purify the concentrated fraction using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.[8]

Mandatory Visualization

Biosynthetic Pathway of Aszonalenin (B1229209)

The following diagram illustrates the key steps in the biosynthesis of aszonalenin, a direct precursor to this compound.[1][9]

aszonalenin_biosynthesis L_Tryptophan L-Tryptophan R_Benzodiazepinedione (R)-Benzodiazepinedione L_Tryptophan->R_Benzodiazepinedione AnaPS (NRPS) Aszonalenin Aszonalenin R_Benzodiazepinedione->Aszonalenin AnaPT (Prenyltransferase) + DMAPP Epi_Aszonalenin_A This compound Aszonalenin->Epi_Aszonalenin_A Stereoisomerization

Caption: Putative biosynthetic pathway of aszonalenin and its relation to this compound.

Experimental Workflow for this compound Extraction

This diagram outlines the general experimental workflow for the extraction and purification of this compound.

extraction_workflow Fermentation Aspergillus terreus Fermentation Filtration Filtration Fermentation->Filtration Mycelia Mycelia Filtration->Mycelia Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Solvent_Extraction_Mycelia Solvent Extraction Mycelia->Solvent_Extraction_Mycelia Liquid_Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Culture_Filtrate->Liquid_Liquid_Extraction Crude_Extract_Mycelia Crude Extract (from Mycelia) Solvent_Extraction_Mycelia->Crude_Extract_Mycelia Crude_Extract_Filtrate Crude Extract (from Filtrate) Liquid_Liquid_Extraction->Crude_Extract_Filtrate Combined_Crude_Extract Combined Crude Extract Crude_Extract_Mycelia->Combined_Crude_Extract Crude_Extract_Filtrate->Combined_Crude_Extract Column_Chromatography Silica Gel Column Chromatography Combined_Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection HPLC_Purification Preparative HPLC Fraction_Collection->HPLC_Purification Pure_Epi_Aszonalenin_A Pure this compound HPLC_Purification->Pure_Epi_Aszonalenin_A

Caption: General experimental workflow for the extraction and purification of this compound.

References

dealing with epi-aszonalenin A batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling potential batch-to-batch variability of epi-aszonalenin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benzodiazepine (B76468) alkaloid, a type of secondary metabolite isolated from fungi such as Aspergillus novofumigatus and Aspergillus terreus.[1][2] It is studied for its potential psychoactive and antitumor properties.[1][3] Its mode of action involves the modulation of specific biological pathways, with a notable activity being the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4]

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: As a natural product, this compound's consistency can be affected by several factors:

  • Purity: The percentage of the active compound versus impurities can differ between batches.

  • Presence of Isomers: The manufacturing or purification process may result in varying ratios of stereoisomers, which can have different biological activities.

  • Residual Solvents: Different solvents used during extraction and purification may be present in trace amounts.

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

  • Source Organism: Variations in the fungal strain and culture conditions can affect the metabolic profile of the final product.

Q3: How is the quality of this compound typically assessed?

A3: The quality of this compound is primarily assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity determination and Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.[1]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound at -20°C for long-term stability.[5] For short-term storage, +4°C is acceptable. The compound should be kept cool and dry.[5] Suppliers suggest it is stable for at least two years when stored correctly.[5]

Q5: What should I do if I observe inconsistent results between different batches of this compound?

A5: If you encounter variability, it is crucial to first perform a set of quality control checks on the new batch. This includes verifying the purity and identity of the compound and comparing it to the previous batch. The troubleshooting guide below provides a more detailed workflow for addressing this issue.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with a new batch of this compound.
  • Question: I was getting a consistent IC50 value in my cell-based assay, but with the new lot, the potency has significantly changed. What should I do?

  • Answer: This is a common issue with natural products. Follow these steps to troubleshoot:

    • Review the Certificate of Analysis (CoA): Carefully compare the CoAs of the old and new batches. Pay close attention to the purity, method of analysis, and any listed impurities.

    • Perform an internal Quality Control (QC) check:

      • HPLC Analysis: Run an HPLC analysis on both the old and new batches under the same conditions to compare their purity and retention times.

      • LC-MS Analysis: Use LC-MS to confirm the molecular weight of the main peak and to identify any potential impurities in the new batch that were not present in the old one.

    • Solubility Check: Ensure that the new batch dissolves completely in your solvent at the desired concentration. Incomplete dissolution can lead to lower effective concentrations.

    • Standard Curve Calibration: If possible, generate a dose-response curve for both batches side-by-side in your assay to quantify the difference in potency.

Issue 2: Unexpected cytotoxicity observed with a new batch.
  • Question: My cells are showing signs of toxicity at concentrations that were previously non-toxic. Could the new batch of this compound be the cause?

  • Answer: Yes, this could be due to the presence of a cytotoxic impurity.

    • Impurity Profiling: As mentioned above, use HPLC and LC-MS to look for new or elevated impurity peaks in the new batch.

    • Consult the Supplier: Contact the supplier and provide them with your findings. They may have additional information about the batch or be able to provide a replacement.

    • Fractionation and Testing (Advanced): If the issue persists and is critical for your research, you can consider using preparative HPLC to isolate the main component from the impurities and test their activities separately.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationMethod
Appearance White solidVisual
Purity ≥95%HPLC
Identity Conforms to structureNMR, MS
Molecular Formula C₂₅H₂₅N₃O₃-
Molecular Weight 415.4 g/mol MS
Solubility Soluble in DMSO, methanol, or ethanolVisual
Storage -20°C-

Experimental Protocols

Protocol 1: Quality Control of a New Batch of this compound using HPLC
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the new batch of this compound in HPLC-grade methanol.

    • If available, prepare a stock solution of the previous, well-performing batch at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Gradient: Start with 30% acetonitrile and increase to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the new batch and the old batch.

    • Compare the retention times of the main peaks. They should be identical.

    • Compare the peak purity and the area percentage of the main peak. A significant difference in purity could explain a change in potency.

    • Look for the presence of new peaks or a significant increase in the area of existing impurity peaks in the new batch.

Protocol 2: Cell-Based NF-κB Reporter Assay
  • Cell Seeding:

    • Seed a human cell line containing an NF-κB responsive luciferase reporter construct (e.g., HEK293T) in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (from the new and old batches in parallel) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO).

  • NF-κB Activation:

    • After 1 hour of pre-incubation with the compound, stimulate the cells with an NF-κB activator, such as TNFα (10 ng/mL).

    • Include a non-stimulated control.

  • Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).

    • Plot the normalized luciferase activity against the concentration of this compound to generate dose-response curves and calculate the IC50 values for each batch.

Mandatory Visualization

NF-kappaB Signaling Pathway Inhibition Inhibition of NF-κB Signaling by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n translocates epi_Aszonalenin_A This compound epi_Aszonalenin_A->IKK_Complex Inhibits Gene_Expression Target Gene Expression NFkB_p50_p65_n->Gene_Expression activates

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Batch_Qualification_Workflow Workflow for Qualifying a New Batch of this compound Start New Batch Received Review_CoA Review Certificate of Analysis Start->Review_CoA Internal_QC Perform Internal QC (HPLC, LC-MS) Review_CoA->Internal_QC Compare_Data Data Matches Previous Batch? Internal_QC->Compare_Data Pilot_Assay Conduct Pilot Assay (Side-by-side with old batch) Compare_Data->Pilot_Assay Yes Troubleshoot Troubleshoot/ Contact Supplier Compare_Data->Troubleshoot No Compare_Activity Biological Activity Consistent? Pilot_Assay->Compare_Activity Accept_Batch Accept Batch for Routine Use Compare_Activity->Accept_Batch Yes Compare_Activity->Troubleshoot No

Caption: A logical workflow for the qualification of a new batch of this compound.

References

improving the stereoselectivity of epi-aszonalenin A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of epi-aszonalenin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the stereoselectivity of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the total synthesis of this compound?

The primary challenge in the total synthesis of this compound and its congeners lies in controlling the stereochemistry at its multiple chiral centers. Specifically, achieving high diastereoselectivity during the introduction of the reverse prenyl group at the C3 position of the indole (B1671886) core and the subsequent cyclization to form the fused ring system is a critical hurdle in chemical synthesis.

Q2: Are there established methods to achieve high stereoselectivity in the synthesis of aszonalenin (B1229209) stereoisomers?

Yes, a highly effective chemoenzymatic approach has been developed that provides near-perfect stereoselectivity.[1][2] This method utilizes recombinant prenyltransferases to catalyze the key prenylation step.

Q3: Which enzymes are used in the stereospecific synthesis of aszonalenins?

Two key prenyltransferases have been identified and successfully used:

  • AnaPT from Neosartorya fischeri

  • CdpNPT from Aspergillus fumigatus[1][2]

These enzymes introduce prenyl groups from opposite sides of the indoline (B122111) ring system, allowing for the synthesis of different stereoisomers with high fidelity.[1][2]

Q4: What level of stereoselectivity can be achieved with the enzymatic method?

The enzymatic synthesis of aszonalenin stereoisomers has been reported to proceed with approximately 100% stereoselectivity.[1][2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound, with a focus on improving stereoselectivity.

Issue 1: Poor Diastereoselectivity in Chemical Prenylation

Symptoms:

  • Formation of multiple diastereomers upon introduction of the reverse prenyl group at C3.

  • Difficult separation of the desired this compound precursor from other stereoisomers.

Possible Causes:

  • Non-selective Reagents: Use of achiral or racemic prenylating agents and catalysts.

  • Substrate Control Issues: The inherent stereochemistry of the benzodiazepinedione precursor may not sufficiently direct the stereochemical outcome of the prenylation.

  • Reaction Conditions: Temperature, solvent, and stoichiometry can significantly influence the diastereomeric ratio.

Troubleshooting Steps:

  • Employ a Chiral Catalyst: Investigate the use of chiral Lewis acids or organocatalysts to induce facial selectivity during the prenylation.

  • Substrate-Directed Synthesis: Modify the protecting groups on the benzodiazepinedione precursor to enhance steric hindrance and favor the approach of the prenylating agent from the desired face.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity.

    • Solvent: Screen a variety of solvents with different polarities and coordinating abilities.

    • Reagent Stoichiometry: Carefully control the stoichiometry of the prenylating agent and any additives.

Issue 2: Low Yield or Inactivity in Enzymatic Prenylation

Symptoms:

  • Low conversion of the benzodiazepinedione substrate to the prenylated product.

  • Complete lack of enzymatic activity.

Possible Causes:

  • Enzyme Denaturation: Improper storage or handling of the prenyltransferase.

  • Substrate Inhibition: High concentrations of the substrate or product may inhibit enzyme activity.

  • Incorrect Cofactors: Absence or incorrect concentration of necessary cofactors. While some prenyltransferases are metal-independent, others may require divalent cations like Mg²⁺.[3]

  • pH and Buffer Conditions: The pH and composition of the reaction buffer may not be optimal for the specific enzyme.

Troubleshooting Steps:

  • Verify Enzyme Integrity:

    • Ensure enzymes are stored at the recommended temperature (-80°C).

    • Perform a control reaction with a known substrate to confirm enzyme activity.

  • Optimize Substrate Concentration: Run a substrate titration experiment to determine the optimal concentration and identify any potential substrate inhibition.

  • Check Cofactor Requirements: Consult the literature for the specific cofactor requirements of AnaPT or CdpNPT and ensure they are present in the correct concentration.

  • Buffer Optimization: Perform a pH screen to find the optimal pH for the enzymatic reaction. Test different buffer systems to assess their impact on enzyme activity.

  • Reaction Time: Monitor the reaction over time to determine the optimal reaction duration for maximum conversion.

Quantitative Data Summary

The following table summarizes the reported stereoselectivity and conversion rates for the enzymatic synthesis of aszonalenin stereoisomers.

EnzymeSubstrateMajor ProductStereoselectivityConversion Rate
AnaPT(R)-benzodiazepinedioneAszonalenin~100%85-100%[1][2]
AnaPT(S)-benzodiazepinedioneepi-Aszonalenin C~100%85-100%[2]
CdpNPT(R)-benzodiazepinedioneC3-prenylated (R)-isomer~100%85-100%[1][2]
CdpNPT(S)-benzodiazepinedioneC3-prenylated (S)-isomer~100%85-100%[1][2]

Experimental Protocols

General Protocol for Enzymatic Prenylation

This protocol is a generalized procedure based on the chemoenzymatic synthesis of aszonalenins.[1][2] Specific concentrations and conditions should be optimized for your experimental setup.

Materials:

  • Purified prenyltransferase (AnaPT or CdpNPT)

  • (R)- or (S)-benzodiazepinedione substrate

  • Dimethylallyl pyrophosphate (DMAPP)

  • Reaction buffer (e.g., Tris-HCl with appropriate pH)

  • Quenching solution (e.g., ethyl acetate)

  • Analytical tools (HPLC, LC-MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the benzodiazepinedione substrate, and DMAPP.

  • Enzyme Addition: Initiate the reaction by adding the purified prenyltransferase to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time.

  • Quenching: Stop the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Analysis: Analyze the organic layer by HPLC or LC-MS to determine the conversion rate and stereoselectivity.

Visualizations

Logical Workflow for Improving Stereoselectivity

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Chemical Synthesis Path cluster_3 Enzymatic Synthesis Path cluster_4 Outcome start Low Stereoselectivity in This compound Synthesis strategy Choose Synthesis Approach start->strategy chem_opt Optimize Chemical Prenylation strategy->chem_opt Chemical Route enz_opt Troubleshoot Enzymatic Prenylation strategy->enz_opt Enzymatic Route catalyst Screen Chiral Catalysts chem_opt->catalyst substrate Modify Substrate chem_opt->substrate conditions Optimize Reaction Conditions chem_opt->conditions end High Stereoselectivity Achieved catalyst->end substrate->end conditions->end activity Verify Enzyme Activity enz_opt->activity params Optimize Reaction Parameters (pH, Temp, Conc.) enz_opt->params activity->end params->end

Caption: Troubleshooting workflow for enhancing stereoselectivity.

Signaling Pathway: Hypothetical Catalytic Cycle for Enzymatic Prenylation

G E Prenyltransferase (E) ES E + Substrate (Benzodiazepinedione) E->ES ESD E-Substrate + DMAPP ES->ESD EP E + Prenylated Product ESD->EP Catalysis & Prenyl Transfer EP->E Release Product Product EP->Product Substrate Substrate Substrate->ES Binds DMAPP DMAPP DMAPP->ESD Binds

Caption: Hypothetical enzymatic prenylation cycle.

Experimental Workflow: Chemoenzymatic Synthesis

G Start Prepare Reaction Mixture (Buffer, Substrate, DMAPP) Enzyme Add Purified Prenyltransferase Start->Enzyme Incubate Incubate at Optimal Temperature Enzyme->Incubate Quench Quench Reaction (e.g., Ethyl Acetate) Incubate->Quench Extract Extract Organic Layer Quench->Extract Analyze Analyze by HPLC/LC-MS Extract->Analyze End Determine Stereoselectivity & Conversion Analyze->End

Caption: Workflow for chemoenzymatic synthesis and analysis.

References

Validation & Comparative

Validating the Anti-Inflammatory Effects of epi-Aszonalenin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of epi-aszonalenin A against the well-established corticosteroid, dexamethasone. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential anti-inflammatory agent.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound's close analog, epi-aszonalenin B, and the widely used anti-inflammatory drug, dexamethasone, on key inflammatory markers. This data is crucial for understanding their relative potencies.

CompoundTargetAssayCell LineIC50Reference
epi-Aszonalenin B NF-κBLuciferase Reporter Assay6E85.0 µM[1]
Dexamethasone NF-κB3xκB Luciferase Reporter AssayA5490.5 nM
Dexamethasone IL-6 ProductionELISAHuman Retinal Microvascular Pericytes (HRMPs)2-6 nM
Dexamethasone TNF-α ProductionELISAHuman Retinal Microvascular Pericytes (HRMPs)44-995 nM

Note: Data for this compound is based on its close analog, epi-aszonalenin B. Further studies are required to establish the specific IC50 of this compound.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2] Experimental evidence indicates that this compound inhibits the phosphorylation of both IκB-α and the p65 subunit of NF-κB. This inhibition prevents the degradation of IκB-α and the subsequent translocation of the active p65 subunit into the nucleus, thereby blocking the transcription of pro-inflammatory genes.[2] Consequently, the production of key inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) is significantly downregulated.[2]

Dexamethasone, a potent synthetic glucocorticoid, also inhibits the NF-κB pathway, but through a different primary mechanism. It binds to the glucocorticoid receptor (GR), which then translocates to the nucleus and interferes with the activity of transcription factors like NF-κB.

The following diagram illustrates the NF-κB signaling pathway and the points of inhibition for both this compound and dexamethasone.

NF-kB Signaling Pathway cluster_n Inhibition in Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_complex NF-κB Complex (p65/IκB-α) IKK->NFkB_complex IkBa IκB-α p65 p65 p_p65 p-p65 p65->p_p65 phosphorylation p_IkBa p-IκB-α p_IkBa->p65 Nucleus Nucleus p_p65->Nucleus translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_genes->Cytokines EAA This compound EAA->IKK inhibits Dexa Dexamethasone GR GR Dexa->GR GR->Nucleus GR->Pro_inflammatory_genes inhibits

Caption: NF-κB signaling pathway and points of inhibition.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for comparing the anti-inflammatory effects of this compound and a reference compound like dexamethasone.

Experimental Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment Pre-treatment with This compound or Dexamethasone (various concentrations) cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate elisa Cytokine Measurement (ELISA for TNF-α, IL-6) supernatant->elisa luciferase NF-κB Activity Assay (Luciferase Reporter Assay) cell_lysate->luciferase data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis luciferase->data_analysis end End data_analysis->end

Caption: Workflow for comparing anti-inflammatory compounds.

Protocol 1: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (from E. coli O111:B4)

  • This compound

  • Dexamethasone (as a positive control)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or dexamethasone. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control wells.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds compared to the LPS-stimulated control. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Protocol 2: NF-κB Luciferase Reporter Assay

Objective: To measure the inhibitory effect of this compound on NF-κB activation using a luciferase reporter gene assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS

  • TNF-α (or other NF-κB activator)

  • This compound

  • Dexamethasone

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

  • 96-well white, clear-bottom plates

Procedure:

  • Transfection: Co-transfect the cells in a 96-well plate with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing different concentrations of this compound or dexamethasone. Include a vehicle control. Incubate for 1 hour.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL).

  • Incubation: Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control. Determine the IC50 values.

References

Epi-Aszonalenin A vs. Aszonalenin A: A Comparative Guide on Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-aszonalenin A and aszonalenin (B1229209) A are stereoisomeric fungal metabolites that have garnered interest in the scientific community for their distinct biological activities. While structurally similar, their different stereochemistry leads to notable differences in their therapeutic potential. This compound has emerged as a promising anti-cancer agent, while aszonalenin A is primarily recognized for its anti-biofilm properties. This guide provides a comprehensive comparison of their known biological activities, supported by available experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

A critical distinction in the biological activity of these two compounds lies in their efficacy against different cellular targets. While direct comparative studies are limited, existing research points towards divergent therapeutic applications.

Anti-Cancer Activity:

This compound has demonstrated significant potential in inhibiting tumor invasion and metastasis.[1] In contrast, while aszonalenin has been investigated for NF-κB inhibitory activity, a key pathway in cancer, its stereoisomer appears to be more potent in specific contexts. A study comparing aszonalenin with epi-aszonalenin B, a closely related analog of this compound, revealed that epi-aszonalenin B was more effective at inhibiting the upregulation of endogenous NF-κB responsive genes.[2] This suggests that the stereochemical configuration of this compound is more favorable for anti-cancer activity mediated through the NF-κB pathway.

Anti-Biofilm Activity:

Aszonalenin A has been identified as a promising agent for combating bacterial biofilms. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability of aszonalenin A to disrupt these biofilms presents a potential avenue for the development of new antimicrobial therapies. To date, there is a lack of published studies investigating the anti-biofilm activity of this compound, limiting a direct comparison in this area.

Data Presentation

Table 1: Comparison of Biological Activities

Biological ActivityThis compoundAszonalenin AKey Findings
Anti-Cancer Potent inhibitor of tumor invasion and metastasis.Shows some NF-κB inhibitory activity.Epi-aszonalenin B, an analog, is more effective than aszonalenin at inhibiting NF-κB responsive genes.[2]
Anti-Biofilm Not reported.Promising anti-biofilm activity.Data for a direct comparison is not currently available.

Signaling Pathways

This compound:

This compound exerts its anti-tumor effects by modulating multiple signaling pathways crucial for cancer cell survival and proliferation.[1]

  • NF-κB Pathway: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival that is often dysregulated in cancer.[1]

  • PI3K/AKT Pathway: Inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is central to cell growth, proliferation, and survival.[1]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, involved in cellular responses to a variety of stimuli and often implicated in cancer, is also inhibited by this compound.[1]

Aszonalenin A:

The primary signaling pathway associated with aszonalenin A's biological activity is the NF-κB pathway.[3] However, detailed investigations into its effects on other signaling cascades, such as the PI3K/AKT and MAPK pathways, are not as extensively documented as for its epimer.

Diagram 1: Signaling Pathways Targeted by this compound

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK IKK IKK Receptor->IKK AKT AKT PI3K->AKT Gene Expression Gene Expression AKT->Gene Expression promotes MAPK->Gene Expression promotes IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IKK->NF-κB activates IκB->NF-κB inhibits NF-κB->Gene Expression promotes Epi-Aszonalenin_A This compound Epi-Aszonalenin_A->PI3K Epi-Aszonalenin_A->MAPK Epi-Aszonalenin_A->IKK

Caption: Inhibition of PI3K/AKT, MAPK, and NF-κB pathways by this compound.

Experimental Protocols

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is adapted from a study that investigated the inhibition of NF-κB activity by aszonalenin and its analogs.[2]

  • Cell Culture: A stable NF-κB luciferase reporter cell line is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or aszonalenin A for a specified period (e.g., 24 hours).

  • Induction of NF-κB Activity: NF-κB activation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Luciferase Activity Measurement: After incubation, the cells are lysed, and luciferase substrate is added. The luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luminescence of treated cells to that of untreated control cells. IC50 values can be determined from dose-response curves.

Diagram 2: NF-κB Luciferase Reporter Assay Workflow

A Seed NF-κB reporter cells B Treat with this compound or aszonalenin A A->B C Induce NF-κB activation (e.g., TNF-α) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Analyze data and determine IC50 E->F

Caption: Workflow for assessing NF-κB inhibition.

Anti-Biofilm Assay (Crystal Violet Staining)

This is a general protocol for assessing the inhibition of biofilm formation.

  • Bacterial Culture: A bacterial strain known to form biofilms (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) is grown overnight in a suitable broth medium.

  • Biofilm Formation: The overnight culture is diluted and added to the wells of a 96-well microtiter plate. The plate is incubated for a period (e.g., 24-48 hours) to allow for biofilm formation.

  • Compound Treatment: To test for inhibition of biofilm formation, various concentrations of aszonalenin A are added to the wells along with the bacterial culture at the beginning of the incubation.

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Destaining and Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the amount of biofilm formed.

  • Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

Diagram 3: Anti-Biofilm Crystal Violet Assay Workflow

A Inoculate bacteria with or without aszonalenin A B Incubate to allow biofilm formation A->B C Wash to remove planktonic bacteria B->C D Stain biofilm with crystal violet C->D E Wash to remove excess stain D->E F Solubilize bound stain E->F G Measure absorbance F->G H Calculate biofilm inhibition G->H

Caption: Workflow for the crystal violet anti-biofilm assay.

Conclusion

This compound and aszonalenin A, despite being stereoisomers, exhibit distinct and promising biological activities. This compound shows significant potential as an anti-cancer agent through its multi-targeted inhibition of key signaling pathways, with evidence suggesting a higher potency in NF-κB inhibition compared to an aszonalenin analog. Aszonalenin A, on the other hand, is a noteworthy candidate for anti-biofilm applications. Further research, particularly direct comparative studies on their anti-biofilm effects and a more in-depth analysis of the signaling pathways modulated by aszonalenin A, is warranted to fully elucidate their therapeutic potential and guide future drug development efforts.

References

A Comparative Guide to Epi-Aszonalenin A and Other MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the marine-derived fungal metabolite, epi-aszonalenin A, with established MAPK pathway inhibitors. The information presented is intended to assist researchers in evaluating its potential as a novel therapeutic agent.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Dysregulation of this pathway is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic intervention. This compound (EAA), an alkaloid isolated from the coral symbiotic fungus Aspergillus terreus, has recently emerged as a potential anti-cancer agent by modulating this pathway.[1][2] This guide compares the inhibitory profile of EAA against well-characterized MAPK inhibitors: U0126, PD98059, and SB203580.

Mechanism of Action

This compound has been shown to inhibit the phosphorylation of key kinases within the MAPK pathway, as well as the PI3K/AKT and NF-κB signaling cascades.[1][3] Its anti-tumor and anti-metastatic effects are attributed to the downstream suppression of matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), N-cadherin, and hypoxia-inducible factor-1α (HIF-1α).[1][2][3]

In contrast, the comparator inhibitors have more specific targets within the MAPK cascade:

  • U0126 and PD98059 are highly selective inhibitors of MEK1 and MEK2, the kinases directly upstream of ERK1/2.[4][5][6]

  • SB203580 is a specific inhibitor of the p38 MAPK α and β isoforms.[4]

Quantitative Performance Data

The following table summarizes the available quantitative data for each inhibitor. It is important to note that a direct IC50 value for this compound's inhibition of MAPK phosphorylation has not been formally published. The data presented for EAA is a semi-quantitative estimation based on Western blot analysis from published studies, demonstrating a dose-dependent reduction in ERK phosphorylation in HT1080 cells.

InhibitorTarget(s)IC50 Value(s)Cell Line / Assay Conditions
This compound MAPK Pathway (ERK), PI3K/AKT, NF-κBNot Determined (Significant inhibition of p-ERK at 1-10 µM)HT1080 cells (PMA-induced)
U0126 MEK1, MEK272 nM, 58 nMCell-free assays
PD98059 MEK1, MEK24 µM, 50 µMCell-free assays
SB203580 p38α, p38β50 nM, 500 nMCell-free assays

Signaling Pathway and Inhibition Points

The following diagram illustrates the MAPK signaling cascade and the points of inhibition for this compound and the comparator molecules.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos, ATF2) ERK->Transcription p38 p38 p38->Transcription JNK JNK JNK->Transcription Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response U0126_PD98059 U0126 PD98059 U0126_PD98059->MEK SB203580 SB203580 SB203580->p38 EAA This compound EAA->ERK Inhibits Phosphorylation

MAPK signaling cascade and inhibitor targets.

Experimental Protocols

This section details the methodologies for assessing the inhibitory effects of this compound and the comparator compounds on the MAPK pathway.

This compound: Western Blot for ERK Phosphorylation in HT1080 Cells
  • Cell Culture and Treatment: Human fibrosarcoma (HT1080) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are seeded and grown to approximately 80% confluency. Prior to treatment, cells are serum-starved for 12 hours. The cells are then pre-treated with varying concentrations of this compound (0.1, 1, and 10 µM) for 2 hours, followed by stimulation with 10 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 30 minutes to activate the MAPK pathway.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of inhibition.

Comparator Inhibitors (U0126, PD98059, SB203580): General Protocol for in-cell Western Blot
  • Cell Culture and Treatment: Cells (e.g., HT1080, HeLa, or other suitable cell lines) are seeded in 96-well plates and grown to the desired confluency. Cells are then pre-treated with the respective inhibitor (U0126: typically 10-20 µM; PD98059: 20-50 µM; SB203580: 10-20 µM) for 1-2 hours prior to stimulation with an appropriate agonist (e.g., PMA, growth factors, or cellular stressor) for a specified time (e.g., 15-30 minutes).

  • Fixation and Permeabilization: The treatment medium is removed, and cells are fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature. After washing, cells are permeabilized with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining: The cells are blocked with a suitable blocking buffer for 1.5 hours. Primary antibodies against the phosphorylated and total target proteins (e.g., phospho-ERK, total ERK, phospho-p38, total p38) are added and incubated overnight at 4°C. After washing, cells are incubated with species-specific secondary antibodies conjugated to a fluorescent dye for 1 hour in the dark.

  • Data Acquisition and Analysis: The fluorescence intensity in each well is read using a microplate reader or imaging system. The ratio of the signal from the phospho-specific antibody to that of the total protein antibody is used to determine the level of protein phosphorylation and the inhibitory effect of the compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating MAPK pathway inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT1080) start->cell_culture serum_starve Serum Starvation (optional, for synchronization) cell_culture->serum_starve inhibitor_treatment Inhibitor Pre-treatment (EAA or comparators) serum_starve->inhibitor_treatment stimulate Stimulation (e.g., PMA, Growth Factors) inhibitor_treatment->stimulate cell_lysis Cell Lysis & Protein Extraction stimulate->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-MAPK, total MAPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometry & Analysis detection->analysis end End analysis->end

General workflow for Western blot analysis.

Conclusion

This compound demonstrates inhibitory activity against the MAPK pathway, in addition to other key signaling pathways implicated in cancer progression. While it may not exhibit the high specificity of inhibitors like U0126, PD98059, or SB203580, its broader inhibitory profile could represent a therapeutic advantage in overcoming resistance mechanisms that can arise from targeting a single kinase. Further quantitative studies are necessary to fully elucidate the potency and selectivity of this compound and to determine its potential as a lead compound for the development of novel anti-cancer therapies.

References

Epi-Aszonalenin A: A Comparative Analysis Against Established Anti-Angiogenic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of epi-aszonalenin A, a marine fungal-derived alkaloid, and its potential as an anti-angiogenic agent. Its performance, based on available preclinical data, is contrasted with established anti-angiogenic drugs: Bevacizumab, Sunitinib, and Sorafenib. This document summarizes key experimental findings, details relevant methodologies, and visualizes associated biological pathways and workflows to aid in research and development efforts.

Executive Summary

This compound has demonstrated anti-angiogenic properties in preclinical studies by inhibiting the expression of Vascular Endothelial Growth Factor (VEGF) and modulating key signaling pathways involved in tumor metastasis and invasion, including MAPK, PI3K/AKT, and NF-κB.[1][2][3] While direct comparative studies with approved anti-angiogenic drugs are not yet available, this guide consolidates existing data to offer a preliminary assessment of its potential. Established drugs like Bevacizumab, Sunitinib, and Sorafenib primarily target the VEGF signaling pathway, a critical regulator of angiogenesis.

Comparative Data on Anti-Angiogenic Activity

Quantitative data on the anti-angiogenic efficacy of this compound is emerging. The following tables summarize the available data for this compound and provide a comparative look at the reported efficacy of well-known anti-angiogenic drugs in various in vitro assays. It is important to note that the absence of head-to-head studies necessitates careful interpretation of these comparative data points.

Table 1: Anti-Angiogenic Profile of this compound

CompoundAssayCell LineKey FindingsReference
This compoundWestern Blot & ELISAHT1080Decreased VEGF activity and expression.[1][2][4][5]
This compoundWound Healing & Transwell AssayHT1080Interfered with PMA-induced cell migration and invasion.[1][2][4][5]

Table 2: Anti-Angiogenic Profile of Known Drugs

DrugMechanism of ActionAssayCell LineReported IC50 / Effect
BevacizumabMonoclonal antibody that binds to and neutralizes all VEGF-A isoforms.[6]Cell ProliferationHUVECsDose-dependent inhibition of VEGF-induced proliferation.[7]
Tube FormationHUVECsDose-dependent inhibition of VEGF-induced tube formation.[7]
Cell MigrationHUVECsTime- and dose-dependent inhibition of VEGF-induced migration.[7]
SunitinibMulti-targeted receptor tyrosine kinase inhibitor (VEGFRs, PDGFRs, c-KIT).[8]Endothelial Cell ProliferationHUVECsIC50 of ~0.01 µmol/L under VEGF-dependent conditions.[9][10]
VEGFR2 PhosphorylationNIH-3T3IC50 of 10 nM for VEGF-dependent phosphorylation.[8]
SorafenibMulti-kinase inhibitor (VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and Raf).Cell ProliferationHepG2, HuH-7IC50 of ~6 µmol/L at 48h.[11]
Cell InvasionHepG2, HuH-7Marked suppression at 6 µmol/L.[11]

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental processes discussed, the following diagrams were generated using Graphviz (DOT language).

cluster_0 Angiogenesis Signaling Cascade cluster_1 Drug Intervention Points VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K MAPK MAPK VEGFR->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration NFkB->Migration EpiA This compound EpiA->VEGF Inhibits Expression Bevacizumab Bevacizumab Bevacizumab->VEGF Binds & Neutralizes Sunitinib_Sorafenib Sunitinib / Sorafenib Sunitinib_Sorafenib->VEGFR Inhibits Kinase Activity

Figure 1. Angiogenesis signaling pathway and drug targets.

cluster_workflow In Vitro Anti-Angiogenesis Assay Workflow cluster_assays Types of Assays A 1. Cell Culture (e.g., HUVECs) B 2. Treatment (this compound or control) A->B C 3. Assay Execution B->C D 4. Data Acquisition (Microscopy, Plate Reader) C->D Tube_Formation Tube Formation C->Tube_Formation Cell_Migration Migration (Wound Healing) C->Cell_Migration Cell_Proliferation Proliferation (MTT/BrdU) C->Cell_Proliferation E 5. Quantitative Analysis D->E

References

Unveiling the Potency of Epi-Aszonalenin A in NF-κB Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the experimental validation of epi-aszonalenin A's inhibitory effects on the NF-κB signaling pathway, benchmarked against established inhibitors.

This guide provides a comprehensive comparison of this compound's performance in modulating the NF-κB signaling pathway against well-known inhibitors: BAY 11-7082, Parthenolide, and MG-132. The data presented is curated from published research to facilitate an objective evaluation of its potential as a therapeutic agent.

At a Glance: Performance Comparison of NF-κB Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives on key events in the NF-κB signaling cascade. It is important to note that direct IC50 values for this compound are not yet widely published; therefore, data for the closely related compound, epi-aszonalenin B, is provided as a proxy for its potential efficacy in luciferase reporter assays.

CompoundTarget/AssayIC50 / Effective ConcentrationCell LineActivator
This compound p-IκBα, p-p65, p65 Nuclear TranslocationQualitative InhibitionHT1080PMA
Epi-aszonalenin B NF-κB Luciferase Reporter Assay5.0 µM-ZFTA-RELA
BAY 11-7082 TNFα-induced IκBα phosphorylation10 µMTumor cellsTNF-α
NF-κB Luciferase Reporter Assay2 - 11 µMHEK293TNF-α
Parthenolide NF-κB Luciferase Reporter AssaySignificant inhibition at 1 µMPancreatic Cancer Cells-
MG-132 Proteasome-mediated IκBα degradation5 - 50 µM (Typical effective range)VariousVarious

Delving Deeper: Mechanism of Action

This compound has been shown to effectively suppress the activation of the NF-κB pathway.[1] Experimental evidence demonstrates its ability to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated HT1080 fibrosarcoma cells.[1] This inhibition of IκBα phosphorylation is crucial as it prevents the degradation of this inhibitory protein, thereby retaining the NF-κB complex in the cytoplasm. Consequently, the nuclear translocation of the active p65 subunit is significantly reduced, preventing it from initiating the transcription of pro-inflammatory and pro-survival genes.[1]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the NF-κB signaling pathway, a typical experimental workflow for validation, and a comparative logic flow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Stimulus Stimulus (e.g., PMA, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation p_IkB p-IκBα Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene Gene Transcription DNA->Gene EpiA This compound EpiA->IKK Inhibits BAY BAY 11-7082 BAY->IKK Parthenolide Parthenolide Parthenolide->IKK MG132 MG-132 MG132->Proteasome Inhibits

Caption: The NF-κB signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., HT1080) treatment Treatment: 1. PMA (Activator) 2. This compound (Inhibitor) start->treatment lysis Cell Lysis treatment->lysis western Western Blot: - p-IκBα - p-p65 lysis->western if_assay Immunofluorescence: - p65 Nuclear Translocation lysis->if_assay luciferase Luciferase Reporter Assay: - NF-κB Transcriptional Activity lysis->luciferase data Data Analysis & Comparison western->data if_assay->data luciferase->data end Conclusion data->end

Caption: Experimental workflow for validating NF-κB inhibition.

Comparison_Logic cluster_mechanism Mechanism of Action cluster_compounds Compound Profiles start Evaluate Compound's Effect on NF-κB Pathway q1 Inhibits IKK Activity? start->q1 q2 Prevents IκBα Degradation? q1->q2 Yes q3 Blocks p65 Translocation? q2->q3 Yes q4 Reduces NF-κB Reporter Activity? q3->q4 Yes end Comparative Efficacy q4->end Yes epia This compound epia->q1 Yes bay BAY 11-7082 bay->q1 Yes par Parthenolide par->q1 Yes mg MG-132 mg->q2 Yes (Directly)

References

Comparative Analysis of epi-Aszonalenin A's Inhibitory Activity on Key Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the binding affinity and inhibitory effects of epi-aszonalenin A (EAA), a fungal-derived alkaloid, on its putative molecular targets. While direct quantitative binding affinity data for EAA are not yet available in the public domain, this document synthesizes existing experimental data on its biological effects and juxtaposes them with well-characterized inhibitors of the same pathways. The information presented herein is intended to assist researchers in evaluating the potential of EAA as a lead compound for further investigation.

This compound has been demonstrated to impede tumor cell invasion and metastasis by modulating several key signaling cascades, including the PI3K/AKT, MAPK, and NF-κB pathways. Furthermore, computational studies have suggested its potential to interact with matrix metalloproteinases MMP-2 and MMP-9. This guide will delve into the supporting evidence for these interactions and provide a framework for comparative analysis.

Comparative Inhibitory Activities

To contextualize the biological activity of this compound, the following table compares its observed effects with the known potencies of established inhibitors targeting MMP-2, MMP-9, PI3K, AKT, and NF-κB.

Target PathwayCompoundIC50 / Ki ValueCell Line / Assay Conditions
NF-κB epi-Aszonalenin B IC50: 5.0 µMNF-κB responsive luciferase reporter assay in 6E8 cells.[1]
BAY 11-7082IC50: 5-10 µMInhibition of IκB-α phosphorylation.[2]
Ectinascidin 743IC50: 20 nMNF-κB β-lactamase reporter gene assay.[3]
MMP-2 This compound Molecular docking suggests interaction; no experimental IC50/Ki reported.-
ARP100IC50: 12 nMIn vitro models of retinoblastoma.[4]
Ilomastat (GM6001)IC50: 1.1 nMBroad spectrum MMP inhibitor.[5]
MMP-2/MMP-9 Inhibitor IIC50: 0.31 µMPotent and selective inhibitor.[6]
MMP-9 This compound Molecular docking suggests interaction; no experimental IC50/Ki reported.-
AG-L-66085IC50: 5 nMIn vitro models of retinoblastoma.[4]
SB-3CTKi: 600 nMPotent and competitive inhibitor.[5]
Engineered SPINK2 InhibitorsKi: low single-digit nMPotent and specific inhibitors.[7][8]
PI3K This compound Inhibition of the pathway observed; no direct IC50 reported.-
Serabelisib (INK-1117)IC50: 21 nM (PI3Kα)Oral PI3K inhibitor.[9]
Compound 413IC50: ≤50 nM (PI3Kα)In ADP-Glo kinase assays.[10]
AKT This compound Inhibition of the pathway observed; no direct IC50 reported.-
MK2206IC50: 65.0 nM (Akt3)Allosteric inhibitor.[11]
GSK690693IC50: 13 nM (Akt2), 9 nM (Akt3)ATP-competitive inhibitor.[12]
AZD5363IC50: ≤10 nM (all AKT isoforms)Pyrrolopyrimidine-derived inhibitor.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and its targets are provided below.

Cell Viability Assay (CCK-8/MTT)

This assay determines the effect of a compound on cell proliferation and viability.

  • Principle: Metabolically active cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[1][14][15][16][17]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • For CCK-8, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[16]

    • For MTT, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Afterwards, add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are dissolved.[15]

    • Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[1][15]

Transwell Invasion Assay

This assay assesses the invasive potential of cells in response to a chemoattractant.

  • Principle: Cells are seeded in the upper chamber of a Transwell insert, which is coated with an extracellular matrix (e.g., Matrigel). Cells that invade through the matrix and the porous membrane into the lower chamber containing a chemoattractant are quantified.[2][18][19][20][21]

  • Protocol:

    • Coat the upper chamber of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

    • Harvest and resuspend cells in serum-free medium. Seed 1 x 10^5 cells into the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol (B129727) or ethanol (B145695) and stain with a solution such as crystal violet.[19]

    • Count the stained cells in several random fields under a microscope.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-p65)

This technique is used to detect and quantify the level of specific phosphorylated proteins, indicating the activation state of a signaling pathway.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the phosphorylated protein of interest. A secondary antibody conjugated to an enzyme (e.g., HRP) allows for detection via chemiluminescence.[22][23]

  • Protocol:

    • Treat cells with the test compound and/or a stimulant (e.g., TNF-α to activate NF-κB).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-p65 Ser536) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the signal to a loading control (e.g., β-actin or total p65).

Gelatin Zymography for MMP-2/MMP-9 Activity

This assay detects the enzymatic activity of gelatinases (MMP-2 and MMP-9) in biological samples.

  • Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMPs in the sample will digest the gelatin, creating clear bands against a stained background.[24][25][26][27]

  • Protocol:

    • Prepare a polyacrylamide gel containing 1 mg/mL gelatin.

    • Collect conditioned media from cell cultures treated with the test compound.

    • Mix the samples with a non-reducing sample buffer and load them onto the gel without boiling.

    • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing CaCl2 and ZnCl2 at 37°C for 18-24 hours.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Areas of gelatinase activity will appear as clear bands on a blue background. The molecular weight of the bands can be used to identify MMP-2 and MMP-9.

NF-κB Luciferase Reporter Assay

This is a highly sensitive method for quantifying the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by its light-emitting reaction with a substrate. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.[28][29][30][31][32]

  • Protocol:

    • Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • After 24 hours, pre-treat the cells with the test compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

Visualizing the Affected Signaling Pathways

The following diagram illustrates the signaling pathways reported to be inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (e.g., ERK, p38) Receptor->MAPK IKK IKK Receptor->IKK AKT AKT PI3K->AKT AKT->IKK Gene Gene Expression (Inflammation, Proliferation, Invasion) MAPK->Gene IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation EAA This compound EAA->PI3K Inhibits EAA->MAPK Inhibits EAA->IKK Inhibits EAA->NFkB_nuc Inhibits Translocation MMPs MMP-2 / MMP-9 EAA->MMPs Predicted Interaction NFkB_nuc->Gene Degradation ECM Degradation MMPs->Degradation

References

In Vivo Validation of epi-Aszonalenin A: A Comparative Guide to Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antitumor activity of epi-aszonalenin A, a promising natural product isolated from the marine coral symbiotic fungus Aspergillus terreus. While in vitro studies have demonstrated its potential, this guide also addresses the current landscape of its in vivo validation and provides a framework for future preclinical development.

Executive Summary

This compound has emerged as a compound of interest due to its demonstrated anti-angiogenic and anti-metastatic properties in vitro.[1] However, to date, there is a notable absence of published in vivo data to validate these findings in a preclinical setting. This guide summarizes the existing in vitro evidence, proposes a detailed experimental protocol for future in vivo validation, and provides a comparative perspective against a standard-of-care chemotherapy for fibrosarcoma, a cancer type for which this compound has shown in vitro efficacy.

Comparative Performance Data

Due to the lack of in vivo data for this compound, this table presents its in vitro efficacy against the human fibrosarcoma cell line HT1080, alongside published in vivo efficacy data for Doxorubicin, a standard chemotherapeutic agent used in the treatment of soft tissue sarcomas, including fibrosarcoma.

ParameterThis compoundDoxorubicin
Assay Type In Vitro (HT1080 cells) In Vivo (Xenograft Model)
Metric Inhibition of Cell Invasion & MigrationTumor Growth Inhibition
Dosage 10 µM5 mg/kg
Effectiveness Significant inhibition of PMA-induced cell migration and invasion.[1]Significant reduction in tumor volume.
Observed Toxicity Not cytotoxic to HT1080 cells at concentrations up to 20 µM.[1]Potential for systemic toxicity, a known side effect of doxorubicin.

Proposed In Vivo Experimental Protocol

The following protocol outlines a standard approach for the in vivo validation of this compound's antitumor activity using a human tumor xenograft model.

Objective: To evaluate the in vivo antitumor efficacy and toxicity of this compound in an HT1080 human fibrosarcoma xenograft mouse model.

Animal Model:

  • Species: Athymic Nude Mice (nu/nu) or SCID mice

  • Age/Weight: 6-8 weeks old, 20-25g

  • Supplier: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)

  • Acclimatization: Minimum of one week prior to study initiation.

Cell Culture and Tumor Implantation:

  • HT1080 human fibrosarcoma cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cells will be harvested during the exponential growth phase and resuspended in sterile PBS or Matrigel.

  • Each mouse will be subcutaneously injected in the right flank with 5 x 10^6 HT1080 cells in a volume of 100 µL.

Experimental Groups (n=8-10 mice per group):

  • Vehicle Control: Administration of the vehicle used to dissolve this compound.

  • This compound (Low Dose): e.g., 10 mg/kg

  • This compound (High Dose): e.g., 50 mg/kg

  • Positive Control (Doxorubicin): e.g., 5 mg/kg

Drug Administration:

  • Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Frequency: Every other day for 21 days, starting when tumors reach an average volume of 100-150 mm³.

  • Formulation: this compound to be dissolved in a suitable vehicle (e.g., DMSO/saline or a cremaphor-based solution).

Efficacy and Toxicity Monitoring:

  • Tumor Volume: Measured twice weekly using calipers (Volume = 0.5 x length x width²).

  • Body Weight: Measured twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Daily monitoring for any signs of distress or toxicity.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if significant toxicity is observed. At the endpoint, tumors will be excised, weighed, and processed for histological and molecular analysis.

Statistical Analysis:

  • Tumor growth data will be analyzed using a two-way ANOVA.

  • Differences in final tumor weight between groups will be analyzed using a one-way ANOVA followed by a post-hoc test.

  • A p-value of <0.05 will be considered statistically significant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of this compound and the proposed experimental workflow for its in vivo validation.

G Figure 1: this compound Signaling Pathway cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes EAA This compound MAPK MAPK Pathway EAA->MAPK Inhibits PI3K_AKT PI3K/AKT Pathway EAA->PI3K_AKT Inhibits NFkB NF-κB Pathway EAA->NFkB Inhibits MMPs ↓ MMPs MAPK->MMPs VEGF ↓ VEGF MAPK->VEGF N_cadherin ↓ N-cadherin MAPK->N_cadherin HIF_1a ↓ HIF-1α MAPK->HIF_1a PI3K_AKT->MMPs PI3K_AKT->VEGF PI3K_AKT->N_cadherin PI3K_AKT->HIF_1a NFkB->MMPs NFkB->VEGF NFkB->N_cadherin NFkB->HIF_1a Invasion_Metastasis Inhibition of Invasion & Metastasis MMPs->Invasion_Metastasis VEGF->Invasion_Metastasis N_cadherin->Invasion_Metastasis HIF_1a->Invasion_Metastasis

Caption: Figure 1: this compound Signaling Pathway

G Figure 2: In Vivo Validation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture HT1080 Cell Culture Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Group_Assignment Group Assignment Tumor_Implantation->Group_Assignment Treatment Treatment Administration Group_Assignment->Treatment Monitoring Tumor & Health Monitoring Treatment->Monitoring Endpoint Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Figure 2: In Vivo Validation Workflow

Conclusion and Future Directions

This compound demonstrates significant potential as an antitumor agent based on robust in vitro evidence.[1] Its mechanism of action, targeting key pathways in tumor invasion and metastasis, makes it a compelling candidate for further development.[1] However, the critical next step is to bridge the gap between in vitro promise and in vivo efficacy. The proposed experimental protocol provides a clear and standardized approach to achieving this validation. Future studies should not only focus on the primary tumor growth but also investigate the anti-metastatic effects of this compound in relevant in vivo models. Furthermore, pharmacokinetic and toxicological studies will be essential to establish a comprehensive safety and efficacy profile, paving the way for potential clinical translation.

References

A Comparative Analysis of Epi-Aszonalenin A from Aspergillus novofumigatus and Aspergillus terreus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epi-aszonalenin A, a benzodiazepine (B76468) alkaloid, has been identified as a secondary metabolite from at least two distinct fungal sources: Aspergillus novofumigatus and the marine coral endophytic fungus Aspergillus terreus. This guide provides a comparative analysis of this compound derived from these fungi, summarizing available data on their biological activities, and outlining general experimental protocols for its isolation and characterization. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this natural product.

Data Presentation

A direct comparative study of this compound from Aspergillus novofumigatus and Aspergillus terreus regarding production yields and side-by-side biological efficacy is not available in the current scientific literature. The following tables summarize the existing data for each fungal source independently.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₅N₃O₃[1]
Molecular Weight415.4 g/mol [1]
AppearanceNot specified
Melting PointNot specified
Optical RotationNot specified

Table 2: Comparative Biological Activity of this compound

Fungal SourceBiological ActivityQuantitative DataSignaling Pathway InvolvementReference
Aspergillus terreus C23-3 Anti-tumor (in HT1080 cells)Cell Viability: Not cytotoxic up to 20 μM. Invasion Inhibition: Concentration-dependent inhibition of PMA-induced cell invasion at 0.1, 1, and 10 μM. Migration Inhibition: Concentration-dependent inhibition of PMA-induced cell migration at 0.1, 1, and 10 μM.Inhibition of NF-κB, PI3K/AKT, and MAPK pathways; Downregulation of HIF-1α and VEGF expression.[2][3]
Aspergillus novofumigatus General Biological ActivitiesSpecific quantitative data for this compound is not available. Related compounds from this species are reported to have psychoactive properties and inhibit mitochondrial NADH oxidase.Not specified for this compound.[4]

Experimental Protocols

Detailed, step-by-step protocols for the isolation of this compound from either fungal source are not fully described in the literature. However, based on the published methodologies, a general workflow can be outlined.

General Isolation and Purification Workflow

This protocol is a generalized procedure based on techniques reported for the isolation of related compounds from Aspergillus species.[4]

1. Fungal Cultivation:

  • Inoculate the desired fungal strain (Aspergillus novofumigatus or Aspergillus terreus) in a suitable liquid or solid-state fermentation medium.

  • Incubate the culture under optimal conditions (temperature, pH, agitation, and duration) to promote the production of secondary metabolites.

2. Extraction:

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate (B1210297) or chloroform.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Thin-Layer Chromatography (TLC): Perform analytical TLC to identify the fractions containing this compound.

  • Medium-Pressure Liquid Chromatography (MPLC): Subject the crude extract to MPLC on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., n-hexane/acetone) to achieve initial separation.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using semi-preparative or preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol/water or chloroform/acetone).

4. Structure Elucidation and Characterization:

  • Nuclear Magnetic Resonance (NMR): Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to confirm the structure of this compound.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass and elemental composition of the purified compound.

Anti-tumor Activity Assays (HT1080 Cells)

The following protocols are based on the study of this compound from Aspergillus terreus.[2]

1. Cell Culture:

  • Culture human fibrosarcoma (HT1080) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

  • Seed HT1080 cells in a 96-well plate.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20 μM) for a specified duration.

  • Add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength to determine cell viability.

3. Cell Invasion Assay (Transwell Assay):

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed HT1080 cells in the upper chamber in a serum-free medium containing different concentrations of this compound.

  • Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Induce cell invasion with a stimulant like phorbol-12-myristate-13-acetate (PMA).

  • After incubation, remove non-invading cells and stain the invading cells on the lower surface of the membrane.

  • Count the number of invading cells under a microscope.

4. Western Blot Analysis:

  • Treat HT1080 cells with this compound at various concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against target proteins (e.g., NF-κB p65, HIF-1α, VEGF) and then with secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

Mandatory Visualization

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Crude Separation cluster_purification Chromatographic Purification cluster_analysis Analysis fungal_strain Aspergillus sp. Strain cultivation Liquid/Solid-State Fermentation fungal_strain->cultivation extraction Solvent Extraction (Ethyl Acetate/Chloroform) cultivation->extraction crude_extract Crude Extract extraction->crude_extract mplc MPLC (Silica Gel) crude_extract->mplc hplc HPLC (C18) mplc->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr hrms HR Mass Spectrometry pure_compound->hrms bioassays Biological Assays pure_compound->bioassays

Caption: General workflow for the isolation and analysis of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA PKC PKC PMA->PKC PI3K PI3K PKC->PI3K MAPK MAPK PKC->MAPK AKT AKT PI3K->AKT IκB IκB AKT->IκB MAPK->IκB NFκB NF-κB IκB->NFκB HIF1a_p HIF-1α (degradation) NFκB->HIF1a_p NFκB_n NF-κB NFκB->NFκB_n translocation EAA This compound EAA->PI3K EAA->MAPK EAA->NFκB HIF1a_n HIF-1α NFκB_n->HIF1a_n MMPs MMPs NFκB_n->MMPs VEGF VEGF HIF1a_n->VEGF EAA_n This compound EAA_n->NFκB_n

Caption: Inhibition of PMA-induced signaling pathways by this compound in HT1080 cells.

Conclusion

This compound is a promising bioactive compound produced by different fungal species. The available data indicates that this compound from Aspergillus terreus exhibits significant anti-tumor activity by modulating key signaling pathways involved in cancer cell invasion and metastasis. While this compound has also been isolated from Aspergillus novofumigatus, there is a notable lack of quantitative biological data and production yields for the compound from this source. This knowledge gap highlights the need for further research, including side-by-side comparative studies, to fully elucidate the therapeutic potential of this compound from different fungal origins. Such studies would be invaluable for optimizing production methods and advancing the development of this natural product as a potential therapeutic agent.

References

Safety Operating Guide

Prudent Disposal of epi-aszonalenin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for epi-aszonalenin A was found in the available literature. The following disposal procedures are based on general principles of laboratory safety and the known hazard classifications of the compound. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

This compound, a bioactive fungal metabolite, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential information and step-by-step procedures for the proper disposal of this compound.

Essential Safety and Hazard Information

This compound is classified with the following Globally Harmonized System (GHS) hazard codes:

  • H302: Harmful if swallowed.[1][2][3][4]

  • H312: Harmful in contact with skin.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][5]

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) , indicating a substance that may cause less severe health effects but still requires careful handling.[6][7][8]

The primary precautionary statement associated with these hazards is:

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9][10][11][12][13]

Quantitative Data Summary

A summary of the available quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₂₅H₂₅N₃O₃
Molecular Weight 415.4 g/mol
GHS Hazard Codes H302, H312, H319
GHS Pictogram GHS07 (Exclamation Mark)

Detailed Disposal Procedures

The proper disposal of this compound involves a multi-step process designed to minimize risk. This process includes the segregation of waste, decontamination of work surfaces and equipment, and the use of appropriate personal protective equipment (PPE).

Experimental Protocol: Decontamination of Work Surfaces and Equipment

Objective: To effectively decontaminate laboratory surfaces and non-disposable equipment contaminated with this compound.

Materials:

  • 70% ethanol (B145695) or a suitable laboratory disinfectant

  • Absorbent pads

  • Paper towels

  • Appropriate PPE (lab coat, safety glasses, gloves)

Procedure:

  • Prepare the Work Area: Ensure the work area is clear of any unnecessary items.

  • Initial Wipe-Down: Liberally spray the contaminated surface or equipment with 70% ethanol or a recommended laboratory disinfectant.

  • Soak and Absorb: Allow the disinfectant to remain on the surface for a minimum of 10-15 minutes to ensure adequate contact time. Use absorbent pads to soak up the disinfectant and any residual this compound.

  • Multiple Rinses: Repeat the spraying and wiping process at least two more times to ensure thorough decontamination.

  • Final Dry: Wipe the surface or equipment dry with clean paper towels.

  • Dispose of Waste: All used absorbent pads and paper towels are to be considered contaminated waste and disposed of accordingly (see Solid Waste Disposal).

Step-by-Step Disposal Plan

1. Personal Protective Equipment (PPE):

  • Always wear a lab coat, nitrile gloves, and safety glasses or goggles when handling this compound.

  • Contaminated PPE, such as gloves, should be removed carefully to avoid skin contact and disposed of as solid chemical waste.

2. Solid Waste Disposal (e.g., contaminated gloves, pipette tips, absorbent paper):

  • Segregation: Do not mix this compound waste with general laboratory trash.

  • Collection: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictogram (GHS07).

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[14]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[15][16]

3. Liquid Waste Disposal (e.g., unused solutions, contaminated solvents):

  • Segregation: Do not pour liquid waste containing this compound down the drain.

  • Collection: Collect all liquid waste in a designated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used.

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the appropriate hazard pictograms.

  • Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) in a designated satellite accumulation area.[14]

  • Final Disposal: Contact your institution's EHS department for pickup and disposal.

4. "Empty" Container Disposal:

  • Decontamination: Triple-rinse containers that held this compound with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from the first rinse is considered hazardous and must be collected and disposed of as liquid chemical waste. Subsequent rinsates may also need to be collected depending on institutional policies.

  • Final Disposal of Container: After thorough decontamination, the container may be disposed of in the regular trash or recycled, in accordance with your institution's guidelines. The label should be defaced or removed.[17]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Disposal Path cluster_3 Final Disposal Waste This compound Waste Generated Solid Solid Waste (Gloves, Tips, etc.) Waste->Solid Liquid Liquid Waste (Solutions, Solvents) Waste->Liquid Container Empty Container Waste->Container Solid_Disposal Place in Labeled Hazardous Solid Waste Bin Solid->Solid_Disposal Liquid_Disposal Collect in Labeled Hazardous Liquid Waste Container Liquid->Liquid_Disposal Container_Disposal Triple Rinse (Collect Rinsate as Liquid Waste) Container->Container_Disposal EHS Contact EHS for Pickup of Hazardous Waste Solid_Disposal->EHS Liquid_Disposal->EHS Final_Container Dispose of Decontaminated Container in Trash/Recycling Container_Disposal->Final_Container

Caption: Disposal workflow for this compound waste.

References

Navigating the Safe Handling of epi-Aszonalenin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling epi-aszonalenin A, categorized by the level of protection.

Protection LevelEquipmentSpecifications and Use
Primary Barrier Gloves Chemical-resistant nitrile gloves are recommended. Double-gloving is advisable, especially when handling concentrated solutions. Change gloves immediately if contaminated, torn, or after prolonged use.
Lab Coat A buttoned, knee-length lab coat made of a low-permeability material should be worn to protect skin and personal clothing from splashes.
Secondary Barrier Eye Protection Chemical splash goggles or a full-face shield are mandatory to protect the eyes from splashes and aerosols. Standard safety glasses do not provide adequate protection.
Respiratory Protection When handling the solid compound or preparing solutions where aerosolization is possible, a NIOSH-approved respirator is crucial. Options include an N95 respirator for powders or a half-mask or full-face respirator with appropriate organic vapor cartridges for solutions.
Contingency Emergency Shower & Eyewash Station Ensure unobstructed access to a functional emergency shower and eyewash station in the immediate vicinity of the handling area.

Operational Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Assemble All Required PPE prep_area->gather_ppe 1. gather_materials Gather All Necessary Materials & Reagents gather_ppe->gather_materials 2. don_ppe Don PPE in Correct Order gather_materials->don_ppe 3. weigh_handle Weigh/Handle Compound in a Fume Hood don_ppe->weigh_handle 4. prepare_solution Prepare Solutions in a Fume Hood weigh_handle->prepare_solution 5. decontaminate_surfaces Decontaminate Work Surfaces prepare_solution->decontaminate_surfaces 6. dispose_waste Dispose of Contaminated Waste in Designated Hazardous Waste Stream decontaminate_surfaces->dispose_waste 7. doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols: A Foundation of Safety

Detailed experimental protocols are critical for reproducibility and safety. When working with this compound, all procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Protocol for Solution Preparation (Example):

  • Preparation: Designate a clean and decontaminated area within a chemical fume hood. Assemble all necessary materials, including this compound, solvent (e.g., DMSO, ethanol), volumetric flasks, and pipettes.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully weigh the desired amount of solid this compound.

  • Dissolution: Add the weighed compound to a volumetric flask. Using a pipette, add the appropriate solvent incrementally, swirling gently to dissolve the compound.

  • Final Volume: Once dissolved, bring the solution to the final desired volume with the solvent.

  • Storage: Cap the flask securely, label it clearly with the compound name, concentration, solvent, and date of preparation. Store as recommended.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of chemical waste.

By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while minimizing risks and fostering a culture of safety within the laboratory.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.